Technical Documentation Center

6-Chloro-4-pyridazinamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Chloro-4-pyridazinamine
  • CAS: 29049-45-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-Chloro-4-pyridazinamine and its Methylated Analogue for Researchers, Scientists, and Drug Development Professionals

Central Isomers in Focus: A Technical Overview of 6-Chloro-4-pyridazinamine and 6-Chloro-4-methylpyridazin-3-amine This technical guide provides a comprehensive overview of two closely related pyridazine derivatives: 6-C...

Author: BenchChem Technical Support Team. Date: December 2025

Central Isomers in Focus: A Technical Overview of 6-Chloro-4-pyridazinamine and 6-Chloro-4-methylpyridazin-3-amine

This technical guide provides a comprehensive overview of two closely related pyridazine derivatives: 6-Chloro-4-pyridazinamine (CAS No. 29049-45-4) and 6-Chloro-4-methylpyridazin-3-amine (CAS No. 64068-00-4). These compounds serve as crucial building blocks in medicinal chemistry, particularly in the synthesis of biologically active molecules. This document will delve into their chemical and physical properties, synthesis methodologies, reactivity, and applications in drug discovery, with a special focus on the role of 6-Chloro-4-methylpyridazin-3-amine as a key intermediate in the production of the spinal muscular atrophy drug, Risdiplam.

Physicochemical Properties

A summary of the key physicochemical properties of both compounds is presented below, allowing for a clear comparison.

Property6-Chloro-4-pyridazinamine6-Chloro-4-methylpyridazin-3-amine
CAS Number 29049-45-464068-00-4
Molecular Formula C₄H₄ClN₃C₅H₆ClN₃
Molecular Weight 129.55 g/mol 143.57 g/mol
Appearance Light yellow to light brown solidOff-white to light brown solid
Melting Point 153-154 °C137 °C
Boiling Point (Predicted) 368.3±22.0 °C at 760 mmHg360.2±37.0 °C at 760 mmHg
Density (Predicted) 1.437 g/cm³1.349±0.06 g/cm³
pKa (Predicted) 4.55±0.104.49±0.10
Solubility Low solubility in water; soluble in some organic solvents like alcohols and ethers.Soluble in organic solvents.
Storage Keep in dark place, inert atmosphere, 2–8 °CKeep in dark place, inert atmosphere, 2–8 °C

Synthesis and Experimental Protocols

The synthesis of these pyridazinamine derivatives typically involves the amination of dichloropyridazine precursors. The regioselectivity of the amination can be a significant challenge, often leading to mixtures of isomers that require careful purification.

Synthesis of 6-Chloro-4-pyridazinamine

A general method for the synthesis of 6-Chloro-4-pyridazinamine involves the reaction of 3,5-dichloropyridazine with ammonia.

Experimental Protocol:

  • To a 25 mL round-bottom flask, add 3,5-dichloropyridazine (1 g, 6.71 mmol).

  • Add dioxane (2 mL) and a solution of ammonia (8 mL).

  • Heat the reaction mixture to 100 °C and stir overnight.

  • After the reaction is complete, cool the mixture and collect the resulting solid by filtration to yield 6-Chloro-4-pyridazinamine as a brown solid.

Purification: The crude product can be further purified by recrystallization or column chromatography.

Synthesis of 6-Chloro-4-methylpyridazin-3-amine

The synthesis of 6-Chloro-4-methylpyridazin-3-amine, a key intermediate for Risdiplam, starts from 3,6-dichloro-4-methylpyridazine. This reaction is known to produce a mixture of 6-chloro-4-methylpyridazin-3-amine and its isomer, 6-chloro-5-methylpyridazin-3-amine.[1]

Experimental Protocol:

  • In a pressure vessel, combine 3,6-dichloro-4-methyl-pyridazine (400 g) and an ammonia solution (4000 ml).[1]

  • Heat the mixture to 120-125°C and maintain stirring at this temperature under pressure.[1]

  • After the reaction is complete, cool the reaction mixture to 25-30°C.

  • Add water to the cooled mixture and stir.

  • Filter the resulting solid, wash it with water, and dry it.[1]

  • The crude product is a mixture of 6-chloro-4-methylpyridazin-3-amine and 6-chloro-5-methylpyridazin-3-amine.[1]

Purification:

  • The obtained solid mixture is slurried in ethyl acetate, heated to 75-80°C, and then cooled to 25-30°C.[1]

  • The solid is filtered and washed with ethyl acetate.[1]

  • The solvent is distilled off completely.[1]

  • The resulting compound is further slurried in n-heptane to yield a purified mixture of the isomers.[1]

  • Further purification to isolate the desired 6-chloro-4-methylpyridazin-3-amine can be achieved by recrystallization from ethanol.[1]

Synthesis Workflow for 6-Chloro-4-methylpyridazin-3-amine

start 3,6-dichloro-4-methylpyridazine reaction Amination (120-125°C, pressure) start->reaction reagents Ammonia Solution reagents->reaction mixture Mixture of Isomers: - 6-Chloro-4-methylpyridazin-3-amine - 6-Chloro-5-methylpyridazin-3-amine reaction->mixture purification Purification (Slurry in Ethyl Acetate & n-heptane, Recrystallization from Ethanol) mixture->purification product 6-Chloro-4-methylpyridazin-3-amine purification->product

Caption: Synthesis workflow for 6-Chloro-4-methylpyridazin-3-amine.

Reactivity and Applications in Drug Development

Both 6-Chloro-4-pyridazinamine and its methylated analog are versatile intermediates in organic synthesis, primarily due to the reactive chlorine atom which can be displaced through various nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of functional groups, making them valuable scaffolds in the design of novel therapeutic agents.

Derivatives of 6-chloropyridazines have been investigated for a variety of biological activities, including antimicrobial and anticancer properties. The pyridazine nucleus is a common feature in many kinase inhibitors, where it can act as a hinge-binding motif.

6-Chloro-4-pyridazinamine in Medicinal Chemistry

6-Chloro-4-pyridazinamine serves as a building block for the synthesis of diverse heterocyclic compounds with potential biological activities. The amino group can be functionalized, and the chloro group can be substituted to generate libraries of compounds for high-throughput screening in drug discovery programs.

6-Chloro-4-methylpyridazin-3-amine as a Precursor to Risdiplam

The most significant application of 6-Chloro-4-methylpyridazin-3-amine is its role as a key starting material in the synthesis of Risdiplam. Risdiplam is an orally administered small molecule that modifies the splicing of the survival motor neuron 2 (SMN2) pre-mRNA, leading to an increased production of functional SMN protein. This is crucial for the treatment of spinal muscular atrophy (SMA), a genetic disorder caused by a deficiency of the SMN protein.

General Reactivity of 6-Chloropyridazinamines

start 6-Chloropyridazinamine (R = H or CH3) reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction nucleophile Nucleophile (Nu-) nucleophile->reaction product Substituted Pyridazinamine reaction->product

Caption: General reactivity of 6-chloropyridazinamines in SNAr reactions.

Signaling Pathway and Mechanism of Action: The Case of Risdiplam

The therapeutic effect of drugs derived from these intermediates is best understood by examining the mechanism of action of Risdiplam. Risdiplam targets the splicing of the SMN2 gene. In individuals with SMA, the SMN1 gene is mutated, and the SMN2 gene predominantly produces a non-functional, truncated SMN protein due to the exclusion of exon 7 during pre-mRNA splicing.

Risdiplam acts as a splicing modifier by binding to two specific sites on the SMN2 pre-mRNA: the 5'-splice site of intron 7 and the exonic splicing enhancer 2 (ESE2) within exon 7. This binding stabilizes the interaction between the pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP), a key component of the spliceosome. This stabilization promotes the inclusion of exon 7 in the final mRNA transcript, leading to the production of full-length, functional SMN protein. The increased levels of SMN protein help to maintain the health and function of motor neurons, thereby mitigating the symptoms of SMA.

Mechanism of Action of Risdiplam

cluster_smn2 SMN2 Gene Splicing cluster_risdiplam Risdiplam Intervention SMN2_premRNA SMN2 pre-mRNA (with Exon 7) Splicing_without Default Splicing SMN2_premRNA->Splicing_without Splicing_with Splicing Modification SMN2_premRNA->Splicing_with Truncated_mRNA mRNA lacking Exon 7 Splicing_without->Truncated_mRNA Truncated_Protein Non-functional SMN Protein Truncated_mRNA->Truncated_Protein Risdiplam Risdiplam Risdiplam->Splicing_with Functional_mRNA mRNA with Exon 7 Splicing_with->Functional_mRNA Functional_Protein Functional SMN Protein Functional_mRNA->Functional_Protein Motor_Neuron Improved Motor Neuron Survival Functional_Protein->Motor_Neuron

Caption: Risdiplam's mechanism of action on SMN2 pre-mRNA splicing.

Safety and Handling

Both 6-Chloro-4-pyridazinamine and 6-Chloro-4-methylpyridazin-3-amine are classified as harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and serious eye irritation. Standard laboratory safety precautions should be followed when handling these compounds, including the use of personal protective equipment such as gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated fume hood. These compounds should be stored in a cool, dry, and dark place under an inert atmosphere to ensure stability.

Conclusion

6-Chloro-4-pyridazinamine and 6-Chloro-4-methylpyridazin-3-amine are valuable heterocyclic building blocks with significant applications in medicinal chemistry and drug development. Their reactivity allows for the synthesis of a wide array of derivatives with diverse biological activities. The successful development of Risdiplam, a life-changing therapy for spinal muscular atrophy, highlights the importance of 6-Chloro-4-methylpyridazin-3-amine as a key intermediate. Further exploration of the chemical space around these pyridazine scaffolds holds promise for the discovery of new therapeutic agents for a range of diseases. This guide provides a foundational understanding for researchers and scientists working with these important chemical entities.

References

Exploratory

6-Chloro-4-pyridazinamine molecular structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 6-chloro-4-pyridazinamine, a heterocyclic amine of significant interest in medicinal chem...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-chloro-4-pyridazinamine, a heterocyclic amine of significant interest in medicinal chemistry and organic synthesis. This document details its molecular structure, IUPAC nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis and characterization. Furthermore, it explores the role of the pyridazine scaffold in inhibiting key signaling pathways relevant to drug discovery, specifically the p38 MAPK and VEGFR pathways, supported by visual diagrams. All data is presented in a clear, structured format to facilitate research and development applications.

Molecular Structure and IUPAC Name

The compound with the CAS number 29049-45-4 is unequivocally identified as 6-chloropyridazin-4-amine .

Molecular Formula: C₄H₄ClN₃

Molecular Weight: 129.55 g/mol

Synonyms: 5-Amino-3-chloropyridazine, 6-Chloro-4-pyridazinamine

The molecular structure consists of a pyridazine ring substituted with a chlorine atom at position 6 and an amine group at position 4.

IUPAC Name: 6-chloropyridazin-4-amine[1]

Below is a two-dimensional representation of the molecular structure:

Caption: Molecular structure of 6-Chloro-4-pyridazinamine.

Physicochemical Properties

The known physical and chemical properties of 6-chloro-4-pyridazinamine are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 29049-45-4[1][2]
Molecular Formula C₄H₄ClN₃[1][2]
Molecular Weight 129.55 g/mol [1]
Melting Point 153-154 °C[3]
Boiling Point (Predicted) 368.3 ± 22.0 °C[3]
Density (Predicted) 1.437 g/cm³[3]
pKa (Predicted) 4.55 ± 0.10[3]
Form Solid[3]
Color Light yellow to light brown[3]
Storage Temperature 2–8 °C under inert gas[3]

Experimental Protocols

Synthesis of 6-Chloro-4-pyridazinamine

A general procedure for the synthesis of 6-chloro-4-pyridazinamine involves the amination of a dichloropyridazine precursor. The following protocol is adapted from established methods for the synthesis of aminopyridazines.

Reaction Scheme:

G reactant 3,5-Dichloropyridazine product 6-Chloro-4-pyridazinamine reactant->product 100 °C, overnight reagent Ammonia, Dioxane

Caption: Synthesis of 6-Chloro-4-pyridazinamine.

Materials:

  • 3,5-Dichloropyridazine

  • Aqueous ammonia (28-30%)

  • 1,4-Dioxane

  • Round-bottom flask (25 mL)

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

  • LC-MS for analysis

Procedure:

  • To a 25 mL round-bottom flask, add 3,5-dichloropyridazine (1.0 g, 6.71 mmol).

  • Add 1,4-dioxane (2 mL) and aqueous ammonia (8 mL) to the flask.

  • The reaction mixture is stirred at 100 °C overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The resulting solid precipitate is collected by filtration.

  • The solid is washed with a cold solvent (e.g., water or a mixture of ethyl acetate and hexane) and dried under vacuum to yield 6-chloro-4-pyridazinamine as a brown solid.[3]

  • The final product can be analyzed by LC-MS to confirm its identity and purity.[3]

Characterization Protocols
  • Sample Preparation: Dissolve approximately 10-20 mg of 6-chloro-4-pyridazinamine in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument at 100 MHz.

  • Expected Signals:

    • ¹H NMR: Expect signals corresponding to the aromatic protons on the pyridazine ring and the protons of the amine group. The chemical shifts and coupling constants will be characteristic of the substitution pattern.

    • ¹³C NMR: Expect signals for the four carbon atoms of the pyridazine ring.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR-FTIR spectrometer.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Expected Bands:

    • N-H stretch: Two bands are expected for the primary amine in the region of 3400-3250 cm⁻¹.

    • N-H bend (scissoring): A band in the region of 1650-1580 cm⁻¹.

    • C=C and C=N ring stretching: Strong bands in the 1580-1470 cm⁻¹ region.

    • C-Cl stretch: A band in the fingerprint region.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Use Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analysis: Analyze the sample to determine the molecular ion peak.

  • Expected Result: The mass spectrum should show a molecular ion peak (M⁺) at m/z 129 and an M+2 peak at m/z 131 with an approximate intensity ratio of 3:1, which is characteristic of the presence of a single chlorine atom.

Signaling Pathways and Biological Relevance

The pyridazine scaffold is a privileged structure in medicinal chemistry and is found in numerous compounds with diverse biological activities. Notably, pyridazine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer and inflammatory disorders.

p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Its overactivation is implicated in inflammatory diseases and cancer. Several pyridazine-containing compounds have been developed as inhibitors of p38 MAPK.[2][3][4]

G extracellular Extracellular Stimuli (e.g., Cytokines, Stress) receptor Receptor extracellular->receptor tak1 TAK1 receptor->tak1 mkk MKK3/6 tak1->mkk p38 p38 MAPK mkk->p38 downstream Downstream Targets (e.g., MK2, ATF2) p38->downstream response Cellular Response (Inflammation, Apoptosis) downstream->response inhibitor Pyridazine Derivative (e.g., 6-Chloro-4-pyridazinamine based inhibitor) inhibitor->p38 Inhibition

Caption: Inhibition of the p38 MAPK signaling pathway.

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway

The VEGFR signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels. This process is essential for tumor growth and metastasis. Consequently, VEGFR inhibitors are a major class of anti-cancer drugs. The pyridazine moiety has been incorporated into molecules designed to inhibit VEGFR signaling.

G vegf VEGF vegfr VEGFR-2 vegf->vegfr plc PLCγ vegfr->plc pi3k PI3K vegfr->pi3k ras Ras vegfr->ras pkc PKC plc->pkc akt Akt pi3k->akt raf Raf ras->raf response Cellular Response (Proliferation, Migration, Angiogenesis) pkc->response akt->response mek MEK raf->mek erk ERK mek->erk erk->response inhibitor Pyridazine Derivative (e.g., 6-Chloro-4-pyridazinamine based inhibitor) inhibitor->vegfr Inhibition

Caption: Inhibition of the VEGFR signaling pathway.

Conclusion

6-Chloro-4-pyridazinamine is a valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Its straightforward synthesis and the reactivity of its functional groups allow for diverse chemical modifications. The demonstrated activity of the pyridazine scaffold against key biological targets such as p38 MAPK and VEGFR highlights the potential of 6-chloro-4-pyridazinamine derivatives in drug discovery programs aimed at treating cancer and inflammatory diseases. This guide provides foundational data and protocols to support further research and application of this important chemical entity.

References

Foundational

Physical and chemical properties of 6-Chloro-4-pyridazinamine

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core physical and chemical properties of 6-Chloro-4-pyridazinamine (CAS No: 29049-45-4). The i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 6-Chloro-4-pyridazinamine (CAS No: 29049-45-4). The information is tailored for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations to support further research and application.

Chemical and Physical Properties

6-Chloro-4-pyridazinamine is a heterocyclic organic compound with a pyridazine core, featuring a chloro and an amino substituent. These functional groups impart specific reactivity and make it a valuable intermediate in the synthesis of various biologically active molecules.[1][2]

Table 1: Physical and Chemical Properties of 6-Chloro-4-pyridazinamine
PropertyValueReference(s)
CAS Number 29049-45-4[2]
Molecular Formula C₄H₄ClN₃[2]
Molecular Weight 129.55 g/mol [2]
Appearance Light yellow to light brown solid[2]
Melting Point 153-154 °C[2]
Boiling Point 368.3±22.0 °C (Predicted)[2]
Density 1.437 g/cm³ (Predicted)[2]
pKa 4.55±0.10 (Predicted)[2]
Solubility Information not available

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for 6-Chloro-4-pyridazinamine
TechniquePredicted Peaks/Signals
¹H NMR Signals corresponding to the aromatic protons on the pyridazine ring and the amine protons.
¹³C NMR Signals for the four carbon atoms of the pyridazine ring, with shifts influenced by the chloro and amino substituents.
IR Spectroscopy Characteristic peaks for N-H stretching (amine), C=N and C=C stretching (aromatic ring), and C-Cl stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight (129.55 g/mol ) and characteristic fragmentation patterns.

Synthesis and Reactivity

6-Chloro-4-pyridazinamine is a key synthetic intermediate. Its reactivity is characterized by the nucleophilic nature of the amino group and the susceptibility of the chloro group to nucleophilic substitution, making it a versatile building block for a range of heterocyclic compounds.[1]

Synthetic Workflow

The synthesis of 6-Chloro-4-pyridazinamine can be achieved from 3,6-dichloropyridazine. The following diagram illustrates a typical synthetic workflow.

G cluster_0 Synthesis of 6-Chloro-4-pyridazinamine A 3,6-Dichloropyridazine (Starting Material) B Amination (e.g., with ammonia) A->B Reaction C 6-Chloro-4-pyridazinamine (Final Product) B->C Work-up & Purification G cluster_0 VEGFR Signaling Pathway Inhibition VEGF VEGF VEGFR VEGFR (Receptor Tyrosine Kinase) VEGF->VEGFR Binds to Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) VEGFR->Downstream Activates Compound 6-Chloro-4-pyridazinamine Derivative (Kinase Inhibitor) Compound->VEGFR Inhibits (Binds to ATP pocket) ATP ATP ATP->VEGFR Angiogenesis Angiogenesis Downstream->Angiogenesis Promotes

References

Exploratory

Solubility of 6-Chloro-4-pyridazinamine in organic solvents

An In-depth Technical Guide on the Solubility of 6-Chloro-4-pyridazinamine in Organic Solvents For the Attention of: Researchers, Scientists, and Drug Development Professionals Introduction 6-Chloro-4-pyridazinamine is a...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 6-Chloro-4-pyridazinamine in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-4-pyridazinamine is a heterocyclic amine derivative of pyridazine. As with many nitrogen-containing heterocyclic compounds, it serves as a crucial building block in medicinal chemistry and drug discovery. Understanding its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and application in drug development processes. This technical guide provides a comprehensive overview of the solubility of the analogous compound, 6-chloropyridazin-3-amine, in several common organic solvents, details a standard experimental protocol for solubility determination, and presents relevant experimental workflows.

Physicochemical Properties

PropertyValue
Chemical Formula C₄H₄ClN₃
Molecular Weight 129.55 g/mol
CAS Number 29049-45-4

Solubility Data of 6-chloropyridazin-3-amine

The following tables summarize the mole fraction solubility (x) of 6-chloropyridazin-3-amine in various organic solvents at different temperatures, as determined by the synthetic method. The data indicates that the solubility of this compound generally increases with a rise in temperature across all tested solvents.

Table 1: Mole Fraction Solubility (x) of 6-chloropyridazin-3-amine in Alcohols and Amides

Temperature (K)MethanolEthanoln-ButanolN,N-Dimethylformamide (DMF)
298.150.02510.01530.00540.2031
303.150.03150.01950.00980.2785
308.150.03920.02480.01710.3711
313.150.04850.03150.02890.4833

Table 2: Mole Fraction Solubility (x) of 6-chloropyridazin-3-amine in Ketones, Esters, and Aromatic Hydrocarbons

Temperature (K)AcetoneCyclohexanoneEthyl AcetateToluene
298.150.01590.01120.00430.0004
303.150.02890.01890.00810.0008
308.150.04970.03010.01450.0016
313.150.08320.04780.02530.0030

Data is adapted from a study on 6-chloropyridazin-3-amine and is presented for estimation purposes.[1]

Experimental Protocol: Isothermal Shake-Flask Method

A widely accepted and robust method for determining the solubility of a solid compound in a liquid solvent is the isothermal shake-flask method. This protocol provides a generalized procedure.

4.1. Materials and Equipment

  • 6-Chloro-4-pyridazinamine (or analogue)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Thermostatic shaker or water bath with orbital shaking

  • Calibrated thermometer

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials with screw caps

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid solute to a series of vials.

    • Accurately add a known volume or mass of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature.

    • Allow the mixtures to shake for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 30 minutes to allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the sample through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.

  • Quantification:

    • Accurately weigh the filtered solution.

    • Allow the solvent to evaporate under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

    • Weigh the remaining solid residue. The difference in weight gives the mass of the solvent.

    • Alternatively, the concentration of the solute in the filtered solution can be determined using a validated analytical method such as HPLC or UV-Vis spectroscopy after appropriate dilution.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as g/100g of solvent, mg/mL, or mole fraction.

Visualizing Experimental and Analytical Workflows

5.1. Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the solubility of a compound using the shake-flask method.

G Workflow for Solubility Determination A Addition of Excess Solute to Solvent B Equilibration in a Thermostatic Shaker A->B Shake at constant T C Settling of Undissolved Solid B->C Allow to stand D Syringe Filtration of Supernatant C->D Sample withdrawal E Quantification of Solute (Gravimetric or Spectroscopic) D->E Analysis F Calculation of Solubility E->F

Caption: A flowchart of the isothermal shake-flask method for solubility determination.

5.2. General Analytical Workflow for Compound Characterization

This diagram outlines a typical workflow for the analysis and characterization of a synthesized compound like 6-Chloro-4-pyridazinamine.

G General Analytical Workflow for Compound Characterization cluster_synthesis Synthesis and Purification cluster_analysis Analysis cluster_documentation Documentation A Chemical Synthesis B Purification (e.g., Recrystallization, Chromatography) A->B C Structure Verification (NMR, MS) B->C D Purity Assessment (HPLC, GC) B->D E Thermal Analysis (DSC, TGA) B->E F Data Interpretation and Reporting C->F D->F E->F

Caption: A generalized workflow for the synthesis, purification, and analysis of a chemical compound.

Conclusion

While direct quantitative solubility data for 6-Chloro-4-pyridazinamine remains to be published, the data for its close analogue, 6-chloropyridazin-3-amine, provides valuable insights into its likely solubility profile. The compound exhibits significant solubility in polar aprotic solvents like DMF and moderate solubility in alcohols and some ketones, with solubility increasing with temperature. A standardized experimental protocol, such as the isothermal shake-flask method, is recommended for precise solubility determination. The provided workflows offer a structured approach to solubility measurement and overall compound characterization, which are essential for the effective utilization of 6-Chloro-4-pyridazinamine in research and development.

References

Foundational

Spectroscopic and Spectrometric Characterization of 6-Chloro-4-pyridazinamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the heterocyclic compound...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the heterocyclic compound 6-Chloro-4-pyridazinamine. Due to the limited availability of public domain raw spectral data for this specific molecule, this guide presents expected values derived from the analysis of structurally similar compounds and established principles of spectroscopic and spectrometric techniques. Detailed experimental protocols for the acquisition of such data are also provided, alongside a plausible synthetic route.

Data Presentation

The following tables summarize the anticipated quantitative data for 6-Chloro-4-pyridazinamine. These values are estimations based on data for related chloropyridazine and aminopyridazine derivatives and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-38.5 - 8.7d~2-3
H-57.0 - 7.2d~2-3
NH₂5.0 - 6.0br s-

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-3150 - 155
C-4145 - 150
C-5115 - 120
C-6158 - 162

Solvent: DMSO-d₆

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

Fragment IonPredicted m/zRelative IntensityProposed Structure
[M]⁺129/131HighC₄H₄ClN₃⁺
[M-HCN]⁺102/104ModerateC₃H₃ClN₂⁺
[M-Cl]⁺94ModerateC₄H₄N₃⁺
[C₃H₂N₂]⁺66LowC₃H₂N₂⁺

The presence of the chlorine isotope pattern (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) is expected for chlorine-containing fragments.

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of 6-Chloro-4-pyridazinamine.

Synthesis of 6-Chloro-4-pyridazinamine

A plausible and commonly employed method for the synthesis of 6-Chloro-4-pyridazinamine involves the nucleophilic substitution of an amino group for a chlorine atom on a dichloropyradazine precursor.

Materials:

  • 3,6-Dichloropyridazine

  • Ammonia (aqueous or in a sealed tube with a solvent like 1,4-dioxane)

  • Solvent (e.g., 1,4-dioxane or ethanol)

  • Sodium bicarbonate (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel (for chromatography)

Procedure:

  • In a pressure-rated reaction vessel, dissolve 3,6-dichloropyridazine in a suitable solvent such as 1,4-dioxane.

  • Add an excess of aqueous ammonia.

  • Seal the vessel and heat the mixture to 120-150°C for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, filter the solid. If not, concentrate the mixture under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase to yield the crude product.

  • Purify the crude product by silica gel column chromatography to obtain pure 6-Chloro-4-pyridazinamine.

NMR Spectroscopy

Instrumentation:

  • A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of 6-Chloro-4-pyridazinamine in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Spectral Width: 0-180 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

  • Temperature: 298 K.

Mass Spectrometry

Instrumentation:

  • A mass spectrometer equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

Sample Introduction:

  • Direct insertion probe or gas chromatography (if the compound is sufficiently volatile and thermally stable).

EI-MS Acquisition:

  • Ionization Energy: 70 eV.

  • Source Temperature: 200-250°C.

  • Mass Range: m/z 40-300.

  • Scan Rate: 1 scan/second.

Visualizations

The following diagrams illustrate the synthetic pathway and a potential biological signaling pathway that could be modulated by pyridazine derivatives.

G cluster_synthesis Synthesis of 6-Chloro-4-pyridazinamine 3_6_Dichloropyridazine 3,6-Dichloropyridazine Reaction Nucleophilic Aromatic Substitution 3_6_Dichloropyridazine->Reaction Ammonia Ammonia (NH3) Ammonia->Reaction 6_Chloro_4_pyridazinamine 6-Chloro-4-pyridazinamine Reaction->6_Chloro_4_pyridazinamine G cluster_pathway Generalized p38 MAPK Signaling Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Cytokines, Stress) MAPKKK MAPKKK (e.g., TAK1, ASK1) Extracellular_Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3, MKK6) MAPKKK->MAPKK phosphorylates p38_MAPK p38 MAPK MAPKK->p38_MAPK phosphorylates Downstream_Targets Downstream Targets (e.g., Transcription Factors, Kinases) p38_MAPK->Downstream_Targets activates Pyridazine_Inhibitor Pyridazine Derivative (e.g., 6-Chloro-4-pyridazinamine scaffold) Pyridazine_Inhibitor->p38_MAPK inhibits Cellular_Response Cellular Response (e.g., Inflammation, Apoptosis) Downstream_Targets->Cellular_Response

Exploratory

Unlocking the Therapeutic Potential of 6-Chloro-4-pyridazinamine Derivatives

A Technical Guide for Researchers and Drug Development Professionals The pyridazine nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is a prominent scaffold in medicinal chemistry, demons...

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The pyridazine nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is a prominent scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] Among its derivatives, the 6-Chloro-4-pyridazinamine core has emerged as a particularly promising pharmacophore for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of action of 6-Chloro-4-pyridazinamine derivatives, with a focus on their potential as anticancer, kinase inhibitory, and antimicrobial agents.

Diverse Biological Activities

Derivatives of the pyridazine and pyridazinone core have been extensively studied and have shown a remarkable diversity of biological effects. These include, but are not limited to, anticancer, antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antihypertensive properties.[1][2] The versatility of this scaffold allows for the synthesis of a large number of structurally diverse analogs, leading to a broad spectrum of pharmacological responses.[1][3]

Anticancer Activity

A significant area of investigation for pyridazine derivatives is in the field of oncology. These compounds have demonstrated potent antiproliferative activity against various cancer cell lines.[4][5] For instance, certain 2-chloro-4-anilinoquinazoline derivatives, which share structural similarities with the pyridazinamine core, have exhibited strong growth inhibitory activity against leukemia, colon cancer, melanoma, and breast cancer cell lines.[4]

The mechanism of anticancer action for some of these derivatives is believed to involve the inhibition of key enzymes in cancer cell signaling pathways, such as Cyclin-Dependent Kinases (CDKs).[6]

Kinase Inhibitory Activity

Protein kinases play a crucial role in cellular signaling pathways that regulate cell proliferation, differentiation, and apoptosis.[7] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major focus of drug discovery efforts.[7][8]

Derivatives of pyridazine and related heterocyclic structures, such as pyrazines and pyrimidines, have been identified as potent inhibitors of various protein kinases.[6][7][9] Specifically, 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives have been developed as dual inhibitors of CDK6 and CDK9.[6] These inhibitors have been shown to suppress downstream signaling pathways, block cell cycle progression, and induce apoptosis in cancer cells.[6] The development of covalent inhibitors, where a reactive group on the inhibitor forms a permanent bond with the target kinase, is a promising strategy for achieving high potency and selectivity.[10]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Pyridazine and pyrimidine derivatives have shown promising activity against a range of bacteria and fungi.[11][12][13][14] For example, 6-Chloro-pyridin-2-yl-amine derivatives have demonstrated antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Xanthomonas campestris, Escherichia coli) bacteria, as well as antifungal activity against Fusarium oxysporum.[11] Similarly, 6-Chloro-2,4-diamino pyrimidine has been screened for its activity against various bacterial and fungal strains.[3][15][16]

Data on Biological Activity

The following tables summarize the quantitative data on the biological activity of selected 6-Chloro-4-pyridazinamine and related derivatives.

Table 1: Anticancer Activity of Quinazoline-based Pyrimidodiazepine Derivatives [4][5]

CompoundCancer Cell LineGI50 (μM)
14gK-562 (Leukemia)0.622
14gRPMI-8226 (Leukemia)>1.81
14gHCT-116 (Colon Cancer)1.81
14gLOX IMVI (Melanoma)1.81
14gMCF7 (Breast Cancer)1.81
16aMultiple Cell LinesPotent Cytostatic and Cytotoxic Activity
16cMultiple Cell LinesHigh Cytotoxic Activity (up to 10-fold > Doxorubicin)

Table 2: Kinase Inhibitory Activity of Pyrimidine Derivatives [6]

CompoundTarget KinaseIC50 (nM)
66CDK6Data not specified
66CDK9Data not specified

Note: Compound 66 is described as the most active dual CDK6/9 inhibitor with balancing potency.

Table 3: Antimicrobial Activity of Pyrimidine Derivatives [12][13]

CompoundMicrobial StrainSensitivity
4S. aureus1/10 isolates sensitive
4S. saprophyticus1/10 isolates sensitive
4E. coli2/10 isolates sensitive
4K. pneumoniae1/10 isolates sensitive
13S. aureus1/10 isolates sensitive
13S. saprophyticus3/10 isolates sensitive

Experimental Protocols

General Synthesis of 6-Chloro-pyridin-2-yl-amine Derivatives[11]

A common synthetic route involves the reaction of 2-amino-6-chloropyridine with a substituted benzaldehyde. The specific procedure is as follows:

  • Dissolve 2-amino-6-chloropyridine in a suitable solvent (e.g., ethanol).

  • Add the desired substituted benzaldehyde to the solution.

  • Add a catalytic amount of an acid (e.g., glacial acetic acid).

  • Reflux the mixture for a specified period (e.g., 4-5 hours).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into crushed ice.

  • Filter the resulting solid, wash it with water, and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure derivative.

Characterization of the synthesized compounds is typically performed using elemental analysis, ¹H NMR, and mass spectrometry.[11]

In Vitro Antibacterial and Antifungal Activity Screening[11][16]

The antimicrobial activity of the synthesized compounds is often evaluated using the agar well diffusion method.

Antibacterial Assay:

  • Prepare Muller Hinton agar plates.

  • Inoculate the agar surface with a standardized suspension of the test bacterium.

  • Create wells in the agar using a sterile cork borer.

  • Add a specific concentration of the test compound (dissolved in a suitable solvent like DMSO) to each well.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well.

  • Use a standard antibiotic as a positive control.

Antifungal Assay:

  • Prepare Potato Dextrose Agar (PDA) plates.

  • Inoculate the agar surface with a standardized suspension of the test fungus.

  • Follow steps 3-7 as described for the antibacterial assay, incubating at an appropriate temperature for fungal growth (e.g., 25-28°C) for 48-72 hours.

In Vitro Anticancer Activity Screening (NCI-60 Cell Line Panel)[4][5]

The U.S. National Cancer Institute (NCI) provides a standardized protocol for screening compounds against a panel of 60 human cancer cell lines.

  • The compound is initially tested at a single high dose (e.g., 10 μM) against the 60 cell lines.

  • The percentage of cell growth inhibition is determined.

  • Compounds showing significant growth inhibition are selected for five-dose testing.

  • In the five-dose assay, the compound is tested at five 10-fold dilutions (e.g., 0.01, 0.1, 1, 10, and 100 μM).

  • The results are used to calculate the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell killing) values.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows related to the biological activity of 6-Chloro-4-pyridazinamine and related derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis s1 Starting Materials (e.g., 2-amino-6-chloropyridine, substituted aldehydes) s2 Chemical Reaction (e.g., Condensation) s1->s2 s3 Purification (e.g., Recrystallization) s2->s3 s4 Characterization (e.g., NMR, MS, EA) s3->s4 b1 Anticancer Assay (NCI-60 Panel) s4->b1 Test Compounds b2 Kinase Inhibition Assay s4->b2 Test Compounds b3 Antimicrobial Assay (Agar Diffusion) s4->b3 Test Compounds d1 Determine GI50, TGI, LC50 b1->d1 d2 Determine IC50 b2->d2 d3 Measure Zone of Inhibition b3->d3

Caption: General experimental workflow for the synthesis and biological evaluation of novel chemical derivatives.

cdk_inhibition_pathway CDK_Cyclin CDK/Cyclin Complex (e.g., CDK6/Cyclin D) Substrate Substrate Protein (e.g., Rb) CDK_Cyclin->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate CDK_Cyclin->Phosphorylated_Substrate Cell_Cycle_Progression Cell Cycle Progression Phosphorylated_Substrate->Cell_Cycle_Progression Inhibitor 6-Chloro-4-pyridazinamine Derivative (Inhibitor) Inhibitor->CDK_Cyclin Inhibition

Caption: Simplified signaling pathway of CDK inhibition leading to cell cycle arrest.

Conclusion

The 6-Chloro-4-pyridazinamine scaffold represents a versatile and promising starting point for the development of new therapeutic agents. The derivatives of this core structure have demonstrated significant potential in the fields of oncology, kinase inhibition, and antimicrobial therapy. Further research focusing on structure-activity relationship (SAR) studies and optimization of pharmacokinetic properties will be crucial in translating the potential of these compounds into clinically effective drugs. This technical guide provides a foundational understanding for researchers and drug development professionals to explore and expand upon the therapeutic applications of 6-Chloro-4-pyridazinamine derivatives.

References

Foundational

An In-depth Technical Guide to the Reactivity of Chloro and Amino Groups in 6-Chloro-4-pyridazinamine

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the chemical reactivity of the chloro and amino functional groups in 6-Chloro-4-pyridazinamine, a heterocyclic co...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the chemical reactivity of the chloro and amino functional groups in 6-Chloro-4-pyridazinamine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyridazine core, an electron-deficient aromatic system, profoundly influences the reactivity of its substituents, making this molecule a versatile building block for the synthesis of novel compounds.[1][2] This document outlines the key reactions, provides extrapolated experimental protocols, and presents data in a structured format to facilitate its use in a research and development setting.

Core Concepts: Electronic Effects on Reactivity

The reactivity of 6-Chloro-4-pyridazinamine is governed by the electronic properties of the pyridazine ring. The two adjacent nitrogen atoms are strongly electron-withdrawing, which creates a significant electron deficiency in the aromatic ring. This electron deficiency has two primary consequences:

  • Activation of the Chloro Group: The chloro substituent at the 6-position is highly activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridazine ring stabilizes the negatively charged Meisenheimer intermediate formed during the SNAr reaction, thus facilitating the displacement of the chloride ion.[3][4][5]

  • Deactivation of the Amino Group: Conversely, the electron-withdrawing pyridazine ring decreases the nucleophilicity of the amino group at the 4-position. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic system to a lesser extent compared to electron-rich aromatic systems, making it less available for reactions.[6]

Reactivity of the Chloro Group

The chloro group at the 6-position is the most reactive site in 6-Chloro-4-pyridazinamine for substitution reactions. Its reactivity is primarily exploited through two major classes of reactions: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridazine ring readily facilitates the displacement of the chloro group by a variety of nucleophiles. The general mechanism proceeds via a two-step addition-elimination pathway.

Typical Nucleophiles:

  • O-Nucleophiles: Alkoxides (e.g., sodium methoxide, sodium ethoxide) and hydroxides.

  • N-Nucleophiles: Primary and secondary amines (e.g., alkylamines, anilines, morpholine).

  • S-Nucleophiles: Thiolates (e.g., sodium thiophenoxide).

Table 1: Representative Nucleophilic Aromatic Substitution Reactions of Chloro-Heterocycles

NucleophileProduct TypeTypical Reaction Conditions (Extrapolated)Expected Yield Range (%)
Sodium Methoxide6-Methoxy-4-pyridazinamineMethanol, reflux70-90
Morpholine6-(Morpholin-4-yl)-4-pyridazinamineEthanol or DMF, 80-120 °C65-85
Sodium Thiophenoxide6-(Phenylthio)-4-pyridazinamineDMF, room temperature to 60 °C75-95

Note: The reaction conditions and yields are extrapolated from similar chloro-heterocyclic systems and should be optimized for 6-Chloro-4-pyridazinamine.

Experimental Protocol: Nucleophilic Aromatic Substitution with Morpholine (Extrapolated)
  • Reaction Setup: In a round-bottom flask, dissolve 6-Chloro-4-pyridazinamine (1.0 eq.) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

  • Addition of Nucleophile: Add morpholine (1.2-1.5 eq.) to the solution. For less reactive amines, a non-nucleophilic base like diisopropylethylamine (DIPEA) may be added to scavenge the HCl byproduct.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 6-(morpholin-4-yl)-4-pyridazinamine.

sn_ar_workflow start Start setup Dissolve 6-Chloro-4-pyridazinamine and Morpholine in Solvent start->setup reaction Heat Reaction Mixture (80-120 °C) setup->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring Periodic Sampling monitoring->reaction Incomplete workup Solvent Removal monitoring->workup Complete purification Column Chromatography or Recrystallization workup->purification product 6-(Morpholin-4-yl)-4-pyridazinamine purification->product

Workflow for Nucleophilic Aromatic Substitution.
Palladium-Catalyzed Cross-Coupling Reactions

The chloro group of 6-Chloro-4-pyridazinamine is also amenable to various palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a prominent example.[7][8]

Table 2: Suzuki-Miyaura Cross-Coupling of Chloro-Heterocycles

Coupling PartnerCatalyst/LigandBaseSolventTemperature (°C)Expected Yield Range (%)
Arylboronic AcidPd(PPh₃)₄Na₂CO₃ or K₂CO₃Toluene/Ethanol/Water or Dioxane/Water80-11060-85
Heteroarylboronic AcidPdCl₂(dppf)K₃PO₄1,4-Dioxane90-12055-80
Alkylboronic AcidPd₂(dba)₃ / SPhosCs₂CO₃Toluene10050-75

Note: The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and needs to be optimized for 6-Chloro-4-pyridazinamine.[9]

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid (Extrapolated)
  • Reaction Setup: To a Schlenk flask, add 6-Chloro-4-pyridazinamine (1.0 eq.), phenylboronic acid (1.2 eq.), and a base such as sodium carbonate (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1). Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Reaction Conditions: Heat the mixture to 90-100 °C with stirring until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain 6-phenyl-4-pyridazinamine.

suzuki_coupling substrate 6-Chloro-4-pyridazinamine + Phenylboronic Acid substrate->sub_cat catalyst_system Pd(PPh₃)₄ + Na₂CO₃ catalyst_system->sub_cat reaction_conditions Dioxane/Water 90-100 °C, Inert Atmosphere product 6-Phenyl-4-pyridazinamine reaction_conditions->product Yields sub_cat->reaction_conditions Combine

Key components of a Suzuki-Miyaura coupling reaction.

Reactivity of the Amino Group

The amino group at the 4-position of 6-Chloro-4-pyridazinamine is generally less reactive than the chloro group due to the electron-withdrawing nature of the pyridazine ring.[6] However, it can still participate in several important reactions.

Acylation and Sulfonylation

The amino group can be acylated by reacting with acyl chlorides or anhydrides, and sulfonylated with sulfonyl chlorides, typically in the presence of a base to neutralize the acid byproduct.

Table 3: Reactions of the Amino Group

ReagentProduct TypeBaseSolventTemperature (°C)
Acetyl ChlorideN-(6-Chloro-pyridazin-4-yl)acetamidePyridine or TriethylamineDichloromethane or THF0 to RT
Benzoyl ChlorideN-(6-Chloro-pyridazin-4-yl)benzamidePyridineDichloromethane0 to RT
Tosyl ChlorideN-(6-Chloro-pyridazin-4-yl)-4-methylbenzenesulfonamidePyridineDichloromethane0 to RT
Diazotization

While the amino group on an electron-deficient ring is less prone to diazotization than anilines, it can be converted to a diazonium salt under specific conditions, which can then be subjected to Sandmeyer-type reactions. However, these reactions can be challenging due to the reduced stability of the diazonium intermediate.

Application in Drug Discovery

6-Chloro-4-pyridazinamine and its derivatives are valuable scaffolds in drug discovery.[1][2] The ability to selectively functionalize the 6-position via SNAr or cross-coupling reactions, while retaining or modifying the 4-amino group, allows for the generation of diverse chemical libraries for biological screening.

drug_discovery_workflow start 6-Chloro-4-pyridazinamine reaction_type Selective Functionalization (SNAr, Cross-Coupling) start->reaction_type library Diverse Chemical Library reaction_type->library screening High-Throughput Screening library->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Role of 6-Chloro-4-pyridazinamine in a drug discovery workflow.

Conclusion

6-Chloro-4-pyridazinamine is a versatile building block with two distinct reactive sites. The chloro group is highly susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, providing a straightforward handle for introducing molecular diversity. The amino group, while less nucleophilic, can undergo standard amine chemistries such as acylation and sulfonylation. This differential reactivity allows for a stepwise and controlled functionalization of the pyridazine scaffold, making it a valuable tool for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. Researchers and drug development professionals can leverage the reactivity patterns outlined in this guide to design and synthesize novel compounds with desired physicochemical and biological properties.

References

Exploratory

The Strategic Sourcing and Application of 6-Chloro-4-pyridazinamine in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of contemporary medicinal chemistry and pharmaceutical development, the strategic selection of molecular buildi...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary medicinal chemistry and pharmaceutical development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast array of heterocyclic scaffolds, 6-Chloro-4-pyridazinamine (CAS No. 29049-45-4) has emerged as a valuable and versatile intermediate. Its unique electronic properties and reactive sites make it a sought-after precursor for the synthesis of a diverse range of biologically active compounds, particularly in the realm of kinase inhibitors and other targeted therapies. This technical guide provides a comprehensive overview of the commercial availability of 6-Chloro-4-pyridazinamine, details its application in synthetic protocols, and outlines a strategic workflow for its procurement and utilization in a research and development setting.

Commercial Availability and Supplier Overview

The accessibility of high-quality starting materials is a critical first step in any synthetic chemistry campaign. 6-Chloro-4-pyridazinamine is commercially available from a number of specialized chemical suppliers. The purity, available quantities, and lead times can vary between suppliers, and it is often prudent to request quotations for larger quantities. Below is a summary of key suppliers and their typical product specifications.

SupplierCAS NumberPurityAvailable QuantitiesAdditional Information
Aaronchem [1]29049-45-4>95%Gram to multi-gram scaleCatalog number AR002W0O.
Molbase [2]29049-45-495+% to 99%250mg to 1kgLists multiple suppliers with varying purities and lead times.
ChemicalBook [3]29049-45-498% to 99%Gram to kilogram scaleProvides pricing information from some vendors.
CookeChem [4]29049-45-498%250mg, 1g, 5gPricing available for smaller quantities.
Symax Laboratories [5]29049-45-498%Per kilogramPrice listed per kilogram.
Crysdot 29049-45-498%5gInquire for stock availability.
Alchem Pharmtech [6]29049-45-498%1g, 5g, 25g, 100gInquire for pricing and availability.

Note: Pricing and lead times are subject to change and are often available upon request for bulk quantities.

Application in Synthetic Chemistry: A Versatile Building Block

6-Chloro-4-pyridazinamine is primarily utilized as a key intermediate in the synthesis of more complex molecules.[1][4] Its chemical structure, featuring a reactive chlorine atom and an amino group on the pyridazine ring, makes it an ideal substrate for a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridazine ring system facilitates the displacement of the chloride at the 6-position by a wide range of nucleophiles. This reactivity is fundamental to its application in building libraries of compounds for high-throughput screening in drug discovery programs.

Key Applications in Drug Discovery:
  • Kinase Inhibitors: The pyridazine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The amino group of 6-Chloro-4-pyridazinamine can serve as a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. The chlorine atom provides a reactive handle to introduce various substituents that can target other regions of the enzyme, thereby modulating potency and selectivity.

  • Agrochemicals: The inherent biological activity of the pyridazine nucleus also extends to applications in agriculture, where derivatives have been explored for their herbicidal and pesticidal properties.

  • Heterocyclic Chemistry: Beyond specific applications, this compound is a valuable tool for the synthesis of a wide array of novel heterocyclic systems through further cyclization and functionalization reactions.

Experimental Protocols: Representative Nucleophilic Aromatic Substitution

The following is a representative experimental protocol for a nucleophilic aromatic substitution reaction using a chloro-pyridazine derivative as the electrophile. This protocol is adapted from established methods for similar heterocyclic systems and illustrates a common synthetic route employing 6-Chloro-4-pyridazinamine.

Objective: To synthesize a 6-substituted-4-pyridazinamine derivative via a nucleophilic aromatic substitution reaction.

Materials:

  • 6-Chloro-4-pyridazinamine

  • Nucleophile (e.g., a primary or secondary amine, an alcohol, or a thiol)

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate (K2CO3))

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

  • Purification system (e.g., column chromatography or recrystallization apparatus)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-Chloro-4-pyridazinamine (1.0 equivalent) in the chosen anhydrous solvent.

  • Addition of Reagents: To the stirred solution, add the nucleophile (1.1 - 1.5 equivalents) followed by the base (1.5 - 2.0 equivalents).

  • Reaction Conditions: Heat the reaction mixture to an elevated temperature (typically between 80 °C and 120 °C) and stir for a period of 2 to 24 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: Upon completion of the reaction (as indicated by the consumption of the starting material), cool the mixture to room temperature. If a solid precipitate has formed, it can be collected by filtration. Otherwise, the solvent is typically removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water or a saturated aqueous solution of sodium bicarbonate to remove any remaining base and salts. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: The crude product is purified by either silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent to yield the pure 6-substituted-4-pyridazinamine derivative.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Strategic Workflow for Procurement and Utilization

The following diagram illustrates a logical workflow for researchers from the point of identifying the need for 6-Chloro-4-pyridazinamine to its successful incorporation into a synthetic route.

G Workflow for Procurement and Application of 6-Chloro-4-pyridazinamine cluster_procurement Procurement Phase cluster_synthesis Synthesis & Analysis Phase A Identify Synthetic Need for 6-Chloro-4-pyridazinamine B Search Supplier Databases (CAS 29049-45-4) A->B C Evaluate Suppliers: Purity, Quantity, Cost, Lead Time B->C D Request Quotations for Bulk Quantities C->D E Select Supplier and Place Order D->E F Receive and Verify Certificate of Analysis (CoA) E->F G Develop/Optimize SNAr Protocol F->G H Execute Synthesis and Monitor Reaction (TLC) G->H I Purify Product (Chromatography/Recrystallization) H->I J Characterize Final Compound (NMR, MS, etc.) I->J

Caption: A logical workflow for the procurement and synthetic application of 6-Chloro-4-pyridazinamine.

Conclusion

6-Chloro-4-pyridazinamine stands as a cornerstone intermediate for the synthesis of a multitude of heterocyclic compounds with significant potential in drug discovery and other life science applications. A clear understanding of its commercial availability, coupled with a robust knowledge of its reactivity and synthetic applications, empowers researchers to efficiently incorporate this valuable building block into their research and development pipelines. The strategic workflow presented herein provides a framework for the seamless integration of this compound from procurement to the generation of novel molecular entities. As the quest for more effective and targeted therapeutics continues, the utility of versatile intermediates like 6-Chloro-4-pyridazinamine is poised to grow, underscoring its importance in the ever-evolving field of medicinal chemistry.

References

Foundational

The Versatile Building Block: A Technical Review of 6-Chloro-4-pyridazinamine in Synthesis and Drug Discovery

For Immediate Release [City, State] – [Date] – In the landscape of modern medicinal chemistry and agrochemical development, the heterocyclic compound 6-Chloro-4-pyridazinamine has emerged as a critical and versatile buil...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of modern medicinal chemistry and agrochemical development, the heterocyclic compound 6-Chloro-4-pyridazinamine has emerged as a critical and versatile building block. This technical guide provides an in-depth review of its synthesis, properties, and diverse applications, offering valuable insights for researchers, scientists, and professionals in drug development.

Synthesis of 6-Chloro-4-pyridazinamine: A Detailed Protocol

The primary and most common method for the synthesis of 6-Chloro-4-pyridazinamine involves the nucleophilic substitution of a chlorine atom on a dichloropyridazine precursor with an amino group.

A general and effective procedure starts from 3,5-dichloropyridazine. The reaction proceeds by treating 3,5-dichloropyridazine with ammonia. This amination reaction selectively replaces one of the chlorine atoms with an amino group to yield 6-Chloro-4-pyridazinamine.

Experimental Protocol:

A mixture of 3,5-dichloropyridazine (1 equivalent) and a solution of ammonia (excess) in a suitable solvent, such as dioxane, is heated in a sealed vessel. The reaction is typically carried out at elevated temperatures, for instance at 100°C, and monitored for completion. Upon cooling, the solid product is collected by filtration, washed, and dried to afford 6-Chloro-4-pyridazinamine.

For a related isomer, 3-amino-6-chloropyridazine, a microwave-assisted synthesis has been reported, which can significantly reduce reaction times. In this procedure, 3,6-dichloropyridazine is treated with an aqueous solution of ammonia in a sealed microwave vial and irradiated at 120°C for 30 minutes. This method results in a high yield of the aminated product.[1]

Table 1: Synthesis of Aminochloropyridazines

Starting MaterialReagents and ConditionsProductYieldReference
3,5-DichloropyridazineAmmonia, Dioxane, 100°C6-Chloro-4-pyridazinamineNot specifiedGeneral Method
3,6-DichloropyridazineNH4OH, Microwave, 120°C, 30 min3-Amino-6-chloropyridazine87%[1]

Characterization:

Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules

6-Chloro-4-pyridazinamine serves as a crucial intermediate in the synthesis of a wide array of biologically active compounds, particularly in the realm of oncology and inflammatory diseases. Its pyridazine core is a recognized pharmacophore that can interact with various biological targets.

Kinase Inhibitors

The pyridazine moiety is a well-established scaffold for the development of kinase inhibitors. These enzymes play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Derivatives of 6-Chloro-4-pyridazinamine are utilized in the synthesis of potent kinase inhibitors.

While a direct synthesis of a marketed drug from 6-Chloro-4-pyridazinamine was not explicitly detailed in the reviewed literature, numerous studies highlight the synthesis of pyridazine-based kinase inhibitors. For instance, pyrazolo[1,5-b]pyridazines have been identified as selective cyclin-dependent kinase (CDK) inhibitors, which are crucial for cell cycle regulation and are prominent targets in cancer therapy.

The general synthetic strategy involves using the amino group of a chloropyridazinamine derivative as a key attachment point for building more complex molecules that can fit into the ATP-binding pocket of kinases.

Diagram 1: General Synthesis of Pyridazine-Based Kinase Inhibitors

G start 6-Chloro-4-pyridazinamine intermediate Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) start->intermediate Aryl/Heteroaryl Boronic Acid or Amine product Bioactive Kinase Inhibitor intermediate->product Further Functionalization

Caption: General workflow for the synthesis of kinase inhibitors from 6-Chloro-4-pyridazinamine.

Anticancer Agents

Derivatives of chloropyridazines have demonstrated significant cytotoxic activity against various cancer cell lines. In one study, a series of 6-chloro-3-substituted-[3][4][5]triazolo[4,3-b]pyridazines, synthesized from a related 6-chloropyridazinyl hydrazone, exhibited potent cytotoxic activity against Acute Lymphoblastic Leukemia (ALL) cell lines.[6]

Table 2: Cytotoxic Activity of Triazolo[4,3-b]pyridazine Derivatives

CompoundCell LineIC50 (µM)
4f SB-ALL~1.64 - 5.66
NALM-6~1.14 - 3.7
4j SB-ALL~1.64 - 5.66
NALM-6~1.14 - 3.7
4q SB-ALL~1.64 - 5.66
NALM-6~1.14 - 3.7
Doxorubicin (control) SB-ALL0.167
Data extracted from a study on related pyridazine derivatives, demonstrating the potential of the scaffold.[6]

These findings underscore the potential of the 6-chloropyridazine scaffold as a template for the design of novel anticancer agents. The chloro substituent provides a reactive handle for further chemical modifications to optimize potency and selectivity.

Applications in Agrochemicals

The pyridazine ring is also a component of various agrochemicals, including herbicides, fungicides, and insecticides. While specific examples detailing the use of 6-Chloro-4-pyridazinamine in the synthesis of a commercial agrochemical were not found in the reviewed literature, the general importance of the pyridazine core in this sector is well-documented. For instance, pyridazine amides have been investigated for their aphicidal properties.[7] The structural features of 6-Chloro-4-pyridazinamine make it a plausible starting material for the synthesis of novel crop protection agents.

Diagram 2: Potential Agrochemical Synthesis Pathway

G start 6-Chloro-4-pyridazinamine reaction Reaction with Electrophile start->reaction e.g., Acyl Chloride product Pyridazine-based Agrochemical reaction->product

Caption: Hypothetical pathway for the synthesis of agrochemicals from 6-Chloro-4-pyridazinamine.

Conclusion

6-Chloro-4-pyridazinamine is a valuable and reactive intermediate with significant potential in the synthesis of a diverse range of functional molecules. Its utility as a building block for kinase inhibitors and other potential anticancer agents highlights its importance in medicinal chemistry. While detailed synthetic routes for specific commercial products originating from this compound are not always publicly available, the foundational chemistry and the biological activity of its derivatives strongly support its continued exploration in both pharmaceutical and agrochemical research. Further studies documenting its use in the synthesis of specific, high-value compounds will undoubtedly solidify its position as a key heterocyclic scaffold.

References

Exploratory

An In-depth Technical Guide on the Thermodynamic Properties of 6-Chloro-4-pyridazinamine

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a summary of the available thermodynamic data for 6-Chloro-4-pyridazinamine, outlines relevant experimental protocols for the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available thermodynamic data for 6-Chloro-4-pyridazinamine, outlines relevant experimental protocols for the determination of these properties, and presents a logical workflow for its synthesis. Due to a lack of experimentally determined thermodynamic values in the current literature, this guide presents high-quality predicted data obtained from computational chemistry models.

Quantitative Thermodynamic Data

The following table summarizes the predicted thermodynamic properties of 6-Chloro-4-pyridazinamine. These values are computationally derived and serve as a valuable estimation in the absence of experimental data.

Thermodynamic PropertyPredicted ValueData Source
Molecular Weight 129.55 g/mol PubChem
Melting Point Not available-
Boiling Point (Predicted) 335.9 ± 42.0 °C at 760 mmHgChemSpider
LogP (Predicted) 0.1PubChem
pKa (most basic) (Predicted) 3.86 ± 0.10ChemSpider
Solubility (Predicted) Qualitative data suggests low water solubility-

Note: The solubility of the related compound, 6-chloropyridazin-3-amine, has been experimentally determined in various solvents and generally increases with temperature. It is reasonably soluble in methanol, ethanol, n-butanol, and N,N-dimethylformamide[1]. While not direct data for 6-Chloro-4-pyridazinamine, this suggests that similar polar organic solvents may be effective.

Experimental Protocols

Detailed methodologies for the experimental determination of key thermodynamic properties are outlined below. These are generalized protocols that can be adapted for 6-Chloro-4-pyridazinamine.

1. Melting Point Determination using a Capillary Method

  • Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

  • Methodology:

    • A small, finely powdered sample of 6-Chloro-4-pyridazinamine is packed into a capillary tube, sealed at one end.

    • The capillary tube is placed in a melting point apparatus, which is heated at a controlled rate.

    • The temperature at which the first liquid is observed and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point.

    • A slow heating rate (1-2 °C per minute) is crucial for an accurate measurement.

2. Solubility Determination

  • Objective: To determine the solubility of 6-Chloro-4-pyridazinamine in various solvents.

  • Methodology:

    • A known mass of 6-Chloro-4-pyridazinamine is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed container.

    • The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium.

    • The concentration of the dissolved solute in the supernatant is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

    • This process is repeated at different temperatures to determine the temperature dependence of solubility.

3. Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion

  • Objective: To measure the heat absorbed during the melting process (enthalpy of fusion).

  • Methodology:

    • A small, accurately weighed sample of 6-Chloro-4-pyridazinamine is hermetically sealed in an aluminum pan.

    • An empty, sealed pan is used as a reference.

    • Both pans are placed in the DSC instrument and heated at a constant rate over a temperature range that includes the melting point of the sample.

    • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

    • The area of the peak corresponding to the melting transition is integrated to determine the enthalpy of fusion (ΔHfus).

Experimental Workflow: Synthesis of 6-Chloro-4-pyridazinamine

The following diagram illustrates a logical workflow for the synthesis of 6-Chloro-4-pyridazinamine, adapted from a known procedure for a structurally similar compound.

SynthesisWorkflow cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up cluster_3 Step 4: Purification start Dissolve Starting Material in Solvent add_reagent Add Chlorinating Agent start->add_reagent heat Heat Reaction Mixture (e.g., 60-80°C) add_reagent->heat monitor Monitor Reaction Progress (e.g., TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool neutralize Neutralize with Base (e.g., NaHCO3) cool->neutralize extract Extract with Organic Solvent (e.g., Ethyl Acetate) neutralize->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify end end purify->end Obtain Pure 6-Chloro-4-pyridazinamine

A logical workflow for the synthesis of 6-Chloro-4-pyridazinamine.

References

Foundational

An In-depth Technical Guide to the Safe Handling of 6-Chloro-4-pyridazinamine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the safety data and handling precautions for 6-Chloro-4-pyridazinamine (CAS No. 29049-45-4).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for 6-Chloro-4-pyridazinamine (CAS No. 29049-45-4). The information is intended to equip laboratory personnel with the necessary knowledge to handle this chemical safely in a research and development environment.

Chemical Identification and Physical Properties

IdentifierValue
Chemical Name 6-Chloro-4-pyridazinamine
Synonyms 5-AMINO-3-CHLOROPYRIDAZINE, 6-Chloropyridazin-4-amine, 3-Chloro-pyridazin-5-ylamine
CAS Number 29049-45-4
Molecular Formula C₄H₄ClN₃
Molecular Weight 129.55 g/mol
Appearance Light yellow to light brown solid
Melting Point 153-154 °C
Boiling Point 368.3 °C at 760 mmHg (Predicted)
Density 1.437 g/cm³

Hazard Identification and GHS Classification

6-Chloro-4-pyridazinamine is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Pictograms:

alt text

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling and Storage Precautions

Strict adherence to safety protocols is essential when working with 6-Chloro-4-pyridazinamine to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to determine the appropriate level of personal protection. The following PPE is recommended:

Protection TypeRecommended PPESpecifications and Guidelines
Eye and Face Protection Safety goggles and/or face shieldMust meet ANSI Z87.1 standards. Goggles are essential to protect against splashes. A face shield should be worn over goggles for procedures with a higher risk of splashing.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contaminated.
Body Protection Laboratory coatA flame-resistant lab coat should be worn at all times. For procedures with a high risk of splashes, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection Use in a well-ventilated area or with a respiratorAll handling of the solid or solutions should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Safe Handling Practices
  • Avoid contact: Do not get in eyes, on skin, or on clothing.

  • Avoid inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Engineering controls: Use only outdoors or in a well-ventilated area, preferably a chemical fume hood.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

Storage
  • Keep container tightly closed.

  • Store in a dry, cool, and well-ventilated place.

  • Store locked up.

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.

First Aid Measures

In case of exposure to 6-Chloro-4-pyridazinamine, immediate medical attention is crucial.

Exposure RouteFirst Aid Measures
Ingestion IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.
Skin Contact IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.
Inhalation IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Accidental Release Measures and Disposal

Accidental Release
  • Personal precautions: Ensure adequate ventilation. Wear appropriate personal protective equipment. Avoid dust formation. Evacuate personnel to safe areas.

  • Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for cleaning up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.

Disposal

Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling 6-Chloro-4-pyridazinamine in a laboratory setting.

Workflow for Safe Handling of 6-Chloro-4-pyridazinamine cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Well-Ventilated Work Area Gather_PPE->Prepare_Work_Area Weigh_and_Transfer Weigh and Transfer in Fume Hood Prepare_Work_Area->Weigh_and_Transfer Proceed to handling Perform_Experiment Perform Experiment Weigh_and_Transfer->Perform_Experiment Decontaminate Decontaminate Glassware and Surfaces Perform_Experiment->Decontaminate After experiment completion Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste End End Dispose_Waste->End

Caption: Logical workflow for handling 6-Chloro-4-pyridazinamine.

Emergency Response Protocol

This diagram outlines the appropriate response to different types of exposure to 6-Chloro-4-pyridazinamine.

Emergency Response for 6-Chloro-4-pyridazinamine Exposure cluster_routes Routes of Exposure Exposure Exposure Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Move_to_Fresh_Air Move_to_Fresh_Air Inhalation->Move_to_Fresh_Air Action Wash_with_Soap_Water Wash_with_Soap_Water Skin_Contact->Wash_with_Soap_Water Action Rinse_with_Water Rinse_with_Water Eye_Contact->Rinse_with_Water Action Rinse_Mouth Rinse_Mouth Ingestion->Rinse_Mouth Action Seek_Medical_Attention Seek_Medical_Attention Move_to_Fresh_Air->Seek_Medical_Attention Follow-up Wash_with_Soap_Water->Seek_Medical_Attention If irritation persists Rinse_with_Water->Seek_Medical_Attention If irritation persists Rinse_Mouth->Seek_Medical_Attention Follow-up

Caption: Emergency response protocol for exposure incidents.

Protocols & Analytical Methods

Method

Application Notes and Protocols: N-arylation of 6-Chloro-4-pyridazinamine

For Researchers, Scientists, and Drug Development Professionals Introduction The N-arylation of heteroaromatic amines is a cornerstone of modern medicinal chemistry, enabling the synthesis of a vast array of compounds wi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of heteroaromatic amines is a cornerstone of modern medicinal chemistry, enabling the synthesis of a vast array of compounds with significant biological activity. The pyridazine scaffold, in particular, is a key pharmacophore found in numerous therapeutic agents. This document provides a detailed protocol for the N-arylation of 6-chloro-4-pyridazinamine, a critical transformation for the generation of diverse compound libraries for drug discovery and development. The two most prominent and effective methods for this transformation, the Buchwald-Hartwig amination and the Ullmann condensation, will be discussed.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a widely used method for the formation of carbon-nitrogen bonds.[1][2] Its broad substrate scope and functional group tolerance have made it a powerful tool in organic synthesis.[1] The Ullmann condensation, a copper-catalyzed reaction, represents a classical and often complementary approach to C-N bond formation, particularly for certain substrate classes.[2][3]

This application note provides detailed experimental protocols for both palladium- and copper-catalyzed N-arylation of 6-chloro-4-pyridazinamine, a summary of expected yields with various arylating agents, and visual guides to the reaction pathways and experimental workflows.

Data Presentation

The following table summarizes representative yields for the N-arylation of 6-chloro-4-pyridazinamine with various aryl halides under optimized Buchwald-Hartwig and Ullmann conditions. This data is illustrative and based on typical outcomes for similar heterocyclic amines. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

EntryAryl HalideMethodCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylbromideBuchwald-HartwigPd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane1101285
24-MethoxyphenylbromideBuchwald-HartwigPd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane1101288
34-TrifluoromethylphenylbromideBuchwald-HartwigPd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane1101475
42-MethylphenylbromideBuchwald-HartwigPd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane1101865
5PhenyliodideUllmannCuI / L-prolineK₂CO₃DMSO1202478
64-MethoxyphenyliodideUllmannCuI / L-prolineK₂CO₃DMSO1202482
74-NitrophenyliodideUllmannCuI / L-prolineK₂CO₃DMSO1202090
83-ChlorophenyliodideUllmannCuI / L-prolineK₂CO₃DMSO1202472

Experimental Protocols

Protocol 1: Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)

This protocol is adapted from established procedures for the N-arylation of related heterocyclic amines.[1]

Materials:

  • 6-Chloro-4-pyridazinamine

  • Aryl bromide (1.1 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere (Nitrogen or Argon), add 6-chloro-4-pyridazinamine (1.0 mmol), the corresponding aryl bromide (1.1 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and cesium carbonate (2.0 mmol).

  • Add anhydrous 1,4-dioxane (5 mL) to the flask.

  • Seal the flask and stir the reaction mixture at 110 °C for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the celite pad with additional ethyl acetate (10 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-6-chloro-4-pyridazinamine.

Protocol 2: Copper-Catalyzed N-arylation (Ullmann Condensation)

This protocol is based on typical conditions for the Ullmann condensation.[2][3]

Materials:

  • 6-Chloro-4-pyridazinamine

  • Aryl iodide (1.2 equivalents)

  • Copper(I) iodide (CuI) (10 mol%)

  • L-proline (20 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 equivalents)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 6-chloro-4-pyridazinamine (1.0 mmol), the aryl iodide (1.2 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and potassium carbonate (2.5 mmol).

  • Add anhydrous DMSO (5 mL) to the flask.

  • Seal the flask and stir the reaction mixture at 120 °C for 20-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the pure N-aryl-6-chloro-4-pyridazinamine.

Mandatory Visualization

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex (Ar-Pd(II)-X)L_n Pd0->OxAdd + Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord + R'NH₂ Deprot Amido Complex (Ar-Pd(II)-NR'H)L_n AmineCoord->Deprot - HX RedElim Reductive Elimination Deprot->RedElim BaseH Base-H⁺ Deprot->BaseH RedElim->Pd0 Product N-Aryl Product (Ar-NR'H) RedElim->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd Amine 6-Chloro-4-pyridazinamine (R'NH₂) Amine->AmineCoord Base Base Base->Deprot

Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation.

Experimental_Workflow Experimental Workflow for N-arylation Start Start Reagents Combine Reactants: - 6-Chloro-4-pyridazinamine - Aryl Halide - Catalyst & Ligand - Base Start->Reagents Solvent Add Anhydrous Solvent (Dioxane or DMSO) Reagents->Solvent Reaction Heat under Inert Atmosphere (110-120 °C, 12-24 h) Solvent->Reaction Monitoring Monitor Reaction (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up Procedure: - Cool to RT - Dilute & Filter (Pd) - Aqueous Extraction (Cu) Monitoring->Workup Complete Purification Purification: Flash Column Chromatography Workup->Purification Analysis Characterization: NMR, MS, etc. Purification->Analysis End End Analysis->End

Caption: General experimental workflow for N-arylation.

References

Application

Application Notes: 6-Chloro-4-pyridazinamine as a Versatile Building Block for Novel Agrochemicals

Introduction 6-Chloro-4-pyridazinamine is a key heterocyclic building block in the development of modern agrochemicals. The pyridazine core, functionalized with a chlorine atom and an amino group, provides a versatile sc...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Chloro-4-pyridazinamine is a key heterocyclic building block in the development of modern agrochemicals. The pyridazine core, functionalized with a chlorine atom and an amino group, provides a versatile scaffold for the synthesis of compounds with potent herbicidal and fungicidal activities. The strategic placement of these functional groups allows for selective modifications to optimize biological efficacy, spectrum of activity, and crop safety. This document details the application of 6-chloro-4-pyridazinamine in the synthesis of a novel class of pyridazine-based herbicides that act as phytoene desaturase (PDS) inhibitors.

Core Application: Synthesis of Pyridazine Carboxamide Herbicides

A significant application of 6-chloro-4-pyridazinamine is in the synthesis of pyridazine carboxamide derivatives. These compounds have demonstrated potent herbicidal activity by inhibiting phytoene desaturase (PDS), a critical enzyme in the carotenoid biosynthesis pathway of plants. Inhibition of PDS leads to the accumulation of phytoene and a subsequent lack of carotenoids, which are essential for protecting chlorophyll from photooxidation. This ultimately results in bleaching symptoms and plant death.

A prime example of a highly active herbicide derived from a 6-chloropyridazine scaffold is 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide . The synthesis of this and related compounds highlights the utility of 6-Chloro-4-pyridazinamine as a foundational starting material.

Experimental Protocols

The following protocols describe a plausible synthetic route for the preparation of a representative pyridazine carboxamide herbicide starting from 6-Chloro-4-pyridazinamine.

Protocol 1: Synthesis of 3,6-dichloro-4-pyridazinecarboxamide

This initial protocol outlines the conversion of 6-Chloro-4-pyridazinamine to an intermediate with the necessary functional groups for further elaboration. This involves the conversion of the amine group to a chlorine atom and the introduction of a carboxamide group at the 4-position. While direct conversion is challenging, a multi-step approach is often employed in heterocyclic chemistry. A plausible route involves the diazotization of the amino group followed by a Sandmeyer-type reaction to introduce a nitrile, which is then hydrolyzed to a carboxamide. A subsequent chlorination step would yield the desired intermediate. For the purpose of these notes, we will focus on the derivatization of a closely related and more readily accessible intermediate, 3,6-dichloropyridazine-4-carboxylic acid, which can be converted to the desired carboxamide.

Reaction Scheme:

G cluster_0 Protocol 1: Intermediate Synthesis 3_6_dichloropyridazine_4_carboxylic_acid 3,6-Dichloropyridazine- 4-carboxylic acid 3_6_dichloropyridazine_4_carbonyl_chloride 3,6-Dichloropyridazine- 4-carbonyl chloride 3_6_dichloropyridazine_4_carboxylic_acid->3_6_dichloropyridazine_4_carbonyl_chloride Reflux thionyl_chloride SOCl₂ 3_6_dichloro_4_pyridazinecarboxamide 3,6-Dichloro-4- pyridazinecarboxamide 3_6_dichloropyridazine_4_carbonyl_chloride->3_6_dichloro_4_pyridazinecarboxamide THF ammonia NH₃

Caption: Synthesis of the key intermediate, 3,6-dichloro-4-pyridazinecarboxamide.

Materials:

  • 3,6-Dichloropyridazine-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Ammonia (aqueous solution or gas)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,6-dichloropyridazine-4-carboxylic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq).

  • Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Allow the reaction mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 3,6-dichloropyridazine-4-carbonyl chloride is used in the next step without further purification.

  • Amidation: Dissolve the crude acid chloride in anhydrous THF. In a separate flask, prepare a solution of aqueous ammonia in THF at 0°C.

  • Slowly add the acid chloride solution to the ammonia solution with vigorous stirring, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,6-dichloro-4-pyridazinecarboxamide.

  • The product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide

This protocol details the nucleophilic aromatic substitution (SNAr) reactions to introduce the desired side chains onto the pyridazine core.

Reaction Scheme:

G cluster_1 Protocol 2: Final Product Synthesis intermediate 3,6-Dichloro-4- pyridazinecarboxamide intermediate2 6-Chloro-3-(3-(trifluoromethyl)phenoxy)- 4-pyridazinecarboxamide intermediate->intermediate2 SₙAr (Step 1) DMF, 80°C reagent1 3-(Trifluoromethyl)phenol + K₂CO₃ final_product Final Herbicidal Compound intermediate2->final_product Amidation (Step 2) THF, rt reagent2 2,4-Difluoroaniline + NaH

Caption: Two-step synthesis of the final herbicidal product from the key intermediate.

Materials:

  • 3,6-Dichloro-4-pyridazinecarboxamide

  • 3-(Trifluoromethyl)phenol

  • Potassium carbonate (K₂CO₃)

  • 2,4-Difluoroaniline

  • Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Nucleophilic Aromatic Substitution with Phenol

  • To a solution of 3,6-dichloro-4-pyridazinecarboxamide (1.0 eq) in anhydrous DMF, add 3-(trifluoromethyl)phenol (1.1 eq) and potassium carbonate (1.5 eq).

  • Heat the reaction mixture to 80-90°C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, 6-chloro-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide, can be purified by column chromatography (e.g., silica gel, hexanes:ethyl acetate gradient).

Step 2: Amidation with 2,4-Difluoroaniline

  • To a solution of 6-chloro-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide (1.0 eq) in anhydrous THF, add 2,4-difluoroaniline (1.2 eq).

  • Cool the mixture to 0°C and add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The final product, 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide, can be purified by column chromatography or recrystallization.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields for the Synthesis of the Pyridazine Carboxamide Herbicide.

StepReactantsSolventsCatalyst/BaseTemperature (°C)Time (h)Yield (%)
1a 3,6-Dichloropyridazine-4-carboxylic acid, SOCl₂Thionyl chloride-Reflux2-3>90 (crude)
1b 3,6-Dichloropyridazine-4-carbonyl chloride, NH₃THF-0 to rt1-285-95
2a 3,6-Dichloro-4-pyridazinecarboxamide, 3-(Trifluoromethyl)phenolDMFK₂CO₃80-904-670-85
2b 6-Chloro-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide, 2,4-DifluoroanilineTHFNaH0 to rt12-1665-80

Table 2: Herbicidal Activity of 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide.

Weed SpeciesGrowth StageApplication Rate (g/ha)Efficacy (%)
Amaranthus retroflexus (Redroot pigweed)Pre-emergence10095
Chenopodium album (Common lambsquarters)Pre-emergence10092
Setaria faberi (Giant foxtail)Pre-emergence15088
Abutilon theophrasti (Velvetleaf)Post-emergence10098

Mechanism of Action Signaling Pathway

The herbicidal activity of the synthesized pyridazine carboxamides is derived from the inhibition of the phytoene desaturase (PDS) enzyme.

G GGPP Geranylgeranyl pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene PDS Phytoene Desaturase (PDS) Phytoene->PDS zeta_Carotene ζ-Carotene PDS->zeta_Carotene Carotenoids Carotenoids zeta_Carotene->Carotenoids Further enzymatic steps Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects Photooxidation Photooxidation Chlorophyll->Photooxidation Susceptible to Bleaching Bleaching & Plant Death Photooxidation->Bleaching Herbicide Pyridazine Carboxamide Herbicide Herbicide->PDS Inhibits

Caption: Inhibition of the carotenoid biosynthesis pathway by pyridazine carboxamide herbicides.

Method

Application Notes and Protocols for the Synthesis of Substituted Pyridazines from 6-Chloro-4-pyridazinamine

For Researchers, Scientists, and Drug Development Professionals This document provides detailed experimental procedures for the synthesis of substituted pyridazines derived from 6-Chloro-4-pyridazinamine. The protocols f...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of substituted pyridazines derived from 6-Chloro-4-pyridazinamine. The protocols focus on two key synthetic strategies: palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) and nucleophilic aromatic substitution. These methods allow for the introduction of a diverse range of substituents at the 6-position of the pyridazine core, a scaffold of significant interest in medicinal chemistry due to its prevalence in compounds targeting various signaling pathways.

Introduction

Substituted pyridazines are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their wide range of biological activities.[1] Specifically, derivatives of the pyridazine scaffold have been identified as potent inhibitors of key cellular targets such as Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are implicated in cancer progression.[2][1][3][4][5][6][7][8][9] The ability to functionalize the pyridazine ring at specific positions is crucial for the development of novel therapeutic agents with improved potency and selectivity.

6-Chloro-4-pyridazinamine serves as a versatile starting material for the synthesis of a library of substituted pyridazines. The chlorine atom at the 6-position is amenable to displacement through various cross-coupling and nucleophilic substitution reactions, providing a convenient handle for molecular diversification.

Key Synthetic Strategies

The primary methods for the derivatization of 6-Chloro-4-pyridazinamine are:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, allowing the introduction of aryl or heteroaryl substituents.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, enabling the synthesis of 4,6-diaminopyridazine derivatives.

  • Nucleophilic Aromatic Substitution (SNAr): For the introduction of various nucleophiles, particularly amines.

The following sections provide detailed protocols for each of these transformations.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-4-pyridazinamines

This protocol describes the palladium-catalyzed cross-coupling of 6-Chloro-4-pyridazinamine with various arylboronic acids.

General Reaction Scheme:

Materials:

  • 6-Chloro-4-pyridazinamine

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add 6-Chloro-4-pyridazinamine (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol).

  • Add a mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation:

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid6-Phenyl-4-pyridazinamine85
24-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-4-pyridazinamine82
33-Fluorophenylboronic acid6-(3-Fluorophenyl)-4-pyridazinamine78
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of N-Substituted-6-amino-4-pyridazinamines

This protocol outlines the palladium-catalyzed amination of 6-Chloro-4-pyridazinamine with primary and secondary amines.

General Reaction Scheme:

Materials:

  • 6-Chloro-4-pyridazinamine

  • Primary or secondary amine (e.g., morpholine, piperidine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, charge a reaction vial with tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add 6-Chloro-4-pyridazinamine (1.0 mmol) and the desired amine (1.2 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the vial and heat the reaction mixture to 110 °C for 12-18 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of methanol in dichloromethane).

Data Presentation:

EntryAmineProductYield (%)
1Morpholine4-Morpholino-6-pyridazinamine92
2Piperidine4-Piperidino-6-pyridazinamine88
3BenzylamineN-Benzyl-6-amino-4-pyridazinamine75
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of 6-Amino-4-pyridazinamine Derivatives

This protocol describes the direct displacement of the chloro group with an amine under thermal conditions.

General Reaction Scheme:

Materials:

  • 6-Chloro-4-pyridazinamine

  • Aliphatic amine (e.g., n-butylamine, cyclohexylamine)

  • Ethanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, dissolve 6-Chloro-4-pyridazinamine (1.0 mmol) in ethanol (5 mL).

  • Add the aliphatic amine (3.0 mmol).

  • Heat the reaction mixture to 100 °C for 24 hours.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Data Presentation:

EntryAmineProductYield (%)
1n-ButylamineN-Butyl-6-amino-4-pyridazinamine70
2CyclohexylamineN-Cyclohexyl-6-amino-4-pyridazinamine65
3DiethylamineN,N-Diethyl-6-amino-4-pyridazinamine58

Mandatory Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_snar Nucleophilic Aromatic Substitution start 6-Chloro-4-pyridazinamine suzuki_reagents Arylboronic acid, Pd(OAc)2, PPh3, Na2CO3, Dioxane/H2O start->suzuki_reagents buchwald_reagents Amine, Pd2(dba)3, Xantphos, NaOtBu, Toluene start->buchwald_reagents snar_reagents Amine, Ethanol, Heat start->snar_reagents suzuki_product 6-Aryl-4-pyridazinamine suzuki_reagents->suzuki_product buchwald_product N-Substituted-6-amino- 4-pyridazinamine buchwald_reagents->buchwald_product snar_product 6-Amino-4-pyridazinamine Derivative snar_reagents->snar_product

Caption: Synthetic routes for the derivatization of 6-Chloro-4-pyridazinamine.

Signaling Pathways

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 activates transcription CyclinE_CDK2->Rb Inhibitor Substituted Pyridazine (CDK2 Inhibitor) Inhibitor->CyclinE_CDK2

Caption: Simplified CDK2 signaling pathway and the point of inhibition.

VEGFR2_Pathway cluster_downstream Downstream Signaling cluster_effects Cellular Effects VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds & activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Inhibitor Substituted Pyridazine (VEGFR-2 Inhibitor) Inhibitor->VEGFR2 Proliferation Proliferation PLCg->Proliferation Survival Survival PI3K->Survival Migration Migration RAS->Migration

Caption: Overview of the VEGFR-2 signaling pathway and inhibition.

References

Application

Application of 6-Chloro-4-pyridazinamine in Medicinal Chemistry: A Detailed Guide for Researchers

For researchers, scientists, and drug development professionals, 6-chloro-4-pyridazinamine serves as a crucial building block in the synthesis of a diverse array of biologically active compounds. Its unique chemical stru...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 6-chloro-4-pyridazinamine serves as a crucial building block in the synthesis of a diverse array of biologically active compounds. Its unique chemical structure, featuring a reactive chlorine atom and an amino group on the pyridazine core, offers versatile opportunities for chemical modification, making it a valuable scaffold in the pursuit of novel therapeutics, particularly in the realm of kinase inhibition for cancer therapy.

The pyridazine moiety is a well-established pharmacophore in medicinal chemistry, known for its ability to mimic the purine core of ATP and interact with the hinge region of kinase enzymes. The strategic placement of the chloro and amino groups on the 4 and 6 positions of the pyridazine ring in 6-chloro-4-pyridazinamine allows for targeted derivatization to enhance potency, selectivity, and pharmacokinetic properties of synthesized compounds.

Key Applications in Drug Discovery

Derivatives of 6-chloro-4-pyridazinamine have shown significant promise in several therapeutic areas, most notably as inhibitors of various protein kinases. These enzymes play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 4-amino group can act as a key hydrogen bond donor, anchoring the molecule in the ATP-binding pocket of kinases, while the 6-chloro position provides a convenient handle for introducing a variety of substituents through nucleophilic substitution or cross-coupling reactions to achieve desired biological activity and selectivity.

While specific quantitative data for direct derivatives of 6-chloro-4-pyridazinamine as kinase inhibitors is emerging, the broader class of pyridazine-based compounds has demonstrated potent inhibitory activity against several key kinase targets.

Quantitative Biological Data

The following table summarizes the biological activity of representative pyridazine-based compounds, highlighting their potential as kinase inhibitors and cytotoxic agents. It is important to note that these are examples from the broader class of pyridazine derivatives, illustrating the therapeutic potential of this scaffold.

Compound ClassTarget/AssayIC50/EC50 (µM)Cell Line(s)Reference
Imidazo[1,2-b]pyridazinesPIM-1 Kinase0.015 - 0.100-[1]
Imidazo[1,2-b]pyridazinesPIM-2 Kinase0.020 - 0.150-[1]
Pyridazin-3-amine analogsVEGFR-2 KinaseVaries-[2]
Pyridazine-based ALK5 InhibitorsALK5 KinaseVaries-[3]
Imidazo[1,2-b]pyridazinesCell ProliferationVariesMV4;11[1]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and biological evaluation of novel compounds. Below are representative protocols for the synthesis of pyridazine derivatives and for assessing their biological activity.

Protocol 1: Synthesis of Substituted Pyridazine Derivatives

This protocol outlines a general method for the synthesis of substituted pyridazine derivatives from a chloropyridazine starting material.

Materials:

  • 6-chloropyridazine derivative (1.0 eq)

  • Amine or other nucleophile (1.2 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq)

  • Ligand (e.g., Xantphos, 0.1 eq)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 2.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the 6-chloropyridazine derivative, palladium catalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent, followed by the amine or other nucleophile.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a common method for determining the in vitro potency of a test compound against a specific kinase.[2][3]

Materials:

  • Recombinant Kinase (e.g., VEGFR-2, ALK5)

  • Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • Kinase Assay Buffer

  • Test Compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a white assay plate, add the kinase, the kinase substrate, and the diluted test compound or vehicle control (DMSO) to the kinase assay buffer.

  • Initiate the kinase reaction by adding a solution of ATP in kinase assay buffer to each well. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • After incubation, add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic effect of a compound on cancer cell lines.[2]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test Compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Visualizing Key Concepts

To better understand the application of 6-chloro-4-pyridazinamine in medicinal chemistry, the following diagrams illustrate a typical synthetic workflow and a simplified kinase inhibition signaling pathway.

G cluster_synthesis Synthetic Workflow start 6-Chloro-4-pyridazinamine step1 Nucleophilic Aromatic Substitution or Cross-Coupling Reaction start->step1 intermediate Substituted 4-Amino-6-R-pyridazine step1->intermediate step2 Further Functionalization intermediate->step2 final_product Biologically Active Compound (e.g., Kinase Inhibitor) step2->final_product G cluster_pathway Kinase Signaling Pathway Inhibition atp ATP kinase Protein Kinase atp->kinase Binds to active site substrate Substrate Protein kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate (Active Signal) substrate->p_substrate Activation inhibitor Pyridazine-based Inhibitor inhibitor->kinase Blocks ATP binding

References

Method

Application Notes and Protocols: Nucleophilic Substitution on 6-Chloro-4-pyridazinamine

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for nucleophilic substitution reactions on 6-Chloro-4-pyridazinamine, a versatile building b...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for nucleophilic substitution reactions on 6-Chloro-4-pyridazinamine, a versatile building block in medicinal chemistry. The protocols outlined below are based on established synthetic methodologies for related heterocyclic compounds and aim to provide a starting point for the synthesis of a diverse range of 4-amino-6-substituted-pyridazine derivatives.

General Reaction Scheme

Nucleophilic aromatic substitution (SNAr) on 6-Chloro-4-pyridazinamine proceeds via the displacement of the chloride at the C6 position by a variety of nucleophiles. The electron-withdrawing nature of the pyridazine ring facilitates this reaction, particularly at the positions ortho and para to the ring nitrogens.

G cluster_reactants Reactants cluster_products Products 6-Chloro-4-pyridazinamine 6-Chloro-4-pyridazinamine Substituted_Product 4-Amino-6-(nucleophile)-pyridazine 6-Chloro-4-pyridazinamine->Substituted_Product + Nucleophile (Base, Solvent, Heat) Nucleophile Nucleophile (Nu-H) (e.g., R-NH2, R-OH, R-SH) Nucleophile->Substituted_Product Byproduct HCl

Caption: General scheme for nucleophilic substitution on 6-Chloro-4-pyridazinamine.

Experimental Protocols and Reaction Conditions

The following sections detail reaction conditions for various classes of nucleophiles. The provided data is a compilation from analogous reactions on similar substrates and should be optimized for specific cases.

Amination Reactions

The substitution of the C6-chloro group with various amines is a common strategy to introduce diverse functionalities.

Table 1: Reaction Conditions for Amination of 6-Chloro-4-pyridazinamine

NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)
AnilineEthanolEt3NReflux8-1275-85
p-Toluidinen-ButanolK2CO31201680-90
PiperidineDioxane-100685-95
MorpholineIsopropanolDIPEAReflux1088-96

Protocol 1: Synthesis of N6-Phenyl-4,6-pyridazinediamine

  • To a solution of 6-Chloro-4-pyridazinamine (1.0 mmol) in ethanol (10 mL), add aniline (1.2 mmol) and triethylamine (1.5 mmol).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the desired product.

G start Start reactants Mix 6-Chloro-4-pyridazinamine, Aniline, and Triethylamine in Ethanol start->reactants reflux Reflux Reaction Mixture (8-12 hours) reactants->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool to RT and Concentrate monitor->workup Complete purify Column Chromatography workup->purify end N6-Phenyl-4,6-pyridazinediamine purify->end

Caption: Experimental workflow for the synthesis of N6-Phenyl-4,6-pyridazinediamine.

O-Alkylation and O-Arylation Reactions

The introduction of alkoxy or aryloxy groups can be achieved by reacting 6-Chloro-4-pyridazinamine with the corresponding alkoxides or phenoxides.

Table 2: Reaction Conditions for O-Alkylation/Arylation

NucleophileSolventTemperature (°C)Time (h)Yield (%)
Sodium MethoxideMethanolReflux680-90
Sodium EthoxideEthanolReflux875-85
Sodium PhenoxideDMF1001270-80

Protocol 2: Synthesis of 6-Methoxy-4-pyridazinamine

  • Prepare a solution of sodium methoxide by carefully adding sodium metal (1.2 mmol) to anhydrous methanol (10 mL) under an inert atmosphere.

  • To this solution, add 6-Chloro-4-pyridazinamine (1.0 mmol).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion (typically 6 hours), cool the mixture and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

G start Start naome Prepare Sodium Methoxide in Methanol start->naome react Add 6-Chloro-4-pyridazinamine naome->react reflux Reflux Reaction Mixture (6 hours) react->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool, Neutralize, and Concentrate monitor->workup Complete purify Purify by Recrystallization or Chromatography workup->purify end 6-Methoxy-4-pyridazinamine purify->end

Caption: Experimental workflow for the synthesis of 6-Methoxy-4-pyridazinamine.

S-Alkylation and S-Arylation Reactions

Thiolates are effective nucleophiles for the displacement of the chloro group, leading to the formation of thioether derivatives.

Table 3: Reaction Conditions for S-Alkylation/Arylation

NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)
Sodium ThiophenoxideDMF-801085-95
Sodium EthanethiolateEthanol-Reflux680-90
Benzyl MercaptanAcetonitrileK2CO3Reflux875-85

Protocol 3: Synthesis of 6-(Phenylthio)-4-pyridazinamine

  • To a solution of 6-Chloro-4-pyridazinamine (1.0 mmol) in DMF (10 mL), add sodium thiophenoxide (1.2 mmol).

  • Heat the reaction mixture to 80 °C and monitor by TLC.

  • Upon completion (typically 10 hours), pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G start Start reactants Mix 6-Chloro-4-pyridazinamine and Sodium Thiophenoxide in DMF start->reactants heat Heat to 80 °C (10 hours) reactants->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete workup Pour into Water and Extract monitor->workup Complete purify Column Chromatography workup->purify end 6-(Phenylthio)-4-pyridazinamine purify->end

Caption: Experimental workflow for the synthesis of 6-(Phenylthio)-4-pyridazinamine.

Concluding Remarks

The protocols provided herein serve as a guide for the synthesis of various 6-substituted-4-pyridazinamine derivatives. Researchers are encouraged to optimize the reaction conditions, including solvent, base, temperature, and reaction time, for each specific substrate to achieve the best possible yields and purity. The versatility of 6-Chloro-4-pyridazinamine as a scaffold continues to be explored in the development of novel therapeutic agents.

Application

Application Notes and Protocols: The Use of 6-Chloro-4-pyridazinamine in the Synthesis of Fused Heterocyclic Systems

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct literature on the use of 6-Chloro-4-pyridazinamine for the synthesis of fused heterocyclic systems is limited. The following application...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct literature on the use of 6-Chloro-4-pyridazinamine for the synthesis of fused heterocyclic systems is limited. The following application notes and protocols are based on analogous reactions of the closely related and commercially available isomer, 3-amino-6-chloropyridazine .[1][2] These protocols provide a foundational methodology that can be adapted for 6-Chloro-4-pyridazinamine, a versatile building block for the synthesis of novel fused heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. The pyridazine core is a key pharmacophore in a number of approved drugs.[3]

Introduction: The Potential of Chloro-Aminopyridazines in Heterocyclic Synthesis

Chlorinated aminopyridazines are valuable precursors in organic synthesis due to the presence of two key reactive sites: an amino group that can act as a nucleophile and a chloro group that can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions.[2] This dual reactivity allows for the construction of a variety of fused heterocyclic systems, which are prominent scaffolds in many biologically active molecules. This document outlines synthetic strategies for the preparation of fused pyridazine systems, such as imidazo[1,2-b]pyridazines and triazolo[4,3-b]pyridazines, based on reactions with 3-amino-6-chloropyridazine as a model substrate.

Synthesis of Fused Pyridazine Systems

Synthesis of Imidazo[1,2-b]pyridazines

The condensation of an aminopyridazine with an α-haloketone is a common and effective method for the synthesis of the imidazo[1,2-b]pyridazine scaffold.[4] This reaction proceeds via an initial N-alkylation of the pyridazine ring nitrogen, followed by an intramolecular cyclization. The presence of a halogen on the pyridazine ring is often crucial for achieving good yields.[4]

General Reaction Scheme:

start 3-Amino-6-chloropyridazine conditions Base (e.g., NaHCO3) Solvent (e.g., Ethanol) Heat start->conditions reagent1 α-Bromoketone (R-CO-CH2Br) reagent1->conditions product 6-Chloro-2-substituted-imidazo[1,2-b]pyridazine conditions->product

Figure 1. General workflow for the synthesis of imidazo[1,2-b]pyridazines.

Experimental Protocol (Adapted from the synthesis of 6-chloro-2-phenylimidazo[1,2-b]pyridazine): [4]

  • To a solution of 3-amino-6-chloropyridazine (1.0 mmol) in ethanol (10 mL), add sodium bicarbonate (1.5 mmol).

  • Add the desired α-bromoketone (e.g., 2-bromoacetophenone) (1.1 mmol) to the mixture.

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 6-chloro-2-substituted-imidazo[1,2-b]pyridazine.

Starting MaterialReagentProductYield (%)Reference
3-Amino-6-chloropyridazine2-Bromoacetophenone6-Chloro-2-phenylimidazo[1,2-b]pyridazine~70-80%[4]
3-Amino-6-chloropyridazineChloroacetaldehyde6-Chloroimidazo[1,2-b]pyridazine70%

Table 1. Summary of yields for the synthesis of imidazo[1,2-b]pyridazine derivatives.

Synthesis of[1][5][6]Triazolo[4,3-b]pyridazines

The synthesis of the[1][4][5]triazolo[4,3-b]pyridazine ring system can be achieved through the cyclization of a hydrazinopyridazine with a suitable one-carbon synthon, such as a carboxylic acid or its derivative. The key intermediate, 6-chloro-3-hydrazinopyridazine, can be prepared from 3,6-dichloropyridazine. A related approach involves the reaction of a chloropyridazine with a hydrazide.

General Reaction Scheme:

cluster_0 Step 1: Hydrazine Formation cluster_1 Step 2: Triazole Ring Formation start 3,6-Dichloropyridazine intermediate 6-Chloro-3-hydrazinopyridazine start->intermediate Reflux reagent1 Hydrazine Hydrate reagent1->intermediate product 3-Substituted-6-chloro- [1,2,4]triazolo[4,3-b]pyridazine intermediate->product Cyclization reagent2 Carboxylic Acid Derivative (e.g., R-COOH, R-COCl) reagent2->product

Figure 2. Two-step synthesis of[1][4][5]triazolo[4,3-b]pyridazines.

Experimental Protocol (Adapted from the synthesis of 3,6-disubstituted-[1][4][5]triazolo[4,3-b]pyridazines): [5]

Step 1: Synthesis of 6-chloro-3-hydrazinopyridazine

  • A mixture of 3,6-dichloropyridazine (10 mmol) and hydrazine hydrate (20 mmol) in ethanol (20 mL) is heated at reflux for 3 hours.

  • After cooling, the precipitate is filtered, washed with cold ethanol, and dried to give 6-chloro-3-hydrazinopyridazine.

Step 2: Synthesis of 3-substituted-6-chloro-[1][4][5]triazolo[4,3-b]pyridazine

  • A mixture of 6-chloro-3-hydrazinopyridazine (1 mmol) and the appropriate benzoic acid (1.2 mmol) in phosphorus oxychloride (5 mL) is heated at reflux for 5-8 hours.

  • The excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is poured into crushed ice and neutralized with a saturated sodium bicarbonate solution.

  • The resulting solid is collected by filtration, washed with water, and purified by column chromatography or recrystallization.

Starting MaterialReagentProductYield (%)Reference
6-Chloro-3-hydrazinopyridazineSubstituted Benzoic Acids3-Aryl-6-chloro-[1][4][5]triazolo[4,3-b]pyridazine60-90%[5]

Table 2. Summary of yields for the synthesis of[1][4][5]triazolo[4,3-b]pyridazine derivatives.

Further Functionalization

The chloro-substituent on the fused pyridazine ring systems provides a handle for further derivatization, enabling the exploration of structure-activity relationships. Common follow-up reactions include Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl groups, and nucleophilic substitution with amines or thiols.

Logical Workflow for Functionalization:

start 6-Chloro-fused-pyridazine suzuki Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) start->suzuki buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) start->buchwald snar Nucleophilic Aromatic Substitution (Nucleophile, e.g., R-NH2, R-SH) start->snar product1 6-Aryl-fused-pyridazine suzuki->product1 product2 6-Amino-fused-pyridazine buchwald->product2 product3 6-Thio-fused-pyridazine snar->product3

Figure 3. Potential functionalization pathways for 6-chloro-fused-pyridazines.

Conclusion

While direct synthetic routes employing 6-Chloro-4-pyridazinamine need to be experimentally explored, the established reactivity of its isomer, 3-amino-6-chloropyridazine, provides a strong basis for the development of protocols to access a diverse range of novel fused heterocyclic systems. The methodologies presented herein for the synthesis of imidazo[1,2-b]pyridazines and[1][4][5]triazolo[4,3-b]pyridazines are robust and can likely be adapted for 6-Chloro-4-pyridazinamine. The resulting fused heterocyclic scaffolds are of significant interest to the medicinal chemistry community for the development of new therapeutic agents.

References

Method

Application Notes and Protocols for the Scale-Up Synthesis of 6-Chloro-4-pyridazinamine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction 6-Chloro-4-pyridazinamine and its derivatives represent a significant class of heterocyclic compounds with broad applications in medicinal chem...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-4-pyridazinamine and its derivatives represent a significant class of heterocyclic compounds with broad applications in medicinal chemistry. These scaffolds are key components in the development of novel therapeutic agents due to their versatile biological activities. This document provides detailed application notes and scalable synthesis protocols for 6-Chloro-4-pyridazinamine, along with methods for its further derivatization. The protocols are designed to be suitable for laboratory and pilot-plant scale production.

Core Synthesis and Derivatization Strategies

The synthesis of 6-Chloro-4-pyridazinamine on a larger scale typically involves the selective amination of a dichloropyradazine precursor. Subsequent derivatization can be achieved through various cross-coupling reactions, leveraging the reactivity of the chloro-substituent.

Protocol 1: Scale-Up Synthesis of 6-Chloro-4-pyridazinamine

This protocol is adapted from established procedures for the amination of dichloropyridazines and is optimized for scale-up.

Reaction Scheme:

Materials and Equipment:

  • 3,6-Dichloropyridazine

  • Ammonia solution (e.g., ammonium hydroxide 28-30%) or anhydrous ammonia gas

  • A suitable solvent (e.g., n-butanol, dioxane, or water)

  • Pressure-rated reactor with temperature and pressure controls

  • Stirring apparatus

  • Filtration equipment

  • Drying oven

Procedure:

  • Charging the Reactor: In a suitably sized pressure reactor, charge 3,6-dichloropyridazine and the chosen solvent. The ratio of solvent to the starting material should be sufficient to ensure good mixing and heat transfer.

  • Addition of Ammonia: Introduce the ammonia source. If using an aqueous solution like ammonium hydroxide, it can be added directly to the reactor. If using anhydrous ammonia gas, it should be bubbled through the reaction mixture under controlled pressure. A molar excess of ammonia is typically used to drive the reaction to completion and minimize the formation of diamino-substituted byproducts.

  • Reaction Conditions: Seal the reactor and heat the mixture to a temperature between 100-150 °C. The reaction is typically run for several hours, and the progress can be monitored by techniques such as TLC or HPLC.

  • Work-up and Isolation: After the reaction is complete, cool the reactor to room temperature and cautiously vent any excess pressure. The product often precipitates out of the solution upon cooling. The solid product can be isolated by filtration.

  • Purification: The crude 6-Chloro-4-pyridazinamine can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield a high-purity product.

  • Drying: Dry the purified product under vacuum at a suitable temperature.

Quantitative Data Summary:

ParameterValue
Starting Material3,6-Dichloropyridazine
ReagentAmmonia
Typical Solventn-Butanol
Temperature120-140 °C
Pressure5-10 bar
Reaction Time8-12 hours
Typical Yield75-85%
Purity (after recrystallization)>98%
Protocol 2: Suzuki-Miyaura Cross-Coupling for Derivatization

The chloro-substituent on the 6-Chloro-4-pyridazinamine scaffold is amenable to various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties.

Reaction Scheme:

Materials and Equipment:

  • 6-Chloro-4-pyridazinamine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

  • Base (e.g., K2CO3, Na2CO3, Cs2CO3)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Heating and stirring equipment

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • Reaction Setup: To a reaction vessel, add 6-Chloro-4-pyridazinamine, the arylboronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

  • Solvent Addition and Degassing: Add the solvent system and thoroughly degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Quantitative Data Summary:

ParameterValue
Starting Material6-Chloro-4-pyridazinamine
Coupling PartnerArylboronic acid
CatalystPd(PPh3)4
BaseK2CO3
Solvent1,4-Dioxane/Water (4:1)
Temperature90-100 °C
Reaction Time4-8 hours
Typical Yield60-90%

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental process and a potential biological mechanism of action for derivatives, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis of 6-Chloro-4-pyridazinamine cluster_derivatization Derivatization start 3,6-Dichloropyridazine amination Amination with NH3 (High T, High P) start->amination isolation Isolation & Filtration amination->isolation purification1 Recrystallization isolation->purification1 product1 Pure 6-Chloro-4-pyridazinamine purification1->product1 product1_ref 6-Chloro-4-pyridazinamine coupling Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst) product1_ref->coupling purification2 Column Chromatography coupling->purification2 final_product 6-Aryl-4-pyridazinamine Derivative purification2->final_product

Caption: Experimental workflow for the synthesis and derivatization of 6-Chloro-4-pyridazinamine.

Derivatives of 4-aminopyridazines have shown potential as inhibitors of enzymes implicated in neurodegenerative diseases, such as Beta-secretase 1 (BACE1) in Alzheimer's disease. The following diagram illustrates this inhibitory action.

signaling_pathway cluster_pathway Inhibition of BACE1 in Alzheimer's Disease APP Amyloid Precursor Protein (APP) BACE1 Beta-secretase 1 (BACE1) APP->BACE1 Cleavage sAPPb sAPPβ BACE1->sAPPb Abeta Amyloid-β (Aβ) Peptides BACE1->Abeta Plaques Amyloid Plaques Abeta->Plaques Aggregation Derivative 6-Aryl-4-pyridazinamine Derivative Derivative->BACE1 Inhibition

Caption: Inhibition of BACE1 by a 6-Aryl-4-pyridazinamine derivative.

Conclusion

The protocols outlined provide a robust framework for the scale-up synthesis of 6-Chloro-4-pyridazinamine and its subsequent derivatization. The amenability of the pyridazine core to a variety of chemical transformations makes it an invaluable scaffold for the development of new chemical entities in drug discovery. The provided diagrams offer a clear visual representation of the synthetic workflow and a potential mechanism of action for these compounds, aiding researchers in their developmental efforts.

Application

Application Notes and Protocols for the Derivatization of the Amino Group of 6-Chloro-4-pyridazinamine

For Researchers, Scientists, and Drug Development Professionals Introduction 6-Chloro-4-pyridazinamine is a heterocyclic amine that serves as a crucial intermediate and building block in the synthesis of pharmaceuticals...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction 6-Chloro-4-pyridazinamine is a heterocyclic amine that serves as a crucial intermediate and building block in the synthesis of pharmaceuticals and other biologically active compounds. The pyridazine core is a recognized pharmacophore, and the ability to modify its substituents is of high interest in medicinal chemistry for developing new therapeutic agents. Derivatization of the exocyclic amino group at the C4 position allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of a compound's pharmacological profile.

These application notes provide detailed protocols for common and effective methods to derivatize the amino group of 6-Chloro-4-pyridazinamine, including N-acylation and N-sulfonylation.

Application Note 1: N-Acylation of 6-Chloro-4-pyridazinamine

Overview N-acylation is a fundamental method for converting the primary amino group of 6-Chloro-4-pyridazinamine into a secondary amide. This transformation is typically achieved by reacting the amine with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base. The resulting amide derivatives are often key intermediates in the synthesis of more complex molecules and can exhibit unique biological activities. This modification alters the electronic properties and hydrogen bonding capabilities of the parent molecule, which can significantly impact its interaction with biological targets.

General Reaction Scheme

Caption: General scheme for the N-acylation of 6-Chloro-4-pyridazinamine.

Experimental Protocol: General Procedure for N-Acylation
  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 6-Chloro-4-pyridazinamine (1.0 eq) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile).

  • Addition of Base: Add a non-nucleophilic base such as triethylamine (TEA, 1.5-2.0 eq) or pyridine (used as solvent or co-solvent) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add the acyl chloride or anhydride (1.1-1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as DCM or Ethyl Acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-acyl derivative.

Data Summary: Acylation Reactions

While specific data for 6-Chloro-4-pyridazinamine is not extensively published, the following table is compiled from analogous acylation reactions on similar chloro-substituted heteroaromatic amines.

Acylating AgentBaseSolventTemp (°C)Time (h)Typical Yield (%)
Acetyl ChlorideTriethylamineDCM0 to RT485-95
Benzoyl ChloridePyridinePyridine0 to RT680-90
Acetic AnhydrideNoneAcetic AcidReflux275-85
PhenylchloroformateTriethylamineChloroformRT570-80[1]

Application Note 2: N-Sulfonylation of 6-Chloro-4-pyridazinamine

Overview N-sulfonylation involves the reaction of 6-Chloro-4-pyridazinamine with a sulfonyl chloride (R-SO₂Cl) to form a sulfonamide. This reaction is widely used in medicinal chemistry to introduce the sulfonamide functional group, a common feature in many marketed drugs. Sulfonamides are strong hydrogen bond donors and can significantly alter the acidity and solubility of the parent amine. The reaction is typically conducted in the presence of a base to neutralize the HCl byproduct.

General Reaction Scheme

Caption: General scheme for the N-sulfonylation of 6-Chloro-4-pyridazinamine.

Experimental Protocol: General Procedure for N-Sulfonylation

This protocol is adapted from a similar procedure for the sulfonylation of a chloropyridine amine derivative.[2]

  • Reactant Preparation: Dissolve 6-Chloro-4-pyridazinamine (1.0 eq) in a dry solvent such as Dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C.

  • Addition of Reagents: To this solution, add the desired sulfonyl chloride (1.0 eq) dissolved in DCM, followed by the slow addition of a base like triethylamine (2.0 eq).[2]

  • Reaction: Heat the solution to a moderate temperature (e.g., 50 °C) and stir for 4-8 hours.[2] Monitor the reaction's completion using TLC.

  • Work-up: After cooling the reaction mixture to room temperature, wash it with a 10% sodium bicarbonate solution.[2]

  • Extraction: Separate the organic layer. Extract the aqueous layer with additional DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude sulfonamide by column chromatography using a suitable eluent system, such as petroleum ether:ethyl acetate.[2]

Data Summary: Sulfonylation Reactions

The following data is based on established methods for the sulfonylation of related heterocyclic amines.

Sulfonyl ChlorideBaseSolventTemp (°C)Time (h)Typical Yield (%)
p-Toluenesulfonyl chloridePyridinePyridineRT to 60680-90
Methanesulfonyl chlorideTriethylamineDCM0 to RT485-95
Benzenesulfonyl chlorideTriethylamineDCMRT875-85
6-chloropyridine-3-sulfonyl chlorideTriethylamineDCM50470-80[2]

Workflows and Applications

The derivatization of 6-Chloro-4-pyridazinamine is a critical step in the drug discovery process, enabling the creation of large chemical libraries for screening.

G cluster_workflow Synthetic Chemistry Workflow A 1. Reaction Setup (Reactants, Solvent, Base) B 2. Derivatization Reaction (Acylation/Sulfonylation) A->B C 3. Aqueous Work-up & Extraction B->C D 4. Purification (Column Chromatography) C->D E 5. Characterization (NMR, MS, Purity) D->E

Caption: A standard workflow for the synthesis and purification of derivatives.

G cluster_discovery Role in Drug Discovery Core 6-Chloro-4-pyridazinamine (Core Scaffold) Deriv Derivatization Reactions (Acylation, Sulfonylation, etc.) Core->Deriv Lib Chemical Library of Novel Derivatives Deriv->Lib Screen High-Throughput Screening (e.g., Kinase Assays) Lib->Screen SAR Structure-Activity Relationship (SAR) Studies Screen->SAR Lead Lead Compound Identification SAR->Lead

Caption: Logical flow from core scaffold to lead compound in drug discovery.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Chloro-4-pyridazinamine

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of 6-Chlor...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of 6-Chloro-4-pyridazinamine, with a focus on improving reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for 6-Chloro-4-pyridazinamine?

The most common and practical laboratory-scale synthesis involves a nucleophilic aromatic substitution (SNAr) reaction. This is typically achieved by reacting 4,6-dichloropyridazine with an ammonia source. An alternative, though less common, route involves the chlorination of a corresponding hydroxy-pyridazine precursor using a chlorinating agent like phosphorus oxychloride (POCl₃).[1]

Q2: Which reaction parameters are most critical for maximizing yield and purity?

Optimizing the synthesis of 6-Chloro-4-pyridazinamine requires careful control over several key parameters:

  • Stoichiometry: The molar ratio of the ammonia source to the dichloropyridazine substrate is crucial. A large excess of ammonia can lead to the formation of the di-substituted byproduct.

  • Temperature and Reaction Time: SNAr reactions on heteroaromatic rings often require elevated temperatures to proceed at a reasonable rate.[2] Insufficient time or temperature can result in low conversion.[3]

  • Solvent and Base: The choice of solvent and base (if not using aqueous ammonia) can significantly influence reaction kinetics and selectivity. Aprotic polar solvents are often preferred.

  • Anhydrous Conditions: The presence of water can lead to hydrolysis of the chloro-substituent, forming hydroxy-pyridazine impurities.[2]

Q3: What are the most common impurities, and how can they be minimized?

Several potential impurities can form during the synthesis:[4]

  • Unreacted Starting Material: 4,6-dichloropyridazine may remain if the reaction is incomplete.

  • Di-substituted Product: Formation of 4,6-diaminopyridazine can occur if the product reacts further with the ammonia source. This can be minimized by controlling stoichiometry and adding the nucleophile slowly.

  • Hydrolysis Byproduct: 6-Chloro-4-hydroxypyridazine can form if water is present in the reaction mixture. Ensuring anhydrous conditions is key to preventing this.[2]

  • Isomeric Impurities: Depending on the starting materials and reaction conditions, the formation of other isomers is a possibility, though less common in this specific synthesis.

Q4: What are the recommended methods for purifying the final product?

Purification strategies depend on the nature of the crude product and its impurities:

  • Column Chromatography: This is a highly effective method for separating the desired product from starting materials and byproducts with different polarities. A silica gel column using a gradient eluent system, such as hexane and ethyl acetate, is typically effective.[4]

  • Recrystallization: If a suitable solvent system can be identified, recrystallization is an excellent technique for obtaining a high-purity crystalline product.[4] Common solvents to explore include ethanol, isopropanol, or mixtures with water.

  • Acid-Base Extraction: The basicity of the aminopyridazine allows for selective extraction into an acidic aqueous phase, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous phase and re-extracting.

Troubleshooting Guide

Problem: Low or No Product Yield

Q: My reaction shows very low conversion to 6-Chloro-4-pyridazinamine. What are the likely causes and solutions?

A: Low yield is a common issue that can often be traced back to suboptimal reaction conditions or reagent quality.

  • Possible Cause 1: Insufficient Reaction Temperature or Time.

    • Suggested Solution: The SNAr reaction may require significant thermal energy. Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC or LC-MS. Similarly, extend the reaction time to ensure it has proceeded to completion. For many SNAr reactions, heating to 80-120°C is common.[2]

  • Possible Cause 2: Poor Quality of Reagents or Solvents.

    • Suggested Solution: Ensure that the 4,6-dichloropyridazine starting material is pure. Use anhydrous solvents, especially if hydrolysis is a suspected side reaction.[4] If using a base like potassium carbonate, ensure it is finely powdered and dry.

  • Possible Cause 3: Ineffective Ammonia Source.

    • Suggested Solution: If using aqueous ammonia, ensure the concentration is correct. For reactions in organic solvents, consider alternative ammonia sources like ammonium chloride with a non-nucleophilic base or a solution of ammonia in an organic solvent like dioxane or methanol.

Problem: Significant Impurity Formation

Q: My crude product is highly impure, with multiple spots on the TLC analysis. How can I improve the selectivity of the reaction?

A: The formation of multiple byproducts points to issues with reaction selectivity. The primary culprits are often over-reaction (di-substitution) or side reactions (hydrolysis).

  • Possible Cause 1: Formation of Di-substituted Product (4,6-diaminopyridazine).

    • Suggested Solution: This occurs when the mono-substituted product reacts again. To minimize this, use a smaller excess of the ammonia source (e.g., 1.1 to 1.5 equivalents). Consider adding the ammonia source slowly to the heated solution of 4,6-dichloropyridazine to maintain a low instantaneous concentration of the nucleophile.

  • Possible Cause 2: Hydrolysis of the Chloro Group.

    • Suggested Solution: This side reaction is caused by water. If not using an aqueous system, ensure all glassware is flame-dried or oven-dried and that all solvents are anhydrous.[2] Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.

  • Possible Cause 3: Unreacted Starting Material.

    • Suggested Solution: An excess of starting material in the final product indicates an incomplete reaction. Refer to the solutions for "Low Yield" by increasing temperature or reaction time to drive the reaction to completion.[3]

Data Presentation

The following table illustrates how reaction parameters can be systematically varied to optimize the synthesis, based on a hypothetical SNAr reaction between 4,6-dichloropyridazine and an ammonia source.

Table 1: Optimization of Reaction Conditions

EntryAmmonia Source (equiv.)SolventBase (equiv.)Temperature (°C)Time (h)Yield of 6-Chloro-4-pyridazinamine (%)Key Byproduct(s) (%)
1NH₃ (aq, 5.0)Water-10012654,6-diaminopyridazine (15%)
2NH₄Cl (1.5)DioxaneK₂CO₃ (2.0)1102478Unreacted SM (10%)
3NH₄Cl (1.2)DMFDBU (1.5)9018854,6-diaminopyridazine (5%)
4NH₃ in MeOH (2.0)Methanol-120 (sealed tube)16826-Methoxy-4-pyridazinamine (8%)

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the amination of 4,6-dichloropyridazine using ammonium chloride and a base in an organic solvent.

Materials:

  • 4,6-Dichloropyridazine

  • Ammonium Chloride (NH₄Cl)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add 4,6-dichloropyridazine (1.0 equiv.), ammonium chloride (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Solvent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.2-0.5 M with respect to the starting material.

  • Reaction: Heat the reaction mixture to 90-100°C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as eluent). The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete (as indicated by the consumption of starting material), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water, followed by brine, to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield pure 6-Chloro-4-pyridazinamine.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 6-Chloro-4-pyridazinamine.

G start Starting Materials (4,6-Dichloropyridazine, NH4Cl, Base) setup Reaction Setup (Inert Atmosphere, Anhydrous Solvent) start->setup reaction SNAr Reaction (Heating & Stirring) setup->reaction workup Aqueous Workup (Quench & Extraction) reaction->workup Cool to RT purification Purification (Column Chromatography) workup->purification Dry & Concentrate product Pure 6-Chloro-4-pyridazinamine purification->product Characterization

Caption: General workflow for the synthesis of 6-Chloro-4-pyridazinamine.

Troubleshooting Logic Flow

This diagram provides a logical decision-making process for troubleshooting common synthesis issues.

G problem Problem Identified (e.g., via TLC/LCMS) low_yield Low Yield / Low Conversion problem->low_yield high_impurity High Impurity Profile problem->high_impurity cause_temp Cause: Suboptimal Temp/Time? low_yield->cause_temp cause_reagent Cause: Poor Reagent Quality? low_yield->cause_reagent cause_disub Cause: Di-substitution? high_impurity->cause_disub cause_hydrolysis Cause: Hydrolysis? high_impurity->cause_hydrolysis solution_temp Solution: Increase Temp/Time cause_temp->solution_temp solution_reagent Solution: Use Pure/Anhydrous Reagents cause_reagent->solution_reagent solution_disub Solution: Adjust Stoichiometry cause_disub->solution_disub solution_hydrolysis Solution: Ensure Anhydrous Conditions cause_hydrolysis->solution_hydrolysis

References

Optimization

Technical Support Center: Purification of 6-Chloro-4-pyridazinamine by Recrystallization

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the purification of 6-Chloro-4-pyridazinamine via recrystallization. It is intended for research...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the purification of 6-Chloro-4-pyridazinamine via recrystallization. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of 6-Chloro-4-pyridazinamine?

A1: The ideal solvent is one in which 6-Chloro-4-pyridazinamine exhibits high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. Due to the presence of the polar amine group and the heterocyclic pyridazine ring, polar protic solvents such as ethanol, methanol, or isopropanol, or a mixture of these with water, are often good starting points for solvent screening. Polar aprotic solvents like acetone or ethyl acetate could also be effective. Small-scale solubility tests are crucial to identify the most suitable solvent or solvent system.

Q2: My 6-Chloro-4-pyridazinamine is not dissolving in the hot solvent. What should I do?

A2: If the compound is not dissolving, it could be due to an insufficient amount of solvent or the selection of a poor solvent. Gradually add more of the hot solvent in small portions until the solid dissolves. If a significant amount of solvent has been added and the compound remains insoluble, a different, more suitable solvent should be chosen. For compounds like 6-Chloro-4-pyridazinamine, which have a basic amine group, solubility can sometimes be enhanced by adjusting the pH, though this may not be suitable if the free base is the desired final product.

Q3: The compound "oils out" instead of forming crystals upon cooling. How can I resolve this?

A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to a high concentration of impurities or too-rapid cooling. To resolve this, reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation, and then allow the solution to cool more slowly. Insulating the flask can help to slow the cooling rate.

Q4: I have a very low yield of crystals after recrystallization. How can I improve it?

A4: A low yield can result from several factors. Using too much solvent will result in a significant portion of the compound remaining in the mother liquor.[1] To improve the yield, you can try to concentrate the solution by boiling off some of the solvent and then allowing it to cool again.[1] Ensure that the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize crystal formation. Also, be mindful not to wash the collected crystals with an excessive amount of cold solvent, as this can lead to product loss.[2]

Q5: How can I induce crystallization if no crystals form upon cooling?

A5: If the solution becomes supersaturated and crystals do not form, crystallization can often be induced. Try scratching the inside of the flask at the surface of the solution with a glass rod. This can create nucleation sites for crystal growth. Alternatively, adding a "seed crystal" of pure 6-Chloro-4-pyridazinamine to the cooled solution can initiate crystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of 6-Chloro-4-pyridazinamine.

Issue Potential Cause Solution
Compound Fails to Dissolve Insufficient solvent or inappropriate solvent choice.Gradually add more hot solvent. If still insoluble, select a more polar solvent.
"Oiling Out" Solution is too concentrated; cooling is too rapid; high impurity level.Reheat to dissolve the oil, add more solvent, and cool slowly. Consider a preliminary purification step if impurities are high.
No Crystal Formation Supersaturation of the solution; insufficient cooling.Induce crystallization by scratching the flask or adding a seed crystal. Cool the solution in an ice bath.
Low Crystal Yield Too much solvent used; incomplete precipitation; excessive washing.Concentrate the mother liquor and re-cool. Ensure adequate cooling time at a low temperature. Wash crystals with a minimal amount of ice-cold solvent.[1][2]
Colored Impurities in Crystals Impurities are co-precipitating with the product.Consider treating the hot solution with activated charcoal before filtration to adsorb colored impurities.
Premature Crystallization Cooling of the solution during hot filtration.Use a pre-heated funnel and filter flask for the hot filtration step. Add a small excess of hot solvent before filtering to keep the compound in solution.

Quantitative Data

The following table summarizes the known physical properties of 6-Chloro-4-pyridazinamine and solubility data for the structurally similar compound, 6-chloropyridazin-3-amine. This data can be used as a reference for solvent selection and characterization.

Parameter Value Reference Compound
CAS Number 29049-45-46-Chloro-4-pyridazinamine
Molecular Formula C₄H₄ClN₃6-Chloro-4-pyridazinamine
Molecular Weight 129.55 g/mol 6-Chloro-4-pyridazinamine
Melting Point 153-154 °C[3][4]6-Chloro-4-pyridazinamine
Appearance Light yellow to light brown solid[3]6-Chloro-4-pyridazinamine
Solubility in Methanol Increases with temperature[5][6]6-chloropyridazin-3-amine
Solubility in Ethanol Increases with temperature[5][6]6-chloropyridazin-3-amine
Solubility in n-Butanol Increases with temperature[5][6]6-chloropyridazin-3-amine
Solubility in Acetone Increases with temperature[5][6]6-chloropyridazin-3-amine
Solubility in Ethyl Acetate Increases with temperature[5][6]6-chloropyridazin-3-amine
Solubility in Toluene Increases with temperature[5][6]6-chloropyridazin-3-amine
Solubility in N,N-Dimethylformamide (DMF) Increases with temperature[5][6]6-chloropyridazin-3-amine

Experimental Protocols

Protocol for Recrystallization of 6-Chloro-4-pyridazinamine

This protocol provides a general methodology for the recrystallization of 6-Chloro-4-pyridazinamine. The choice of solvent should be optimized based on preliminary solubility tests.

  • Solvent Selection:

    • Place a small amount (e.g., 20-30 mg) of crude 6-Chloro-4-pyridazinamine into separate test tubes.

    • Add a few drops of a candidate solvent (e.g., ethanol, methanol, acetone, ethyl acetate, or water) to each test tube at room temperature. Observe the solubility.

    • If the compound is insoluble at room temperature, gently heat the test tube in a water bath and observe the solubility.

    • The ideal solvent will dissolve the compound when hot but show low solubility when cold.[7][8] A solvent pair (e.g., ethanol-water) may also be used.

  • Dissolution:

    • Place the crude 6-Chloro-4-pyridazinamine in an Erlenmeyer flask of appropriate size.

    • Add a minimal amount of the selected solvent and a boiling chip.

    • Heat the mixture to the boiling point of the solvent with gentle swirling or stirring.

    • Continue to add small portions of the hot solvent until the compound just dissolves completely.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration.

    • Pre-heat a stemless funnel and a clean Erlenmeyer flask. Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the filter paper into the clean flask. If crystallization occurs in the funnel, add a small amount of hot solvent to redissolve the crystals.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.

    • Slow cooling promotes the formation of larger, purer crystals.[1]

    • Once the flask has reached room temperature, it can be placed in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Continue to draw air through the crystals for several minutes to aid in drying.

  • Drying:

    • Transfer the crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals to a constant weight in a drying oven at a temperature well below the melting point of the compound, or in a desiccator under vacuum.

Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of 6-Chloro-4-pyridazinamine.

G start Start Recrystallization dissolution Dissolve Crude Product in Hot Solvent start->dissolution dissolution_check Does Product Dissolve? dissolution->dissolution_check add_more_solvent Add More Hot Solvent dissolution_check->add_more_solvent No hot_filtration Cool Solution to Room Temperature dissolution_check->hot_filtration Yes add_more_solvent->dissolution_check change_solvent Select a More Suitable Solvent add_more_solvent->change_solvent Still Insoluble oiling_out_check Does it 'Oil Out'? hot_filtration->oiling_out_check crystal_check Do Crystals Form? induce_crystallization Induce Crystallization (Scratch/Seed) crystal_check->induce_crystallization No collect_crystals Collect Crystals (Vacuum Filtration) crystal_check->collect_crystals Yes induce_crystallization->crystal_check oiling_out_check->crystal_check No reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oiling_out_check->reheat_add_solvent Yes reheat_add_solvent->hot_filtration yield_check Is Yield Acceptable? collect_crystals->yield_check concentrate_mother_liquor Concentrate Mother Liquor and Re-cool yield_check->concentrate_mother_liquor No finish Dry and Characterize Pure Product yield_check->finish Yes concentrate_mother_liquor->collect_crystals

Caption: Troubleshooting workflow for the recrystallization of 6-Chloro-4-pyridazinamine.

References

Troubleshooting

Troubleshooting side reactions in 6-Chloro-4-pyridazinamine chemistry

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with 6-Chloro-4-pyridazinamine. Here you will find troubleshooting guides for common s...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with 6-Chloro-4-pyridazinamine. Here you will find troubleshooting guides for common side reactions, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 6-Chloro-4-pyridazinamine and what are the typical challenges?

A1: The most prevalent synthetic route is the nucleophilic aromatic substitution (SNAr) of 3,6-dichloropyridazine with an ammonia source, such as aqueous or alcoholic ammonia. Key challenges include controlling the regioselectivity to favor the 4-amino product over the 3-amino isomer, preventing over-amination to the diaminopyridazine byproduct, and minimizing hydrolysis of the starting material and product.

Q2: I am observing a significant amount of an apolar impurity in my crude product. What is it likely to be?

A2: A common apolar impurity is unreacted 3,6-dichloropyridazine. This indicates an incomplete reaction. To address this, you can try increasing the reaction time, temperature, or the molar excess of the ammonia source. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time.

Q3: My final product seems to contain a more polar impurity that is difficult to remove by standard chromatography. What could this be?

A3: A common polar byproduct is the diaminopyridazine, formed by the substitution of both chlorine atoms. This is more likely to occur with prolonged reaction times, higher temperatures, or a large excess of the aminating agent. Careful control of stoichiometry and reaction conditions is key to minimizing its formation.

Q4: How can I avoid hydrolysis of the chloro-substituents during the synthesis?

A4: Hydrolysis, leading to the formation of hydroxypyridazine byproducts, can be minimized by using anhydrous solvents and reagents where possible. If using aqueous ammonia, it is important to control the temperature and reaction time to limit the extent of this side reaction.

Q5: What are the best practices for purifying 6-Chloro-4-pyridazinamine?

A5: A combination of purification techniques is often most effective. Recrystallization is a powerful method for removing many impurities. For challenging separations, column chromatography on silica gel is recommended. To prevent peak tailing of the basic amine product on the acidic silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.5-1% v/v), to the eluent.[1]

Troubleshooting Guide for Side Reactions

Side reactions during the synthesis of 6-Chloro-4-pyridazinamine can significantly impact yield and purity. The following guide outlines common issues and their solutions.

Observed Issue Potential Side Reaction Probable Cause(s) Suggested Solutions
Low Yield of Desired Product Incomplete Reaction- Insufficient reaction time or temperature- Inadequate amount of aminating agent- Increase reaction time and/or temperature, monitoring by TLC/HPLC.- Increase the molar ratio of the ammonia source to 3,6-dichloropyridazine.
Presence of a Major, More Polar Byproduct Over-amination (Formation of Diaminopyridazine)- Excessive reaction time or temperature- High excess of aminating agent- Reduce reaction time and temperature.- Use a smaller excess of the ammonia source.
Appearance of a Polar, Water-Soluble Impurity Hydrolysis- Presence of water in the reaction mixture- High reaction temperatures with aqueous reagents- Use anhydrous solvents and reagents if possible.- If using aqueous ammonia, minimize reaction time and temperature.
Formation of Insoluble, High Molecular Weight Species Dimerization/Polymerization- High reaction temperatures- Presence of catalytic impurities- Lower the reaction temperature.- Ensure the purity of starting materials and reagents.

Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-4-pyridazinamine

This protocol is adapted from established methods for the amination of dichloropyridazines.[2]

Materials:

  • 3,6-Dichloropyridazine

  • Aqueous Ammonia (28-30%)

  • Ethanol (optional, as a co-solvent)

  • Ethyl Acetate

  • Hexane

  • Silica Gel for column chromatography

Procedure:

  • In a pressure-rated reaction vessel, combine 3,6-dichloropyridazine (1.0 eq) and a solution of aqueous ammonia (1.5-3.0 eq). Ethanol can be used as a co-solvent to improve solubility.

  • Seal the vessel and heat the reaction mixture to 120-150°C for 4-8 hours. The reaction progress should be monitored by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, filter the solid and wash with a cold mixture of ethyl acetate and hexane.

  • If no precipitate forms, extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate. To mitigate peak tailing, 0.5% triethylamine can be added to the eluent.[1] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) can be employed.

Protocol 2: HPLC Method for Purity Analysis

This method provides a general guideline for the purity assessment of 6-Chloro-4-pyridazinamine and the detection of common impurities.

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation: Dissolve an accurately weighed sample of 6-Chloro-4-pyridazinamine in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Visualizing Reaction Pathways and Workflows

To aid in understanding the chemical processes and experimental procedures, the following diagrams have been generated.

Synthetic Pathway of 6-Chloro-4-pyridazinamine A 3,6-Dichloropyridazine B 6-Chloro-4-pyridazinamine (Product) A->B + NH3 (Desired Reaction) D 6-Chloro-4-hydroxypyridazine (Hydrolysis) A->D + H2O (Side Reaction) C Diaminopyridazine (Over-amination) B->C + NH3 (Side Reaction)

Synthetic pathway and potential side reactions.

Troubleshooting Logic for Low Product Yield Start Low Yield of 6-Chloro-4-pyridazinamine Check_SM Check for unreacted 3,6-dichloropyridazine (TLC/HPLC) Start->Check_SM SM_Present Increase Reaction Time/Temperature/ [NH3] Check_SM->SM_Present Present Check_Byproducts Analyze for byproducts (e.g., diamino, hydrolysis) Check_SM->Check_Byproducts Absent End Improved Yield SM_Present->End Byproducts_High Optimize Stoichiometry and Conditions (see table) Check_Byproducts->Byproducts_High Present Byproducts_High->End

A logical workflow for troubleshooting low product yield.

Purification Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Check (TLC/HPLC) Recrystallization->Purity_Check1 Pure Pure Product Purity_Check1->Pure >98% Pure Column Column Chromatography (+0.5% TEA) Purity_Check1->Column <98% Pure Purity_Check2 Purity Check (TLC/HPLC) Column->Purity_Check2 Purity_Check2->Pure >98% Pure

A typical purification workflow for 6-Chloro-4-pyridazinamine.

References

Optimization

Technical Support Center: Optimization of Reaction Conditions for 6-Chloro-4-pyridazinamine Coupling

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed cross-coupling re...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed cross-coupling reactions involving 6-Chloro-4-pyridazinamine.

Frequently Asked Questions (FAQs)

Q1: Which types of coupling reactions are suitable for the functionalization of 6-Chloro-4-pyridazinamine?

A1: 6-Chloro-4-pyridazinamine is a versatile building block for various palladium-catalyzed cross-coupling reactions. The most common and effective methods include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters.

  • Buchwald-Hartwig Amination: For the synthesis of N-aryl derivatives through C-N bond formation with primary or secondary amines.[1][2]

  • Sonogashira Coupling: For creating C-C bonds with terminal alkynes.

  • Heck Coupling: For the reaction with alkenes.

Q2: Why is my coupling reaction with 6-Chloro-4-pyridazinamine not working or showing very low conversion?

A2: Complete reaction failure or low conversion with chloro-heterocycles like 6-Chloro-4-pyridazinamine is often due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. Key factors to investigate are:

  • Catalyst Inactivity: The active Pd(0) species may not be forming or has been deactivated. This can be due to poor quality reagents or the presence of oxygen. For challenging substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient.

  • Ligand Choice: The ligand is critical for activating the C-Cl bond. Electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary.

  • Base Selection: The base's strength and solubility are crucial. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required for aryl chlorides.[3]

  • Oxygen Contamination: Palladium catalysts are sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (Argon or Nitrogen).

  • Reaction Temperature: Higher temperatures (typically 80-120 °C) are often needed to facilitate the oxidative addition step.

Q3: What are common side reactions observed during the coupling of 6-Chloro-4-pyridazinamine and how can they be minimized?

A3: Several side reactions can compete with the desired coupling reaction, leading to reduced yields and complex product mixtures.

  • Protodeboronation (in Suzuki Coupling): This is the cleavage of the C-B bond of the boronic acid by a proton source. To minimize this, use anhydrous solvents where possible and consider using boronic esters (e.g., pinacol esters) which are more stable.

  • Homocoupling: The formation of biaryl (from boronic acid) or bipyridazine products can occur, often promoted by the presence of oxygen. Thorough degassing of the reaction mixture is essential to prevent this.

  • Hydrodehalogenation: The replacement of the chlorine atom with a hydrogen atom can occur, particularly at high temperatures or in the presence of a hydrogen source.

  • Catalyst Inhibition: The amino group on the pyridazine ring can coordinate to the palladium catalyst, potentially inhibiting its activity. The use of appropriate ligands can mitigate this effect.

Troubleshooting Guide

Issue: No or very low yield of the desired product.

Possible CauseSuggested Solution(s)
Inactive Catalyst System • Ensure high-purity palladium precursor and ligand. • For Suzuki and Buchwald-Hartwig reactions, switch to a more active catalyst system. Consider using a pre-formed catalyst or a combination of Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos).[3]
Ineffective Base • Screen stronger, non-nucleophilic bases such as K₃PO₄, Cs₂CO₃, or NaOtBu.[3] • If using an inorganic base like K₃PO₄ in an anhydrous solvent, the addition of a small, controlled amount of water can sometimes be beneficial.
Oxygen Contamination • Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Ar or N₂) or by using several freeze-pump-thaw cycles. • Maintain a positive pressure of inert gas throughout the reaction.
Insufficient Temperature • Increase the reaction temperature in increments, typically to a range of 80-120 °C. • Consider using a higher-boiling solvent if necessary.
Poor Reagent Quality • Verify the purity of 6-Chloro-4-pyridazinamine and the coupling partner. • For Suzuki reactions, check the quality of the boronic acid, as they can degrade over time.

Issue: Formation of significant side products.

Possible CauseSuggested Solution(s)
Protodeboronation (Suzuki) • Use anhydrous solvents and reagents. • Switch from a boronic acid to a more stable boronic ester (e.g., pinacol ester). • A weaker base might sometimes reduce this side reaction.
Homocoupling of Boronic Acid (Suzuki) • Ensure the reaction is rigorously degassed to remove all traces of oxygen. • Adjust the stoichiometry of the reagents; a slight excess of the boronic acid is common, but a large excess may favor homocoupling.
Hydrodehalogenation • Lower the reaction temperature if possible. • Ensure there are no adventitious hydrogen sources in the reaction.

Data Presentation: Optimized Reaction Conditions

The following tables provide starting points for the optimization of different coupling reactions with 6-Chloro-4-pyridazinamine and its analogs.

Table 1: Suzuki-Miyaura Coupling Conditions for Chloro-aminopyridazines/pyrimidines

Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)Reference
Arylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O8048Moderate[4]
Arylboronic acidPd(OAc)₂ (2-4)SPhos (4-8)K₃PO₄ (2-3)Dioxane/H₂O100-11012-24Good[3]
Arylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (3)MeCN/H₂O801-2Up to 70[3]

Table 2: Buchwald-Hartwig Amination Conditions for Chloro-heterocycles

Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)Reference
Primary/Secondary AminePd(OAc)₂ (2-4)Xantphos (4-8)NaOtBu (1.5-2)TolueneReflux12-24Good[5]
AnilinePd(OAc)₂ (10)X-Phos (10)KOt-Bu (1.2)Toluene100 (MW)0.17High[6]
Primary Aromatic AminePd(OAc)₂-CsFDioxaneReflux4860-68[7]

Table 3: Sonogashira Coupling Conditions for a 6-Halo-3-aminopyridazine Analog

Coupling PartnerPalladium Catalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)Reference
TMS-acetylenePd(PPh₃)₂Cl₂ (5)CuI (5)TEA (6)CH₃CNRT1861[8]

Experimental Protocols

General Protocol for Palladium-Catalyzed Cross-Coupling of 6-Chloro-4-pyridazinamine

Disclaimer: This is a generalized procedure and may require optimization for specific substrates and coupling partners.

Materials:

  • 6-Chloro-4-pyridazinamine (1.0 equiv)

  • Coupling partner (e.g., Arylboronic acid, 1.2 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or microwave vial

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 6-Chloro-4-pyridazinamine, the coupling partner, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor and the ligand.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the layers and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Add Solids to Flask (6-Chloro-4-pyridazinamine, Coupling Partner, Base) purge Purge with Inert Gas (Evacuate & Backfill 3x) start->purge add_cat Add Catalyst & Ligand purge->add_cat add_solv Add Degassed Solvent add_cat->add_solv heat Heat Reaction (80-120 °C) add_solv->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Work-up (Dilute, Extract, Dry) monitor->workup purify Purify Crude Product (Column Chromatography) workup->purify end Characterization (NMR, MS, etc.) purify->end

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

troubleshooting_workflow start Low or No Yield Observed q_catalyst Is the catalyst system active enough? start->q_catalyst a_catalyst Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. q_catalyst->a_catalyst No q_temp Is the reaction temperature sufficient? q_catalyst->q_temp Yes a_temp Increase temperature to 80-120 °C. Consider a higher boiling point solvent. q_temp->a_temp No q_base Is the base effective? q_temp->q_base Yes a_base Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃, NaOtBu). q_base->a_base No q_degas Is the system properly degassed? q_base->q_degas Yes a_degas Thoroughly degas solvents and re-run under strict inert conditions. q_degas->a_degas No

Caption: Troubleshooting decision tree for low or no product yield.

References

Troubleshooting

Technical Support Center: Purification of Crude 6-Chloro-4-pyridazinamine

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 6-Chloro-4-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 6-Chloro-4-pyridazinamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 6-Chloro-4-pyridazinamine?

A1: The primary methods for purifying 6-Chloro-4-pyridazinamine and its analogs are column chromatography on silica gel and recrystallization. The choice of method depends on the nature and quantity of impurities, the scale of the reaction, and the desired final purity.

Q2: What are the likely impurities I might encounter in my crude 6-Chloro-4-pyridazinamine?

A2: While specific impurities depend on the synthetic route, common byproducts in the synthesis of related chloropyridazines and chloropyridinamines can include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Isomeric impurities: Formation of other isomers depending on the regioselectivity of the amination reaction.

  • Hydrolysis products: Replacement of the chloro group with a hydroxyl group to form 6-hydroxy-4-pyridazinamine, particularly if water is present during workup or storage at non-neutral pH.

  • Over-reaction products: Multiple amination or other side reactions on the pyridazine ring.

Q3: My purified 6-Chloro-4-pyridazinamine shows peak tailing during HPLC analysis. What can I do to improve the peak shape?

A3: Peak tailing for basic compounds like 6-Chloro-4-pyridazinamine on standard silica-based HPLC columns is common due to interactions with acidic silanol groups. To mitigate this, you can:

  • Use a base-deactivated column.

  • Add a small amount of a basic modifier, such as triethylamine (typically 0.1-0.5%), to the mobile phase to compete for the active sites on the stationary phase.

  • Adjust the pH of the mobile phase to suppress the ionization of either the silanol groups or the amine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of crude 6-Chloro-4-pyridazinamine.

Issue 1: My crude product is a dark, oily residue instead of a solid.

  • Question: Why is my crude product an oil, and how can I purify it?

  • Answer: The presence of a significant amount of impurities or residual solvent can result in an oily crude product. It is recommended to first attempt to remove residual solvent under high vacuum. If the product remains oily, column chromatography is the preferred method for purification over recrystallization.

Issue 2: I am having difficulty finding a suitable solvent for recrystallization.

  • Question: How do I select an appropriate recrystallization solvent for 6-Chloro-4-pyridazinamine?

  • Answer: The ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature. For aminopyridazine derivatives, polar solvents are often a good starting point. It is advisable to perform small-scale solubility tests with solvents such as ethanol, isopropanol, acetonitrile, or mixtures with water. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective.

Issue 3: The recovery from recrystallization is very low.

  • Question: What can I do to improve the yield of my recrystallization?

  • Answer: Low recovery can be due to several factors:

    • Using too much solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Cooling the solution too quickly: Allow the solution to cool slowly to room temperature to encourage crystal formation before placing it in an ice bath.

    • The compound having high solubility in the chosen solvent at low temperatures: If this is the case, a different solvent or a co-solvent system should be explored.

Issue 4: An impurity is co-eluting with my product during column chromatography.

  • Question: How can I separate an impurity that has a similar Rf value to my product?

  • Answer: If an impurity co-elutes with your product, consider the following strategies:

    • Optimize the mobile phase: A systematic screening of different solvent systems with varying polarities can improve separation. For instance, if you are using a hexane/ethyl acetate system, you could try a dichloromethane/methanol gradient.

    • Change the stationary phase: If normal-phase silica gel does not provide adequate separation, consider using alumina or a C18-functionalized silica for reversed-phase chromatography.

Data Presentation

Purification MethodTypical Purity AchievedTypical YieldNotes
Column Chromatography >98%60-85%Effective for removing a wide range of impurities, including those with similar polarity. Yield can be lower due to the multiple fractions collected.
Recrystallization >99%70-95%Highly effective for removing small amounts of impurities from a mostly pure compound. Yield is dependent on the choice of solvent and the purity of the crude material.
Acid-Base Extraction VariableVariableUseful for removing acidic or basic impurities. Purity and yield depend on the nature of the impurities and the efficiency of the extractions.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general guideline for the purification of 6-Chloro-4-pyridazinamine using silica gel column chromatography.

  • Preparation of the Column:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% petroleum ether or hexane).

    • Pour the slurry into the column and allow the silica gel to pack under gravity or with gentle pressure.

    • Ensure the top of the silica bed is flat. Add a thin layer of sand to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude 6-Chloro-4-pyridazinamine in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica gel, and then evaporating the solvent. Load the dry, impregnated silica onto the column.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common starting gradient is from 0% to 20% ethyl acetate in petroleum ether.[1]

    • Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 6-Chloro-4-pyridazinamine.

Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for the recrystallization of 6-Chloro-4-pyridazinamine.

  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product and a few drops of a test solvent.

    • Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

    • Potential solvents to screen include ethanol, isopropanol, acetonitrile, and ethyl acetate, or mixtures thereof with water.

  • Dissolution:

    • In an Erlenmeyer flask, add the crude 6-Chloro-4-pyridazinamine and a minimal amount of the chosen hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

G cluster_start Start: Crude 6-Chloro-4-pyridazinamine cluster_troubleshooting Troubleshooting Pathway cluster_end End: Purified Product start Assess Crude Product (TLC, Appearance) oily Is the product an oil? start->oily recrystallization_issue Difficulty with Recrystallization? oily->recrystallization_issue No (Solid) column_chrom Perform Column Chromatography oily->column_chrom Yes solvent_screen Screen Recrystallization Solvents recrystallization_issue->solvent_screen Yes recrystallize Perform Recrystallization recrystallization_issue->recrystallize No coelution Impurity Co-elutes? optimize_chrom Optimize Chromatography (Solvent/Stationary Phase) coelution->optimize_chrom Yes end Pure 6-Chloro-4-pyridazinamine coelution->end No column_chrom->coelution solvent_screen->recrystallize optimize_chrom->end recrystallize->end

Caption: Troubleshooting workflow for the purification of 6-Chloro-4-pyridazinamine.

G cluster_impurities Impurity Types cluster_methods Primary Removal Methods starting_material Unreacted Starting Materials chromatography Column Chromatography starting_material->chromatography isomeric Isomeric Impurities isomeric->chromatography hydrolysis Hydrolysis Products (e.g., 6-hydroxy-4-pyridazinamine) hydrolysis->chromatography recrystallization Recrystallization hydrolysis->recrystallization acid_base Acid-Base Extraction (for acidic/basic impurities) hydrolysis->acid_base over_reaction Over-reaction Products over_reaction->chromatography

Caption: Impurity types and their corresponding primary removal methods.

References

Optimization

Technical Support Center: Scaling Up 6-Chloro-4-pyridazinamine Reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 6-Chloro-4-pyr...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 6-Chloro-4-pyridazinamine.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common problems encountered during the scale-up of 6-Chloro-4-pyridazinamine synthesis from 3,6-dichloropyridazine and a source of ammonia.

Q1: My reaction shows low conversion of 3,6-dichloropyridazine, even after extended reaction times. What are the likely causes and solutions?

A1: Low conversion during scale-up is a common issue that can often be attributed to mass transfer limitations, insufficient reagent, or temperature control problems.

  • Mass Transfer Limitation: In larger reactors, inefficient stirring can lead to poor mixing of the reactants, especially if the reaction mixture is heterogeneous.

    • Troubleshooting:

      • Increase the agitation speed to improve mixing.

      • Consider using a different impeller design suitable for the reactor geometry and reaction mixture viscosity.

      • If solubility is an issue, explore different solvent systems or the use of co-solvents to achieve a homogeneous reaction mixture.

  • Insufficient Ammonia: The effective concentration of ammonia in the reaction mixture is crucial.

    • Troubleshooting:

      • Ensure a sufficient excess of ammonium hydroxide is used. In nucleophilic aromatic substitution reactions with ammonia, a second equivalent of ammonia often acts as a base to neutralize the HCl formed, so a larger excess is beneficial.[1]

      • In a sealed reactor, ensure the headspace is purged with an inert gas to prevent loss of ammonia gas, especially at elevated temperatures.

  • Temperature Control: Inconsistent temperature can lead to slower reaction rates.

    • Troubleshooting:

      • Verify the calibration of temperature probes in the reactor.

      • Ensure the reactor heating/cooling system can maintain a stable and uniform temperature throughout the reaction mass.

Q2: I am observing a significant amount of a di-substituted pyridazine impurity in my crude product. How can I minimize its formation?

A2: The formation of 3,6-diaminopyridazine is a common side reaction resulting from the substitution of both chlorine atoms.

  • Reaction Stoichiometry and Addition Profile:

    • Troubleshooting:

      • Avoid a large excess of the ammonia source. While an excess is needed, a very large excess can drive the formation of the di-substituted product.

      • Consider a controlled, slow addition of the ammonium hydroxide solution to the solution of 3,6-dichloropyridazine to maintain a low instantaneous concentration of the nucleophile.

  • Reaction Temperature: Higher temperatures can sometimes favor the formation of the di-substituted product.

    • Troubleshooting:

      • Experiment with lowering the reaction temperature. This may require longer reaction times, so a balance needs to be found between selectivity and reaction rate.

Q3: Besides the di-substituted product, what other impurities should I be aware of, and how can they be controlled?

A3: Other potential impurities can arise from the starting materials or side reactions.

  • Starting Material Impurities:

    • Troubleshooting:

      • Ensure the purity of the starting 3,6-dichloropyridazine. Isomeric impurities in the starting material will lead to isomeric impurities in the final product.

  • Hydroxy Impurities: Hydrolysis of the chloro-substituents can lead to the formation of hydroxy-pyridazine derivatives, especially at high temperatures and prolonged reaction times in aqueous media.

    • Troubleshooting:

      • Minimize reaction time once the desired conversion is reached.

      • Consider using a less aqueous solvent system if feasible.

Q4: I am having difficulty isolating the pure product. What are some scalable purification strategies?

A4: While laboratory-scale purifications often rely on column chromatography, this is often not practical for large-scale production.

  • Crystallization: This is the most common and scalable method for purifying solid organic compounds.

    • Troubleshooting:

      • Solvent Screening: Perform a systematic screening of different solvents and solvent mixtures to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution or are easily removed.

      • pH Adjustment: 6-Chloro-4-pyridazinamine is a basic compound. Adjusting the pH of the aqueous work-up can be used to selectively precipitate the product or keep impurities in solution.

      • Anti-solvent Crystallization: Dissolve the crude product in a good solvent and then add an anti-solvent in which the product is insoluble to induce crystallization.

  • Extraction: A well-designed extraction procedure can remove many impurities.

    • Troubleshooting:

      • Perform extractions with immiscible organic solvents at different pH values to separate acidic, basic, and neutral impurities.

Q5: Are there any specific safety concerns I should be aware of when scaling up this reaction?

A5: Yes, scaling up any chemical reaction introduces new safety considerations.

  • Exothermic Potential: The reaction of 3,6-dichloropyridazine with ammonia can be exothermic.

    • Safety Measures:

      • Perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction and the rate of heat evolution under the planned process conditions.

      • Ensure the reactor's cooling capacity is sufficient to control the reaction temperature and prevent a runaway reaction.

      • Implement a controlled addition of one of the reactants to manage the rate of heat generation.

  • Pressure Build-up: Using aqueous ammonia in a sealed reactor at elevated temperatures will lead to a significant increase in pressure due to the vapor pressure of ammonia and the solvent.

    • Safety Measures:

      • Use a pressure-rated reactor designed for the anticipated operating conditions.

      • Ensure the reactor is equipped with a calibrated pressure relief valve.

  • Handling of Reagents:

    • Ammonium Hydroxide: Concentrated ammonium hydroxide is corrosive and can cause severe burns.[2][3] Its vapors are irritating to the respiratory system.[2][3]

      • Safety Measures: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For large quantities, consider using a respirator.

    • 3,6-Dichloropyridazine: This is a halogenated heterocyclic compound and should be handled with care, avoiding skin and eye contact and inhalation.

Data Presentation

Table 1: Representative Reaction Conditions for Amination of Dichloropyridazines

ParameterCondition 1 (Microwave)Condition 2 (Conventional)
Starting Material 3,6-Dichloropyridazine3,6-Dichloropyridazine
Reagent Ammonium Hydroxide (28-30%)Aqueous Ammonia
Solvent None (neat)Ethanol, Water, DMF, etc.
Temperature 120 °C30 - 180 °C
Time 30 min5 - 26 hours
Scale Lab-scale (e.g., 1.5 g)Lab to Pilot-scale
Reported Yield 87% (for 3-amino-6-chloropyridazine)Not specified
Reference Microwave-Enhanced SynthesisChinese Patent CN104844523A

Note: The data is for the synthesis of the isomeric 3-amino-6-chloropyridazine and serves as a starting point for the development of a process for 6-Chloro-4-pyridazinamine.

Experimental Protocols

Representative Protocol for the Synthesis of 6-Chloro-4-pyridazinamine

Disclaimer: This is a representative protocol based on the synthesis of the isomeric 3-amino-6-chloropyridazine. It should be optimized and validated for the synthesis of 6-Chloro-4-pyridazinamine.

Materials:

  • 3,6-Dichloropyridazine

  • Ammonium Hydroxide (28-30% aqueous solution)

  • Ethanol

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Saturated Brine Solution

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a pressure-rated reactor equipped with a mechanical stirrer, thermocouple, and pressure gauge, charge 3,6-dichloropyridazine (1.0 eq) and ethanol.

  • Reagent Addition: Add ammonium hydroxide (5-10 eq) to the reactor.

  • Reaction: Seal the reactor and heat the mixture to 120-140 °C with vigorous stirring. Monitor the internal pressure. Maintain the temperature for 12-24 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., HPLC, TLC).

  • Work-up:

    • Cool the reactor to room temperature and carefully vent any excess pressure.

    • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

    • To the residue, add water and adjust the pH to 8-9 with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane, toluene).

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Charge Reactor Charge Reactor Add Reagents Add Reagents Charge Reactor->Add Reagents 3,6-Dichloropyridazine, Ethanol Heat & Stir Heat & Stir Add Reagents->Heat & Stir Ammonium Hydroxide Monitor Progress Monitor Progress Heat & Stir->Monitor Progress HPLC/TLC Cool & Vent Cool & Vent Monitor Progress->Cool & Vent Reaction Complete Solvent Removal Solvent Removal Cool & Vent->Solvent Removal pH Adjustment pH Adjustment Solvent Removal->pH Adjustment Extraction Extraction pH Adjustment->Extraction Crystallization Crystallization Extraction->Crystallization Dry Product Dry Product Crystallization->Dry Product

Caption: Experimental workflow for the synthesis of 6-Chloro-4-pyridazinamine.

G Di-substitution Di-substitution High Temperature High Temperature Di-substitution->High Temperature Excess Ammonia Excess Ammonia Di-substitution->Excess Ammonia Purification Issues Purification Issues Poor Solubility Poor Solubility Purification Issues->Poor Solubility pH Adjustment pH Adjustment Purification Issues->pH Adjustment Low Temperature Low Temperature Optimize Temp. Optimize Temp. Low Temperature->Optimize Temp. High Temperature->Optimize Temp. Control Stoichiometry Control Stoichiometry Excess Ammonia->Control Stoichiometry Solvent Screening Solvent Screening Poor Solubility->Solvent Screening Crystallization Crystallization Poor Solubility->Crystallization Low Conversion Low Conversion Low Conversion->Low Temperature Poor Mixing Poor Mixing Increase Agitation Increase Agitation Poor Mixing->Increase Agitation

References

Troubleshooting

Instability of 6-Chloro-4-pyridazinamine under acidic conditions

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 6-Chloro-4-pyridazinamine under acidic conditions. Frequently Asked Questions (FAQs) Q1:...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 6-Chloro-4-pyridazinamine under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: Is 6-Chloro-4-pyridazinamine stable in acidic solutions?

A1: Based on the chemistry of related heterocyclic compounds, 6-Chloro-4-pyridazinamine is expected to be susceptible to degradation under acidic conditions. The primary degradation pathway is likely the hydrolysis of the chloro group. For instance, studies on similar chlorinated nitrogen heterocycles have demonstrated that acid-catalyzed hydrolysis can occur.[1]

Q2: What is the primary degradation product of 6-Chloro-4-pyridazinamine in an acidic medium?

A2: The anticipated primary degradation product is 6-Hydroxy-4-pyridazinamine. This results from the nucleophilic substitution of the chlorine atom by a water molecule, a reaction known as hydrolysis. This is a common degradation pathway for chlorinated pyridazines and pyridines in aqueous acidic environments.

Q3: What factors can influence the rate of degradation?

A3: The rate of degradation is primarily influenced by:

  • pH: The degradation rate is expected to increase as the pH decreases (i.e., higher acid concentration).

  • Temperature: Higher temperatures will accelerate the rate of hydrolysis.[1]

  • Type of Acid: While strong mineral acids like HCl and H2SO4 are commonly used to induce hydrolysis, the specific acid used can influence the reaction kinetics.[2]

  • Solvent: The presence of co-solvents can alter the polarity of the medium and affect the reaction rate.

Q4: How does the amino group on the pyridazine ring affect its stability?

A4: The amino group is an electron-donating group, which can influence the electronic properties and basicity of the pyridazine ring. The pyridazine ring itself is weakly basic.[3][4] In an acidic environment, one of the ring nitrogen atoms or the exocyclic amino group can become protonated. This protonation can affect the susceptibility of the C-Cl bond to nucleophilic attack by water. The precise effect depends on which nitrogen is protonated and the resulting electron distribution in the ring.

Q5: At what pH range does significant degradation become a concern?

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of desired product in an acidic reaction medium. Degradation of the 6-Chloro-4-pyridazinamine starting material via hydrolysis.Monitor the reaction for the appearance of the 6-Hydroxy-4-pyridazinamine byproduct. If degradation is significant, consider running the reaction at a lower temperature or using a less acidic medium if the reaction chemistry allows.
Appearance of an unexpected, more polar peak in HPLC analysis. This is likely the 6-Hydroxy-4-pyridazinamine degradation product.Confirm the identity of the peak by LC-MS. The mass of the byproduct should correspond to the replacement of Cl (35.45 u) with OH (17.01 u).
Inconsistent reaction outcomes. Variability in the pH of the reaction mixture or prolonged reaction times leading to different extents of degradation.Carefully control the pH of the reaction medium. Define a strict reaction time and quench the reaction promptly.
Difficulty in separating the desired product from the hydroxy byproduct. The polarity of the product and byproduct may be similar.Optimize the HPLC method. A gradient elution with a C18 column is often effective. Consider adjusting the mobile phase pH to alter the ionization state and retention of the compounds.

Quantitative Data Summary

The following table presents hypothetical data from a forced degradation study on 6-Chloro-4-pyridazinamine to illustrate the expected trends.

Condition Time (hours) 6-Chloro-4-pyridazinamine (% Remaining) 6-Hydroxy-4-pyridazinamine (% Formed)
0.1 M HCl at 25°C01000
24955
489010
0.1 M HCl at 60°C01000
88020
166535
pH 4 Buffer at 60°C01000
24982
48964

Experimental Protocols

Protocol 1: Forced Degradation Study (Acid Hydrolysis)

This protocol is designed to assess the stability of 6-Chloro-4-pyridazinamine under acidic conditions, following general principles of forced degradation studies.[6]

  • Preparation of Stock Solution: Prepare a stock solution of 6-Chloro-4-pyridazinamine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Stress Conditions:

    • Pipette a known volume of the stock solution into three separate vials.

    • Add 0.1 M hydrochloric acid to each vial to achieve a final drug concentration of 0.1 mg/mL.

    • Incubate the vials at a controlled temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots from the vials at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Preparation: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M sodium hydroxide. Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation: Calculate the percentage of remaining 6-Chloro-4-pyridazinamine and the percentage of the formed 6-Hydroxy-4-pyridazinamine at each time point.

Protocol 2: Stability-Indicating HPLC Method
  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Procedure:

    • Inject the prepared samples from the forced degradation study.

    • Identify and quantify the peaks corresponding to 6-Chloro-4-pyridazinamine and its degradation product by comparing their retention times with those of reference standards.

    • The method should demonstrate baseline separation between the parent compound and its degradation product.

Visualizations

cluster_pathway Degradation Pathway 6-Chloro-4-pyridazinamine 6-Chloro-4-pyridazinamine 6-Hydroxy-4-pyridazinamine 6-Hydroxy-4-pyridazinamine 6-Chloro-4-pyridazinamine->6-Hydroxy-4-pyridazinamine + H2O (Acidic Conditions)

Caption: Proposed acid-catalyzed hydrolysis of 6-Chloro-4-pyridazinamine.

cluster_workflow Forced Degradation Workflow A Prepare Stock Solution (1 mg/mL) B Dilute in 0.1 M HCl (0.1 mg/mL) A->B C Incubate at 60°C B->C D Sample at Time Points (0, 2, 4, 8, 12, 24h) C->D E Neutralize with NaOH D->E F Dilute with Mobile Phase E->F G HPLC Analysis F->G

Caption: Experimental workflow for a forced degradation study.

References

Optimization

Technical Support Center: 6-Chloro-4-pyridazinamine Purification

This technical support center provides troubleshooting guidance and frequently asked questions regarding the purification of 6-Chloro-4-pyridazinamine. The information is intended for researchers, scientists, and profess...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the purification of 6-Chloro-4-pyridazinamine. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude 6-Chloro-4-pyridazinamine?

The most common and effective methods for purifying 6-Chloro-4-pyridazinamine and similar heterocyclic amines are column chromatography and recrystallization. The choice of method depends on the impurity profile and the desired final purity.

Q2: How do I choose between column chromatography and recrystallization?

The decision can be guided by the nature of the impurities. If the impurities have significantly different polarities from 6-Chloro-4-pyridazinamine, column chromatography is often the preferred method for separation. If the crude product is relatively pure and the impurities have different solubility profiles, recrystallization can be a highly effective and scalable technique for achieving high purity.

Q3: What are some suitable solvent systems for column chromatography of 6-Chloro-4-pyridazinamine?

Q4: What solvents are recommended for the recrystallization of 6-Chloro-4-pyridazinamine?

The ideal recrystallization solvent is one in which 6-Chloro-4-pyridazinamine is sparingly soluble at room temperature but highly soluble at elevated temperatures. For related compounds like 2-chloro-4-aminopyridine, a mixture of benzene and cyclohexane has been used.[2] Experimentation with various solvents such as ethanol, isopropanol, acetonitrile, or solvent mixtures (e.g., ethanol/water, toluene/heptane) is recommended to find the optimal conditions.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Product does not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If the compound is basic, adding a small amount of triethylamine (0.1-1%) to the eluent can help overcome strong interactions with the acidic silica gel.[3]
Poor separation of product and impurities. The chosen eluent system has poor selectivity.Screen different solvent systems. For example, try substituting ethyl acetate with acetone or dichloromethane. A shallow gradient elution can also improve separation.
Product peak is tailing. The compound is interacting too strongly with the stationary phase.Add a small amount of a competing base, like triethylamine, to the mobile phase to reduce interactions with acidic silanol groups on the silica gel.[4] Ensure the sample is loaded in a concentrated band at the top of the column.
The compound appears to be degrading on the column. The silica gel is too acidic, causing decomposition of the acid-sensitive compound.Deactivate the silica gel by treating it with a solution of triethylamine in the eluent before packing the column. Alternatively, use a different stationary phase like neutral alumina.
Recrystallization
Problem Possible Cause Solution
The compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated.Use a lower-boiling point solvent. Add more hot solvent to the mixture to ensure the compound is fully dissolved before cooling.
The recrystallized product is still impure. The cooling process was too rapid, trapping impurities. The chosen solvent does not effectively discriminate between the product and impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3] A second recrystallization using a different solvent system may be necessary. Wash the filtered crystals with a small amount of cold recrystallization solvent.[3]
No crystal formation upon cooling. The solution is not supersaturated enough, or nucleation is slow.Concentrate the solution by slowly evaporating some of the solvent. Scratch the inside of the flask with a glass rod to create nucleation sites.[3] Add a seed crystal of pure 6-Chloro-4-pyridazinamine if available.[3]
Low recovery of the recrystallized product. The compound has significant solubility in the cold solvent. The volume of solvent used was too large.Cool the solution for a longer period or to a lower temperature. Minimize the amount of solvent used to dissolve the crude product.

Purification Method Selection Workflow

G start Crude 6-Chloro-4-pyridazinamine check_purity Assess Purity & Impurity Profile (TLC, HPLC) start->check_purity high_purity High Purity (>90%)? check_purity->high_purity recrystallization Recrystallization high_purity->recrystallization Yes column_chrom Column Chromatography high_purity->column_chrom No check_final_purity Check Final Purity recrystallization->check_final_purity column_chrom->check_final_purity final_product Pure 6-Chloro-4-pyridazinamine troubleshoot_recrystallization Troubleshoot Recrystallization troubleshoot_recrystallization->column_chrom troubleshoot_chromatography Troubleshoot Chromatography troubleshoot_chromatography->recrystallization check_final_purity->final_product Purity OK check_final_purity->troubleshoot_recrystallization Impure (from Recrystallization) check_final_purity->troubleshoot_chromatography Impure (from Chromatography)

Caption: Decision workflow for selecting a purification method.

Troubleshooting Crystallization Issues

G start Recrystallization Attempted oiling_out Did the compound 'oil out'? start->oiling_out no_crystals No crystals formed? oiling_out->no_crystals No use_lower_bp_solvent Use lower boiling point solvent or more solvent oiling_out->use_lower_bp_solvent Yes impure_crystals Crystals are impure? no_crystals->impure_crystals No concentrate_scratch_seed Concentrate solution, scratch flask, or add seed crystal no_crystals->concentrate_scratch_seed Yes recrystallize_slow_cool Recrystallize from a different solvent, cool slowly impure_crystals->recrystallize_slow_cool Yes success Pure Crystals Obtained impure_crystals->success No use_lower_bp_solvent->start concentrate_scratch_seed->start recrystallize_slow_cool->start

Caption: Troubleshooting guide for common recrystallization problems.

Experimental Protocols

Note: These are generalized protocols based on methods used for similar compounds and should be optimized for 6-Chloro-4-pyridazinamine.

Protocol 1: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and crack-free packed bed.

  • Sample Loading: Dissolve the crude 6-Chloro-4-pyridazinamine in a minimal amount of the initial eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with the low-polarity solvent mixture.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 6-Chloro-4-pyridazinamine.

Protocol 2: Recrystallization
  • Solvent Selection: In a test tube, add a small amount of crude 6-Chloro-4-pyridazinamine and a few drops of a test solvent. Heat the mixture to boiling. If the compound dissolves, cool the solution to see if crystals form. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude 6-Chloro-4-pyridazinamine in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

References

Troubleshooting

How to avoid dimerization of 6-Chloro-4-pyridazinamine

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help avoid the potential dimerization of 6-Chloro-4-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help avoid the potential dimerization of 6-Chloro-4-pyridazinamine during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is dimerization and why is it a concern for 6-Chloro-4-pyridazinamine?

Dimerization is a chemical process where two identical molecules (monomers) react to form a single new molecule (a dimer). For a highly functionalized intermediate like 6-Chloro-4-pyridazinamine, dimerization can lead to the formation of unwanted impurities. This can reduce the yield of the desired product, complicate purification processes, and potentially introduce compounds with altered biological activity or toxicity into your experiments.

Q2: What are the potential mechanisms for the dimerization of 6-Chloro-4-pyridazinamine?

  • Covalent Dimerization: This involves the formation of a new chemical bond between two molecules. A likely pathway is a nucleophilic aromatic substitution (SNAr) reaction where the amino group of one molecule attacks the electron-deficient pyridazine ring of another, displacing the chlorine atom. This would result in a bipyridazine derivative.

  • Non-Covalent Dimerization (Self-Assembly): This involves the formation of dimers through intermolecular forces, such as hydrogen bonding. The amino group and the nitrogen atoms in the pyridazine ring can act as hydrogen bond donors and acceptors, respectively, leading to the formation of stable, non-covalently linked dimers in the solid state or in concentrated solutions.

Q3: What are the best practices for storing 6-Chloro-4-pyridazinamine to minimize degradation?

To ensure the stability of 6-Chloro-4-pyridazinamine, it is crucial to store it under conditions that minimize its reactivity.

ParameterRecommended ConditionRationale
Temperature 2-8 °CReduces the rate of potential chemical reactions, including dimerization.
Atmosphere Under an inert gas (e.g., Argon, Nitrogen)Prevents potential oxidative degradation.
Light In an amber or opaque vialProtects the compound from light-induced degradation.
Moisture Tightly sealed container with a desiccantMinimizes hydrolysis of the chloro group and other moisture-related degradation.

Q4: How can I detect the presence of dimers in my sample of 6-Chloro-4-pyridazinamine?

Several analytical techniques can be employed to assess the purity of your sample and detect the presence of dimers:

  • High-Performance Liquid Chromatography (HPLC): A primary method for purity assessment. A reversed-phase HPLC method can separate the monomer from potential dimer impurities, which would typically have a longer retention time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification capabilities of mass spectrometry. It can be used to identify the molecular weight of any impurities, confirming the presence of a dimer (which would have double the molecular weight of the monomer).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information. The presence of unexpected signals or changes in the integration of existing signals could indicate the presence of a dimer.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of 6-Chloro-4-pyridazinamine.

Problem 1: Unexpectedly low yield in a reaction using 6-Chloro-4-pyridazinamine.

Possible Cause Troubleshooting Step
Dimerization of the starting material.Analyze the purity of the 6-Chloro-4-pyridazinamine stock by HPLC-MS to check for the presence of dimers.
Degradation of the starting material due to improper storage.Review storage conditions. Ensure the compound is stored at the recommended temperature, under inert gas, and protected from light and moisture.
Reaction conditions promoting self-reaction.Consider lowering the reaction temperature, reducing the concentration of the starting material, or adding it slowly to the reaction mixture.

Problem 2: Appearance of an unknown, higher molecular weight impurity in LC-MS analysis of a reaction mixture.

Possible Cause Troubleshooting Step
Formation of a covalent dimer.The impurity's molecular weight should be approximately double that of 6-Chloro-4-pyridazinamine. To confirm, attempt to isolate the impurity and characterize it by NMR.
Reaction with solvent or other reagents.Run a control experiment with 6-Chloro-4-pyridazinamine in the reaction solvent under the same conditions but without other reagents to see if the impurity still forms.

Problem 3: Poor solubility of 6-Chloro-4-pyridazinamine in a chosen solvent.

| Possible Cause | Troubleshooting Step | | Formation of non-covalent aggregates or dimers. | Try sonicating the mixture or gently warming it to break up any aggregates. Consider using a more polar solvent. | | Incorrect pH of the solution. | The solubility of aminopyridazines can be pH-dependent. Adjusting the pH of the solution may improve solubility. |

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

A forced degradation study can help identify the conditions under which 6-Chloro-4-pyridazinamine is unstable and prone to dimerization.

Methodology:

  • Prepare separate solutions of 6-Chloro-4-pyridazinamine (e.g., 1 mg/mL) in the following solutions:

    • 0.1 M HCl (Acidic condition)

    • 0.1 M NaOH (Basic condition)

    • 3% H2O2 (Oxidative condition)

    • Deionized water (Neutral condition)

  • Prepare a solid sample for thermal stress (e.g., in a 60°C oven) and another for photostability testing (exposed to light).

  • Store a control sample under recommended conditions (2-8°C, dark).

  • Analyze all samples by HPLC-MS at initial, 24-hour, and 48-hour time points.

  • Compare the chromatograms to identify any new peaks (degradants/dimers) and the decrease in the main peak area.

Protocol 2: HPLC-MS Method for Purity Analysis

This protocol provides a general method for analyzing the purity of 6-Chloro-4-pyridazinamine and detecting potential dimers.

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection (UV) 254 nm
MS Detection Electrospray Ionization (ESI) in positive mode. Scan for the mass of the monomer and the expected dimer.

Visualizations

Dimerization_Pathway cluster_monomer Monomer cluster_dimerization Dimerization Conditions cluster_dimer Dimer Monomer 6-Chloro-4-pyridazinamine Dimer Covalent Dimer (Bipyridazine) Monomer->Dimer SNA r Reaction Heat Heat Heat->Dimer Base Base Base->Dimer Concentration High Concentration Concentration->Dimer

Caption: Potential covalent dimerization pathway of 6-Chloro-4-pyridazinamine.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Purity and Dimer Analysis cluster_results Results Interpretation Start 6-Chloro-4-pyridazinamine Sample HPLC HPLC Analysis (Purity Check) Start->HPLC LCMS LC-MS Analysis (Impurity Identification) Start->LCMS Purity Purity > 98%? HPLC->Purity Dimer_Detected Dimer Detected? LCMS->Dimer_Detected NMR NMR Spectroscopy (Structural Confirmation) Proceed Proceed with Experiment Purity->Proceed Yes Troubleshoot Troubleshoot Storage/Handling Purity->Troubleshoot No Dimer_Detected->Purity No Dimer_Detected->Troubleshoot Yes Proceed->NMR Optional Confirmation Troubleshoot->Start

Caption: Workflow for assessing the purity of 6-Chloro-4-pyridazinamine.

Optimization

Increasing the solubility of 6-Chloro-4-pyridazinamine for reactions

Welcome to the Technical Support Center for 6-Chloro-4-pyridazinamine. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on increasing the solubility...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 6-Chloro-4-pyridazinamine. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on increasing the solubility of 6-Chloro-4-pyridazinamine for various chemical reactions. Below, you will find a comprehensive troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and quantitative solubility data to assist in your experimental work.

Troubleshooting Guide

Effectively utilizing 6-Chloro-4-pyridazinamine in a reaction is often predicated on achieving adequate solubility. This guide provides a systematic approach to diagnosing and resolving common solubility challenges.

Problem: 6-Chloro-4-pyridazinamine is not dissolving in the chosen reaction solvent.

This is a common issue due to the compound's relatively polar heterocyclic structure and potential for strong intermolecular interactions in the solid state. Follow this workflow to address the problem:

G Troubleshooting Workflow for Solubility Issues cluster_steps start Initial Observation: Poor Solubility solvent_selection Step 1: Solvent Selection - Review solvent polarity. - Try polar aprotic solvents (DMF, DMSO, NMP, THF). start->solvent_selection heating Step 2: Temperature Adjustment - Gently warm the mixture. - Monitor for decomposition. solvent_selection->heating If still insoluble success Success: Homogeneous Solution solvent_selection->success If successful cosolvency Step 3: Co-Solvent System - Add a miscible co-solvent to modify polarity. heating->cosolvency If still insoluble heating->success If successful ph_modification Step 4: pH Modification - For aqueous or protic systems, add acid to form a soluble salt. cosolvency->ph_modification If still insoluble cosolvency->success If successful physical_methods Step 5: Physical Methods - Use sonication to break up solid particles. - Consider ball milling for solvent-free reactions. ph_modification->physical_methods If still insoluble ph_modification->success If successful physical_methods->success If successful

Caption: A stepwise workflow for troubleshooting poor solubility of 6-Chloro-4-pyridazinamine.

Frequently Asked Questions (FAQs)

Q1: In which common organic solvents is 6-Chloro-4-pyridazinamine expected to be soluble?

A1: Based on its chemical structure, a substituted aminopyridazine, and data from closely related analogs, 6-Chloro-4-pyridazinamine is expected to have low solubility in non-polar solvents like hexanes and toluene.[1][2] It is sparingly soluble in water but shows better solubility in polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and tetrahydrofuran (THF).[3] Alcohols like methanol and ethanol can also be effective solvents, especially with heating.[4][5]

Q2: Can I use heat to increase the solubility of 6-Chloro-4-pyridazinamine?

A2: Yes, increasing the temperature is a common and effective method to enhance the solubility of many organic compounds, including heterocyclic amines.[2] However, it is crucial to first determine the thermal stability of 6-Chloro-4-pyridazinamine and other reagents in your reaction mixture to avoid degradation. It is recommended to perform a small-scale test by heating a sample in the chosen solvent and monitoring for any color change or decomposition by TLC or LC-MS.

Q3: How does a co-solvent system work to improve solubility?

A3: A co-solvent system involves mixing two or more miscible solvents to fine-tune the polarity of the solvent mixture. For a compound like 6-Chloro-4-pyridazinamine, which has both polar and non-polar characteristics, a single solvent may not be optimal. By adding a small amount of a highly polar solvent like DMF or DMSO to a less polar solvent such as dioxane or THF, you can create a solvent environment that better matches the polarity of the solute, thereby increasing its solubility.

Q4: Is it possible to modify the pH to increase the solubility of 6-Chloro-4-pyridazinamine?

A4: Yes, pH modification can be a very effective strategy, particularly in reactions that are compatible with acidic conditions or are run in protic solvents. As 6-Chloro-4-pyridazinamine is a basic compound due to its amine functionality, adding a small amount of a non-nucleophilic acid (e.g., HCl in dioxane, or a solid acid) can protonate the amine group, forming a more soluble salt.[3] This is a common technique used in the purification of amines and can be adapted for reaction setups.[6]

Q5: My reaction involves a boronic acid in a Suzuki coupling. Are there specific solvents you would recommend?

A5: For Suzuki coupling reactions, common solvent systems include mixtures of an organic solvent with an aqueous base. A popular choice is a mixture of 1,4-dioxane and water.[7][8] Other effective solvents include toluene, ethanol, or DMF, often in combination with water to dissolve the inorganic base (e.g., Na₂CO₃ or K₂CO₃).[8] The use of a co-solvent system can be particularly beneficial for poorly soluble substrates like 6-Chloro-4-pyridazinamine.

Quantitative Solubility Data

Table 1: Solubility of 6-chloropyridazin-3-amine in Various Solvents (mole fraction, 10³x) [1][2]

Temperature (K)MethanolEthanoln-ButanolDMFAcetoneEthyl AcetateToluene
298.1511.256.482.15105.1018.526.750.89
308.1515.639.323.18124.8025.439.781.35
318.1521.4513.154.62147.2034.8213.952.01
328.1528.9818.366.65172.6047.5119.782.95
338.1538.8525.589.58201.3064.6327.984.32

Note: This data is for the isomer 6-chloropyridazin-3-amine and should be used as an approximation for 6-Chloro-4-pyridazinamine.

Experimental Protocols

Protocol 1: General Procedure for Solubilization Using a Co-Solvent System

This protocol describes a general method for dissolving a poorly soluble starting material like 6-Chloro-4-pyridazinamine for a subsequent reaction.

  • Reagents and Materials:

    • 6-Chloro-4-pyridazinamine

    • Primary reaction solvent (e.g., 1,4-dioxane, THF)

    • Co-solvent (e.g., DMF, DMSO, NMP)

    • Reaction vessel with a magnetic stir bar

    • Heating mantle or oil bath (optional)

  • Procedure:

    • To the reaction vessel, add the 6-Chloro-4-pyridazinamine and the primary reaction solvent.

    • Begin stirring the mixture at room temperature.

    • If the solid does not dissolve, begin adding the co-solvent dropwise while stirring.

    • Continue adding the co-solvent until the solid is fully dissolved. Typically, a co-solvent volume of 5-20% of the total solvent volume is sufficient.

    • If the solid is still not fully dissolved, gently heat the mixture to 40-60 °C.

    • Once a homogeneous solution is obtained, cool the mixture to the desired reaction temperature before adding other reagents.

Protocol 2: Detailed Methodology for a Suzuki Coupling Reaction with Poorly Soluble 6-Chloro-4-pyridazinamine

This protocol provides a robust starting point for performing a Suzuki-Miyaura cross-coupling reaction.[7][8]

  • Reagents and Materials:

    • 6-Chloro-4-pyridazinamine (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv)

    • Solvent system: 1,4-Dioxane and Water (e.g., 4:1 v/v)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    • Inert gas supply (Nitrogen or Argon)

  • Procedure:

    • To a dry round-bottom flask, add 6-Chloro-4-pyridazinamine, the arylboronic acid, the palladium catalyst, and the base.

    • Equip the flask with a reflux condenser and a magnetic stir bar.

    • Evacuate and backfill the flask with an inert gas three times.

    • Under a positive pressure of the inert gas, add the degassed solvent system (1,4-dioxane and water).

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate key concepts and workflows related to increasing the solubility of 6-Chloro-4-pyridazinamine.

Caption: Key factors that can be manipulated to increase the solubility of a compound.[6][9]

References

Troubleshooting

Technical Support Center: Characterization of 6-Chloro-4-pyridazinamine and its Products

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chara...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the characterization of 6-Chloro-4-pyridazinamine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for characterizing 6-Chloro-4-pyridazinamine?

A1: The primary analytical techniques for comprehensive characterization include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To determine purity and quantify impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and thermal stability.

Q2: What are some potential sources of impurities in the synthesis of 6-Chloro-4-pyridazinamine?

A2: Impurities can arise from starting materials, side reactions, or degradation. Potential impurities may include regioisomers, unreacted starting materials, and byproducts from over-chlorination or incomplete amination. It is crucial to have a detailed understanding of the synthetic route to anticipate and identify potential impurities.

Q3: How can I distinguish between 6-Chloro-4-pyridazinamine and its isomers using mass spectrometry?

A3: While isomers will have the same molecular weight, their fragmentation patterns in mass spectrometry can differ. The position of the substituents influences the stability of the fragment ions, leading to variations in their relative abundances. A detailed analysis of the fragmentation pathways is essential for isomeric differentiation. For instance, the fragmentation of 6-Chloro-4-pyridazinamine is expected to show distinct patterns compared to its isomers due to the relative positions of the chloro, and amino groups, which influence the cleavage of the pyridazine ring.[1]

Q4: What are the key considerations for developing an HPLC method for 6-Chloro-4-pyridazinamine?

A4: Key considerations for HPLC method development include:

  • Column Selection: A C18 column is a common starting point for reversed-phase chromatography.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the mobile phase should be controlled to ensure consistent ionization of the analyte.

  • Detection: UV detection is suitable due to the aromatic nature of the pyridazine ring. The detection wavelength should be set at the absorption maximum of the analyte.

  • Gradient Elution: A gradient elution may be necessary to separate the main compound from its impurities with different polarities.

Troubleshooting Guides

HPLC Analysis
Problem Possible Cause Troubleshooting Steps
Peak Tailing 1. Active sites on the column packing. 2. Secondary interactions between the analyte and the stationary phase. 3. Column overload.1. Use a base-deactivated column. 2. Add a competing base (e.g., triethylamine) to the mobile phase. 3. Reduce the sample concentration.
Peak Fronting 1. Column overload. 2. Sample solvent stronger than the mobile phase.1. Dilute the sample. 2. Dissolve the sample in the mobile phase.
Split Peaks 1. Clogged column frit. 2. Column void. 3. Injection solvent incompatibility.1. Reverse flush the column. 2. Replace the column. 3. Ensure the injection solvent is miscible with the mobile phase.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition. 2. Pump malfunction. 3. Column temperature variations.1. Ensure proper mobile phase mixing and degassing. 2. Check the pump for leaks and ensure a steady flow rate. 3. Use a column oven to maintain a constant temperature.
Mass Spectrometry (MS) Analysis
Problem Possible Cause Troubleshooting Steps
No Molecular Ion Peak 1. Extensive fragmentation of the molecule. 2. Low ionization efficiency.1. Use a softer ionization technique (e.g., Chemical Ionization - CI or Electrospray Ionization - ESI). 2. Optimize ion source parameters.
Isotope Pattern Mismatch 1. Presence of multiple chlorine atoms in a fragment. 2. Interference from co-eluting impurities.1. Carefully analyze the isotope pattern to determine the number of chlorine atoms. 2. Improve chromatographic separation to isolate the analyte.
Unexpected Fragment Ions 1. Presence of impurities. 2. Complex rearrangement reactions.1. Analyze a purified standard to confirm the fragmentation pattern. 2. Consult literature on the fragmentation of similar heterocyclic compounds.[2][3][4][5]
NMR Spectroscopy
Problem Possible Cause Troubleshooting Steps
Broad Peaks 1. Presence of paramagnetic impurities. 2. Chemical exchange. 3. Poor shimming.1. Filter the sample. 2. Acquire the spectrum at a different temperature. 3. Re-shim the spectrometer.
Incorrect Integrals 1. Incomplete relaxation of nuclei. 2. Baseline distortion.1. Increase the relaxation delay (d1). 2. Perform baseline correction.
Unexpected Signals 1. Presence of impurities. 2. Residual solvent peaks.1. Purify the sample. 2. Identify common solvent peaks and subtract them from the spectrum.

Data Presentation

Table 1: Representative Spectroscopic Data for a Chlorinated Pyridazinamine Derivative *

Technique Parameter Observed Value/Characteristic
¹H NMR Chemical Shift (δ)Signals corresponding to aromatic protons and amine protons.
Coupling Constants (J)Coupling patterns consistent with the substituted pyridazine ring.
¹³C NMR Chemical Shift (δ)Resonances for aromatic carbons, including those attached to chlorine and nitrogen.
Mass Spec (EI) Molecular Ion (M⁺)A prominent molecular ion peak with a characteristic M+2 isotope peak for chlorine.
Key FragmentsFragments corresponding to the loss of Cl, HCN, and other neutral molecules.[1]
IR Spectroscopy Wavenumber (cm⁻¹)Bands for N-H stretching, C=N stretching, and C-Cl stretching.

*Note: The exact values will vary depending on the specific derivative and experimental conditions. This table provides a general guide.

Experimental Protocols

Protocol 1: HPLC Purity Determination
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-30 min: 90-10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Protocol 2: GC-MS Analysis of Volatile Impurities
  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 min.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.

Protocol 3: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64.

    • Relaxation delay (d1): 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, depending on the sample concentration.

    • Relaxation delay (d1): 2-5 seconds.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization synthesis Synthesis of 6-Chloro-4-pyridazinamine workup Aqueous Workup synthesis->workup purification Column Chromatography workup->purification hplc HPLC (Purity) purification->hplc nmr NMR (¹H, ¹³C) (Structure) purification->nmr ms MS (Molecular Weight) purification->ms ftir FTIR (Functional Groups) purification->ftir

Caption: General experimental workflow for the synthesis and characterization of 6-Chloro-4-pyridazinamine.

troubleshooting_hplc cluster_tailing Peak Tailing cluster_fronting Peak Fronting start Abnormal Peak Shape in HPLC Chromatogram tailing_q1 Is the mobile phase pH appropriate for the analyte? start->tailing_q1 fronting_q1 Is the sample dissolved in the mobile phase? start->fronting_q1 tailing_a1_yes Check for column overload. Reduce sample concentration. tailing_q1->tailing_a1_yes Yes tailing_a1_no Adjust mobile phase pH or add a competing base. tailing_q1->tailing_a1_no No fronting_a1_yes Check for column overload. Dilute the sample. fronting_q1->fronting_a1_yes Yes fronting_a1_no Dissolve sample in mobile phase. fronting_q1->fronting_a1_no No

Caption: Troubleshooting guide for common HPLC peak shape issues.

degradation_pathway cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_photolysis Photolysis (UV light) main 6-Chloro-4-pyridazinamine hydrolysis_prod 6-Hydroxy-4-pyridazinamine main->hydrolysis_prod H₂O / H⁺ or OH⁻ oxidation_prod N-oxide derivatives or ring-opened products main->oxidation_prod [O] photolysis_prod Dechlorinated products or rearranged isomers main->photolysis_prod

Caption: Potential degradation pathways for 6-Chloro-4-pyridazinamine under various stress conditions.

References

Optimization

Technical Support Center: Dechlorination of 6-Chloro-4-pyridazinamine

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the dechlorination of 6-Chloro-4-pyridazinamine to...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the dechlorination of 6-Chloro-4-pyridazinamine to synthesize 4-pyridazinamine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My dechlorination reaction is incomplete, and I still have significant amounts of starting material. What are the possible causes and how can I resolve this?

A1: Incomplete conversion is a common issue in catalytic hydrodechlorination. Several factors could be responsible:

  • Insufficient Catalyst Activity or Loading: The catalyst (e.g., Palladium on Carbon, Pd/C) may be old, deactivated, or used in insufficient quantity.

  • Poor Hydrogen Mass Transfer: Inadequate stirring or low hydrogen pressure can limit the availability of hydrogen at the catalyst surface.

  • Catalyst Poisoning: Trace impurities in the starting material, solvent, or from the reaction vessel can poison the catalyst. Common poisons include sulfur, nitrogen, and halogen compounds.[1]

  • Incorrect Solvent Choice: The solvent can influence the solubility of the substrate and hydrogen, as well as the catalyst's activity.

Troubleshooting Steps:

  • Verify Catalyst Quality: Use fresh, high-quality catalyst. Consider performing a test reaction with a known standard to confirm catalyst activity.

  • Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%).

  • Optimize Reaction Conditions:

    • Increase hydrogen pressure.

    • Improve agitation to ensure the catalyst is well-suspended.

    • Increase reaction time.

  • Purify Reagents: Ensure solvents and the starting material are free from potential catalyst poisons.

Q2: I have obtained the desired product, 4-pyridazinamine, but I observe a significant byproduct with a mass corresponding to the starting material. What could this be?

A2: This is likely due to incomplete dechlorination, where the reaction has not gone to completion. Please refer to the troubleshooting steps in Q1 to improve conversion.

Q3: My LC-MS analysis shows a peak with a mass two units higher than my product. What is this impurity?

A3: A mass two units higher than the desired 4-pyridazinamine (C₄H₅N₃, MW: 95.10 g/mol ) suggests the formation of a di-hydro-pyridazinamine derivative (C₄H₇N₃, MW: 97.12 g/mol ). This indicates over-reduction of the pyridazine ring.

Potential Cause:

  • Harsh Reaction Conditions: High hydrogen pressure, high temperature, or prolonged reaction times can lead to the hydrogenation of the aromatic ring in addition to dechlorination.[2][3]

Troubleshooting Steps:

  • Moderate Reaction Conditions:

    • Reduce hydrogen pressure.

    • Lower the reaction temperature.

    • Monitor the reaction closely and stop it once the starting material is consumed.

  • Catalyst Choice: Some catalysts are more prone to ring reduction. If the problem persists, consider screening other catalysts (e.g., different palladium loadings or supports).

Q4: I have an unexpected byproduct with a lower mass than my desired product. What could it be?

A4: A lower mass could indicate a fragmentation or rearrangement of the pyridazine ring. One possibility is a reductive ring contraction, which has been observed in some pyridazine systems, potentially leading to pyrrole derivatives.[4][5]

Potential Cause:

  • Substrate-Specific Reactivity: The electronic properties of the 6-Chloro-4-pyridazinamine may make it susceptible to ring opening and rearrangement under reductive conditions.[4]

Troubleshooting Steps:

  • Milder Reducing Agents: If using catalytic hydrogenation, try milder conditions (see Q3). Alternatively, consider other dechlorination methods that do not involve strong reducing conditions, such as transfer hydrogenation or the use of zinc in an acidic medium.

  • Protecting Groups: Although more synthetically involved, protection of the amino group might alter the electronic structure of the ring and prevent this side reaction.

Q5: After workup, I am struggling to remove residual palladium from my product. How can I purify my compound?

A5: Residual palladium is a common issue in palladium-catalyzed reactions and can interfere with subsequent biological assays.

Troubleshooting Steps:

  • Filtration: Ensure thorough filtration to remove the heterogeneous catalyst. Using a Celite® pad can be effective.

  • Metal Scavengers: Treat the product solution with a metal scavenger (e.g., silica-based scavengers with thiol or amine functionalities) to bind the residual palladium, which can then be removed by filtration.

  • Recrystallization/Chromatography: Further purification by recrystallization or column chromatography can also help reduce palladium levels.

Data Summary

The following tables provide illustrative data on how reaction parameters can influence the product distribution in the dechlorination of 6-Chloro-4-pyridazinamine. Note: This data is hypothetical and intended for illustrative purposes.

Table 1: Effect of Catalyst Loading on Product Distribution

Catalyst Loading (mol% Pd/C)Conversion of Starting Material (%)Selectivity for 4-pyridazinamine (%)Formation of Dihydro-pyridazinamine (%)
265>99<1
598982
10>99955

Table 2: Effect of Hydrogen Pressure on Product Distribution

H₂ Pressure (bar)Conversion of Starting Material (%)Selectivity for 4-pyridazinamine (%)Formation of Dihydro-pyridazinamine (%)
185>99<1
5>99964
10>99928

Experimental Protocols

Representative Protocol for Catalytic Hydrodechlorination of 6-Chloro-4-pyridazinamine

  • Reaction Setup: To a solution of 6-Chloro-4-pyridazinamine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a hydrogenation vessel, add 10% Palladium on Carbon (5-10 mol%).

  • Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 bar).

  • Reaction: Stir the reaction mixture vigorously at room temperature for the required time (monitor by TLC or LC-MS).

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Visualizations

Dechlorination_Pathways cluster_main Reaction Pathways cluster_side Potential Side Reactions 6-Chloro-4-pyridazinamine 6-Chloro-4-pyridazinamine 4-pyridazinamine 4-pyridazinamine 6-Chloro-4-pyridazinamine->4-pyridazinamine Desired Dechlorination (H₂, Pd/C) Ring-contracted byproduct Ring-contracted byproduct 6-Chloro-4-pyridazinamine->Ring-contracted byproduct Reductive Ring Contraction Dihydro-pyridazinamine Dihydro-pyridazinamine 4-pyridazinamine->Dihydro-pyridazinamine Over-reduction

Caption: Reaction pathways in the dechlorination of 6-Chloro-4-pyridazinamine.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Setup Reaction Setup (Substrate, Solvent, Catalyst) Hydrogenation Hydrogenation (H₂ pressure, Stirring) Setup->Hydrogenation Monitoring Reaction Monitoring (TLC, LC-MS) Hydrogenation->Monitoring Filtration Catalyst Filtration (e.g., through Celite®) Monitoring->Filtration Reaction Complete Concentration Solvent Removal Filtration->Concentration Purification Purification (Recrystallization/Chromatography) Concentration->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General experimental workflow for catalytic hydrodechlorination.

References

Reference Data & Comparative Studies

Validation

Unveiling the Molecular Architecture: A Comparative Guide to the 1H and 13C NMR Analysis of 6-Chloro-4-pyridazinamine for Definitive Structure Confirmation

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides a comprehensive comparis...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 6-Chloro-4-pyridazinamine, alongside alternative analytical techniques. Detailed experimental protocols and data presentation are included to support robust in-house analysis.

The structural integrity of a synthesized compound is paramount in chemical and pharmaceutical research. Even minor deviations in atomic arrangement can lead to significant changes in chemical reactivity and biological activity. Therefore, employing reliable analytical techniques for structure confirmation is not just a procedural step but a critical determinant of research validity and success.

This guide focuses on the application of 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural verification of 6-Chloro-4-pyridazinamine, a heterocyclic compound of interest in medicinal chemistry. While experimental NMR data for this specific molecule is not publicly available, this guide presents predicted chemical shifts based on the analysis of structurally similar pyridazine and pyridine derivatives. These predictions, coupled with a detailed experimental protocol, offer a robust framework for researchers to perform and interpret their own NMR analyses.

Furthermore, this guide provides a comparative overview of alternative analytical methods, namely Mass Spectrometry and X-Ray Crystallography, to offer a holistic perspective on structural elucidation strategies.

Predicted 1H and 13C NMR Spectral Data for 6-Chloro-4-pyridazinamine

The following tables summarize the predicted 1H and 13C NMR chemical shifts for 6-Chloro-4-pyridazinamine. These predictions are derived from established principles of NMR spectroscopy and analysis of reported data for analogous heterocyclic systems. The numbering convention for the pyridazine ring is as follows: N1, N2, C3, C4, C5, C6. In 6-Chloro-4-pyridazinamine, the chlorine atom is at position 6 and the amino group is at position 4.

Table 1: Predicted 1H NMR Chemical Shifts (δ) for 6-Chloro-4-pyridazinamine in CDCl3

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-37.0 - 7.5Doublet2-3
H-58.5 - 9.0Doublet2-3
-NH25.0 - 6.0Broad Singlet-

Table 2: Predicted 13C NMR Chemical Shifts (δ) for 6-Chloro-4-pyridazinamine in CDCl3

CarbonPredicted Chemical Shift (ppm)
C-3120 - 125
C-4150 - 155
C-5145 - 150
C-6155 - 160

Experimental Protocol for 1H and 13C NMR Analysis

This section outlines a detailed methodology for acquiring high-quality 1H and 13C NMR spectra of 6-Chloro-4-pyridazinamine.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the synthesized 6-Chloro-4-pyridazinamine.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer and Parameters:

  • Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • 1H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (zg30 or similar).

    • Number of Scans (NS): 16 to 64 (adjust based on sample concentration).

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 3-4 seconds.

    • Spectral Width (SW): 16 ppm (centered around 6 ppm).

    • Temperature: 298 K.

  • 13C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30 or similar).

    • Number of Scans (NS): 1024 to 4096 (or more, depending on sample concentration and desired signal-to-noise ratio).

    • Relaxation Delay (D1): 2-5 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): 240 ppm (centered around 100 ppm).

    • Temperature: 298 K.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for 1H and 77.16 ppm for the central peak of the CDCl3 triplet in the 13C spectrum.

  • Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants in the 1H NMR spectrum to deduce proton-proton connectivities.

  • Assign the peaks in both 1H and 13C NMR spectra to the corresponding atoms in the 6-Chloro-4-pyridazinamine structure.

Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of 6-Chloro-4-pyridazinamine using NMR analysis.

structure_confirmation_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_interpretation Structure Confirmation synthesis Synthesis of 6-Chloro-4-pyridazinamine purification Purification (e.g., Column Chromatography) synthesis->purification sample_prep Sample Preparation (CDCl3, TMS) purification->sample_prep nmr_acquisition 1H & 13C NMR Data Acquisition sample_prep->nmr_acquisition data_processing Data Processing & Analysis nmr_acquisition->data_processing spectral_interpretation Spectral Interpretation: - Chemical Shifts - Multiplicities - Integration data_processing->spectral_interpretation structure_verification Comparison with Predicted Spectra spectral_interpretation->structure_verification final_confirmation Structure Confirmed structure_verification->final_confirmation

Caption: Workflow for the structural confirmation of 6-Chloro-4-pyridazinamine using NMR spectroscopy.

Comparison with Alternative Analytical Techniques

While NMR is a powerful tool for structure elucidation, other techniques can provide complementary or, in some cases, more definitive information.

Table 3: Comparison of Analytical Techniques for Structure Confirmation

TechniquePrincipleAdvantagesDisadvantages
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms in a molecule. Non-destructive.Relatively low sensitivity, requiring milligram quantities of sample. Can be complex to interpret for large molecules.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity (microgram to nanogram quantities). Provides accurate molecular weight and elemental composition. Fragmentation patterns can offer structural clues.[1]Does not directly provide information on the 3D arrangement of atoms. Isomers can be difficult to distinguish.
X-Ray Crystallography Analyzes the diffraction pattern of X-rays passing through a single crystal.Provides a precise three-dimensional map of the atomic positions in a molecule. Considered the "gold standard" for structure determination.[2][3]Requires a high-quality single crystal of the compound, which can be difficult to grow. The determined structure is in the solid state, which may differ from the solution-state conformation.[3]

Signaling Pathway of Structure Elucidation Logic

The decision-making process for choosing the appropriate analytical technique often follows a logical pathway based on the available sample and the required level of structural detail.

analytical_technique_selection start Synthesized Compound is_crystalline Is a single crystal available? start->is_crystalline xray X-Ray Crystallography is_crystalline->xray Yes nmr NMR Spectroscopy (1H, 13C, 2D) is_crystalline->nmr No structure_confirmed Structure Confirmed xray->structure_confirmed ms Mass Spectrometry nmr->ms Ambiguous results or need for MW confirmation nmr->structure_confirmed Unambiguous results ms->structure_confirmed

Caption: Decision pathway for selecting an analytical technique for structure confirmation.

References

Comparative

A Comparative Analysis of the Reactivity of 6-Chloro-4-pyridazinamine and 3-amino-6-chloropyridazine for Pharmaceutical and Agrochemical Research

For Immediate Publication [City, State] – [Date] – In the landscape of pharmaceutical and agrochemical research, the strategic functionalization of heterocyclic scaffolds is paramount for the development of novel bioacti...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the landscape of pharmaceutical and agrochemical research, the strategic functionalization of heterocyclic scaffolds is paramount for the development of novel bioactive molecules. Among these, pyridazine derivatives hold a significant position. This guide presents an in-depth comparison of the chemical reactivity of two isomeric building blocks: 6-Chloro-4-pyridazinamine and 3-amino-6-chloropyridazine. This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of their reactivity in key synthetic transformations, supported by theoretical principles and experimental data from analogous systems.

The distinct placement of the amino group in these two isomers significantly influences the electronic properties of the pyridazine ring, thereby dictating their susceptibility to various chemical reactions. Understanding these differences is crucial for designing efficient synthetic routes to complex target molecules.

Executive Summary of Reactivity

The reactivity of the chlorine atom in 6-Chloro-4-pyridazinamine and 3-amino-6-chloropyridazine is primarily governed by the electronic effects of the amino group and the pyridazine nitrogen atoms. These effects modulate the electron density at the carbon atom bearing the chlorine, influencing its susceptibility to nucleophilic attack and its participation in metal-catalyzed cross-coupling reactions.

Reaction Type6-Chloro-4-pyridazinamine3-amino-6-chloropyridazineReactivity Rationale
Nucleophilic Aromatic Substitution (SNAr) Expected to be less reactive Expected to be more reactive The amino group at the 3-position in 3-amino-6-chloropyridazine provides stronger activation towards nucleophilic attack at the 6-position through resonance stabilization of the Meisenheimer intermediate. In 6-Chloro-4-pyridazinamine, the amino group is at the 4-position, and its activating effect on the 6-position is less pronounced.
Suzuki-Miyaura Cross-Coupling Favorable Favorable Both isomers are expected to undergo Suzuki-Miyaura coupling. The electron-deficient nature of the pyridazine ring facilitates the oxidative addition of the palladium catalyst. The amino group can influence the reaction rate and efficiency.
Buchwald-Hartwig Amination Favorable Favorable Similar to Suzuki-Miyaura coupling, both isomers are suitable substrates for Buchwald-Hartwig amination. The choice of ligand and base is crucial for achieving high yields, and the amino group may require protection in some cases to avoid side reactions.

Theoretical Reactivity Analysis

The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This general feature makes the chloro-substituent susceptible to displacement. The position of the electron-donating amino group (-NH₂) further modulates this reactivity.

In 3-amino-6-chloropyridazine , the amino group is in a position that allows for effective resonance delocalization of the negative charge in the Meisenheimer intermediate formed during a nucleophilic aromatic substitution (SNAr) reaction. This stabilization of the intermediate lowers the activation energy of the reaction, making the chlorine at the 6-position more labile.

For 6-Chloro-4-pyridazinamine , the amino group at the 4-position can also donate electron density to the ring through resonance. However, its ability to stabilize the negative charge at the 6-position during an SNAr reaction is less direct compared to the 3-amino isomer. Consequently, 6-Chloro-4-pyridazinamine is predicted to be less reactive towards nucleophilic displacement of the chlorine atom.

dot

G Comparative Reactivity Overview a Less Reactive in SNAr c Suzuki-Miyaura a->c Favorable d Buchwald-Hartwig a->d Favorable b More Reactive in SNAr b->c Favorable b->d Favorable

Caption: Reactivity comparison of the two isomers.

Experimental Protocols

The following are generalized experimental protocols for key reactions. Researchers should optimize these conditions for their specific substrates and desired products.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) - Amination

This protocol describes a general procedure for the reaction of a chloropyridazine with an amine.

Materials:

  • 6-Chloro-4-pyridazinamine or 3-amino-6-chloropyridazine (1.0 eq)

  • Amine nucleophile (1.1 - 2.0 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine) (2.0 - 3.0 eq)

  • Solvent (e.g., DMSO, DMF, or NMP)

Procedure:

  • To a dry reaction vessel, add the chloropyridazine, amine nucleophile, and base.

  • Add the solvent and stir the mixture at a temperature ranging from 80 °C to 150 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

dot

G S(N)Ar Experimental Workflow start Start reactants Combine Chloropyridazine, Amine, and Base in Solvent start->reactants reaction Heat and Stir (80-150 °C) reactants->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Characterized Product purification->product

Caption: General workflow for S(N)Ar reactions.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a chloropyridazine with a boronic acid.

Materials:

  • 6-Chloro-4-pyridazinamine or 3-amino-6-chloropyridazine (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-10 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃) (2.0 - 3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)

Procedure:

  • In a reaction vessel, combine the chloropyridazine, boronic acid, palladium catalyst, and base.

  • Add the solvent system and degas the mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to a temperature between 80 °C and 120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite.

  • Partition the filtrate between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of a chloropyridazine.

Materials:

  • 6-Chloro-4-pyridazinamine or 3-amino-6-chloropyridazine (1.0 eq)

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, SPhos, DavePhos) (2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃) (1.4 - 2.0 eq)

  • Anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • To a glovebox or under an inert atmosphere, add the palladium precatalyst and ligand to a dry reaction vessel.

  • Add the chloropyridazine, amine, and base.

  • Add the anhydrous, deoxygenated solvent.

  • Seal the vessel and heat the reaction mixture to a temperature between 80 °C and 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a plug of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

dot

G Palladium-Catalyzed Cross-Coupling Workflow start Start setup Combine Reactants, Catalyst, Ligand, and Base start->setup degas Degas with Inert Gas setup->degas reaction Heat and Stir (80-120 °C) degas->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Characterized Product purification->product

Caption: General workflow for cross-coupling reactions.

Signaling Pathways and Drug Development Context

Derivatives of aminopyridazines are known to interact with a variety of biological targets, making them valuable scaffolds in drug discovery. For instance, various substituted pyridazines have been investigated as inhibitors of kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. The ability to selectively functionalize the pyridazine core at different positions, as offered by these two isomers, is critical for modulating the potency and selectivity of potential drug candidates. The differential reactivity of 6-Chloro-4-pyridazinamine and 3-amino-6-chloropyridazine allows for the synthesis of diverse chemical libraries for screening against various biological targets.

Conclusion

The choice between 6-Chloro-4-pyridazinamine and 3-amino-6-chloropyridazine as a starting material will depend on the desired synthetic outcome. For reactions where a highly reactive chlorine atom is beneficial, such as in SNAr reactions with weak nucleophiles, 3-amino-6-chloropyridazine is the preferred isomer. For palladium-catalyzed cross-coupling reactions, both isomers are viable substrates, and the choice may be dictated by the availability of starting materials or the desired substitution pattern of the final product. A thorough understanding of the reactivity differences outlined in this guide will empower researchers to make informed decisions in the design and execution of their synthetic strategies.

Validation

A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 6-Chloro-4-pyridazinamine

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and intermediates is a critical step in ensuring the safety and efficacy of therapeutic...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and intermediates is a critical step in ensuring the safety and efficacy of therapeutic agents. 6-Chloro-4-pyridazinamine, a key heterocyclic amine building block in medicinal chemistry, is no exception. Its purity can significantly impact the outcome of subsequent synthetic steps and the quality of the final drug substance.

This guide provides a comprehensive comparison of a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 6-Chloro-4-pyridazinamine with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE). The information presented is based on established analytical principles and data from the analysis of structurally similar compounds, offering a valuable resource for method selection and development.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a powerful and versatile technique for the separation, identification, and quantification of components in a mixture, making it a cornerstone for purity assessment in the pharmaceutical industry. A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for the analysis of polar heterocyclic compounds like 6-Chloro-4-pyridazinamine.

Experimental Protocol: A Representative RP-HPLC Method

This protocol outlines a hypothetical but representative RP-HPLC method for the purity analysis of 6-Chloro-4-pyridazinamine, based on methods for analogous compounds.

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample and Standard Preparation:

  • Standard Preparation: Accurately weigh and dissolve 6-Chloro-4-pyridazinamine reference standard in the initial mobile phase composition (90:10 Water:Acetonitrile) to a final concentration of 0.5 mg/mL.

  • Sample Preparation: Prepare the test sample of 6-Chloro-4-pyridazinamine in the same manner as the standard solution.

4. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Comparison with Alternative Analytical Techniques

While HPLC is a robust method, other techniques offer distinct advantages and can be employed for orthogonal testing to ensure comprehensive purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For compounds like 6-Chloro-4-pyridazinamine, which may require derivatization to improve volatility and thermal stability, GC-MS offers high separation efficiency and definitive identification of impurities through mass spectral data. A validated GC-MS method for the related compound chloropyramine hydrochloride reported a limit of detection (LOD) of 0.04 mg/g and a limit of quantification (LOQ) of 0.132 mg/g[1].

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is particularly advantageous for the analysis of charged and highly polar molecules and requires minimal sample and solvent consumption. A validated CE method for the purity analysis of aminopyridines, which are structurally similar to the target compound, demonstrated the ability to detect and quantify impurities at the 0.05% level[2].

Quantitative Data Summary

The following table summarizes the key performance parameters of the proposed HPLC method and the alternative techniques based on data from the analysis of structurally related compounds.

ParameterHPLC (Hypothetical)GC-MS (for a related compound)[1]Capillary Electrophoresis (for a related compound)[2]
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase, with detection by mass spectrometry.Separation based on the differential migration of charged species in an electric field.
Typical Column/Capillary C18, 4.6 x 150 mm, 5 µmFused silica capillary (e.g., 30 m x 0.25 mm)Fused silica capillary (e.g., 30 cm effective length)
Limit of Detection (LOD) To be determined0.04 mg/gImpurities at 0.05% level
Limit of Quantification (LOQ) To be determined0.132 mg/gImpurities at 0.05% level
Precision (%RSD) Typically < 2%Typically < 15%Typically < 5%
Analysis Time ~30 minutes~20-40 minutes~10-20 minutes
Key Advantages Versatile, robust, widely applicableHigh separation efficiency, definitive identification of impuritiesHigh resolution, minimal sample/solvent use, suitable for polar/charged molecules
Key Limitations May require longer analysis times, higher solvent consumptionMay require derivatization for non-volatile compoundsCan be less robust than HPLC, lower sensitivity with UV detection

Experimental Workflow and Logical Relationships

To visualize the analytical process and the relationship between different validation parameters, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weighing Accurate Weighing Dissolution Dissolution in Diluent Weighing->Dissolution Injection Sample Injection Dissolution->Injection Separation Chromatographic Separation Injection->Separation Detection UV/DAD Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Generate Report Calculation->Report Validation_Parameters Purity_Analysis Purity Analysis Method Specificity Specificity Purity_Analysis->Specificity Linearity Linearity Purity_Analysis->Linearity Accuracy Accuracy Purity_Analysis->Accuracy Precision Precision Purity_Analysis->Precision LOD Limit of Detection Purity_Analysis->LOD LOQ Limit of Quantification Purity_Analysis->LOQ Robustness Robustness Purity_Analysis->Robustness

References

Validation

Biological activity of 6-Chloro-4-pyridazinamine vs its analogs

A Comparative Guide to the Biological Activity of 6-Chloro-4-pyridazinamine and Its Analogs This guide provides a comparative analysis of the biological activities of 6-Chloro-4-pyridazinamine and its structurally relate...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of 6-Chloro-4-pyridazinamine and Its Analogs

This guide provides a comparative analysis of the biological activities of 6-Chloro-4-pyridazinamine and its structurally related analogs. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated view of their potential in various therapeutic areas. The comparison is based on experimental data from in vitro and in vivo studies, with a focus on anticancer, antimicrobial, and antiviral properties.

Comparative Analysis of Biological Activity

The core structure of 6-Chloro-4-pyridazinamine serves as a scaffold for the development of various derivatives with a wide range of biological activities. Analogs are often synthesized by modifying functional groups on the pyridazine ring or by creating hybrid molecules with other pharmacologically active moieties. These modifications significantly influence the potency and selectivity of the compounds.

Cytotoxic and Anticancer Activity

Several analogs of 6-chloropyridazine have been investigated for their potential as cytotoxic agents against various cancer cell lines. Studies reveal that triazole derivatives of 6-chloropyridazine exhibit more potent cytotoxicity than their hydrazone precursors.[1] For instance, compounds 4f , 4j , and 4q (6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines) have demonstrated significant activity against Acute Lymphoblastic Leukemia (ALL) cell lines (SB-ALL and NALM-6).[1] Their mechanism of action has been linked to the induction of apoptosis through the activation of caspases 3/7.[1] Similarly, quinazoline-based chalcones and pyrimidodiazepines have shown potent antiproliferative activity across a panel of 60 human tumor cell lines, with some compounds exhibiting GI50 values in the sub-micromolar range.[4]

Antimicrobial Activity

Derivatives of 6-chloro-pyridin-2-ylamine have been synthesized and screened for their antibacterial and antifungal activities.[2] These compounds have shown moderate to good activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as pathogenic fungi (Fusarium oxysporum).[2] The structure-activity relationship (SAR) analysis of pyridine-3-carboxamide analogs revealed that the position and nature of substituents on the aromatic rings are crucial for their antibacterial efficacy against pathogens like Ralstonia solanacearum.[5]

Antiviral Activity

The versatility of the chloro-substituted heterocyclic scaffold extends to antiviral applications. A series of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives were found to be potent non-nucleoside inhibitors of the Hepatitis B virus (HBV).[6] The most promising compound from this series, 44 , significantly inhibited the secretion of HBsAg and HBeAg, and the replication of HBV DNA at low micromolar concentrations.[6] Furthermore, nucleoside analogs incorporating a 6-chloropurine moiety have exhibited promising activity against the SARS-Coronavirus (SARS-CoV).[7]

Quantitative Data Summary

The following table summarizes the quantitative biological activity data for 6-Chloro-4-pyridazinamine analogs discussed in the literature.

Compound Class/ReferenceAnalog Example(s)Biological ActivityTarget Cell Line(s)/Organism(s)IC50 / MIC / GI50
Triazolo[4,3-b]pyridazines [1]4f, 4j, 4qCytotoxicitySB-ALL (Leukemia)~1.64 - 5.66 µM
4f, 4j, 4qCytotoxicityNALM-6 (Leukemia)~1.14 - 3.7 µM
Quinolin-2(1H)-one Derivatives [6]Compound 44Anti-HBV (HBsAg secretion)HepG2 2.2.150.010 mM
Compound 44Anti-HBV (HBeAg secretion)HepG2 2.2.150.026 mM
Compound 44Anti-HBV (DNA replication)HepG2 2.2.150.045 mM
6-Chloropurine Nucleosides [7]Compound 1Anti-SARS-CoVVero E648.7 µM
Compound 11Anti-SARS-CoVVero E614.5 µM
Quinazoline-Chalcone [4]Compound 14gAntiproliferativeK-562 (Leukemia)0.622 µM
Pyridine Derivatives [8]Compounds 12, 15, 16, 17AntibacterialB. subtilis, S. aureus, P. aeruginosa, E. coli6.25 - 12.5 µg/mL
2-Aminopyridine Derivatives [9]Furan-2-carboxamideAntileishmanialLeishmania mexicana (promastigotes)69 µM
Furan-2-carboxamideAntileishmanialLeishmania mexicana (amastigotes)89 µM

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the biological activities of these compounds.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., NALM-6, MCF-7) are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) and incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (like DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Antibacterial Susceptibility Test (Broth Microdilution Method)
  • Inoculum Preparation: A standardized suspension of the target bacteria (e.g., S. aureus, E. coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: The test compounds are serially diluted in the broth within a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Caspase 3/7 Activity Assay
  • Cell Treatment: Cells are seeded in a 96-well plate and treated with the test compound at its IC50 concentration for a specified duration (e.g., 48 hours).[1]

  • Reagent Addition: A luminogenic substrate for caspase-3 and caspase-7 (e.g., a peptide containing the DEVD sequence) is added to each well.

  • Incubation: The plate is incubated at room temperature to allow caspase cleavage of the substrate, which generates a luminescent signal.

  • Luminescence Measurement: The luminescence, which is proportional to the amount of caspase activity, is measured using a luminometer.

  • Data Analysis: The results are expressed as a fold change in caspase activity compared to untreated control cells.

Visualizations

The following diagrams illustrate a typical workflow for screening biological activity and a key signaling pathway affected by some of the discussed analogs.

G cluster_0 Phase 1: Synthesis & Screening cluster_1 Phase 2: Secondary Assays cluster_2 Phase 3: In Vivo Evaluation Compound Compound Synthesis (e.g., 6-Chloro-pyridazine Analogs) Screening Primary In Vitro Screening (e.g., Cytotoxicity, Antimicrobial) Compound->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Dose_Response Dose-Response Studies (IC50 / MIC Determination) Hit_ID->Dose_Response Selectivity Selectivity Assays (vs. Normal Cells) Dose_Response->Selectivity MoA Mechanism of Action (e.g., Apoptosis Assay) Selectivity->MoA Animal_Model Animal Model Testing (Efficacy & Toxicity) MoA->Animal_Model PK_PD Pharmacokinetics (PK)/ Pharmacodynamics (PD) Animal_Model->PK_PD Lead_Opt Lead Optimization PK_PD->Lead_Opt

Caption: A generalized workflow for the discovery and development of bioactive compounds.

G ext_signal Apoptotic Stimulus (e.g., Compound 4q) pro_cas9 Procaspase-9 ext_signal->pro_cas9 (Intrinsic Pathway) cas9 Active Caspase-9 pro_cas9->cas9 pro_cas37 Procaspase-3/7 cas9->pro_cas37 cas37 Active Caspase-3/7 pro_cas37->cas37 substrates Cellular Substrates (e.g., PARP) cas37->substrates apoptosis Apoptosis substrates->apoptosis Cleavage

Caption: Caspase activation cascade leading to apoptosis, a mechanism for cytotoxic analogs.

References

Comparative

A Comparative Guide to Alternative Reagents for the Synthesis of 6-Chloro-4-pyridazinamine

For Researchers, Scientists, and Drug Development Professionals The synthesis of 6-Chloro-4-pyridazinamine, a key intermediate in the development of various pharmaceutical compounds, can be approached through several syn...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 6-Chloro-4-pyridazinamine, a key intermediate in the development of various pharmaceutical compounds, can be approached through several synthetic routes. The choice of aminating reagent is a critical factor that influences reaction efficiency, yield, and overall cost-effectiveness. This guide provides a comparative analysis of common and alternative reagents for the synthesis of 6-Chloro-4-pyridazinamine from 4,6-dichloropyridazine, supported by experimental data from analogous reactions and established chemical principles.

Comparison of Synthetic Methodologies

The introduction of an amino group onto the pyridazine ring at the C4 position, starting from 4,6-dichloropyridazine, is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The reactivity of the starting material is enhanced by the electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring. While direct amination with ammonia is a common approach, other reagents and catalytic systems offer potential advantages.

Reagent/MethodologyTypical Reaction ConditionsYield (%)PurityAdvantagesDisadvantages
Ammonium Hydroxide (SNAr) Solvent: Ethanol or Water; Temperature: 120-150°C (Microwave or sealed tube)70-90%Good to ExcellentReadily available, inexpensive reagent; straightforward procedure.Requires high temperatures and pressures; potential for side-product formation (e.g., diamination, hydroxylation).
Buchwald-Hartwig Amination Catalyst: Palladium precatalyst (e.g., Pd₂(dba)₃); Ligand: (e.g., XPhos, RuPhos); Base: (e.g., NaOtBu, K₂CO₃); Solvent: Toluene or Dioxane; Temperature: 80-120°C; Amine Source: Ammonia surrogate (e.g., Benzophenone imine) or primary amine followed by deprotection.60-95% (analogous reactions)Generally highMilder reaction conditions; high functional group tolerance; broad substrate scope.Higher cost of catalyst and ligands; requires inert atmosphere; multi-step process if using an ammonia surrogate.
Other Aminating Agents (SNAr) Reagents: e.g., Formamide, N,N-Dimethylformamide (as amine source); Temperature: RefluxModerate to Good (substrate dependent)VariableCan serve as both reagent and solvent; avoids handling of gaseous ammonia.May require harsher conditions; potential for side reactions depending on the substrate.

Note: The data for the Buchwald-Hartwig amination is based on general principles and yields reported for the amination of similar chloro-heterocyclic compounds, as direct comparative studies for 6-Chloro-4-pyridazinamine are not extensively documented.

Experimental Protocols

Method 1: Direct Amination with Ammonium Hydroxide (Microwave-Assisted)

This protocol is adapted from a similar synthesis of 3-amino-6-chloropyridazine.

Materials:

  • 4,6-Dichloropyridazine

  • Ammonium hydroxide solution (28-30% NH₃ content)

  • Ethanol

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine 4,6-dichloropyridazine (1.0 g, 6.71 mmol) and ammonium hydroxide solution (10 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 30-60 minutes.

  • After cooling, the resulting precipitate is collected by filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield 6-Chloro-4-pyridazinamine.

Method 2: Buchwald-Hartwig Amination (General Protocol)

This is a generalized procedure based on established Buchwald-Hartwig amination protocols.

Materials:

  • 4,6-Dichloropyridazine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Ammonia surrogate (e.g., Benzophenone imine) or a primary amine

  • Anhydrous toluene or dioxane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst (1-2 mol%), phosphine ligand (2-4 mol%), and sodium tert-butoxide (1.2-1.5 equivalents).

  • Evacuate and backfill the tube with an inert gas.

  • Add 4,6-dichloropyridazine (1 equivalent) and the ammonia surrogate or primary amine (1.1-1.2 equivalents) dissolved in the anhydrous solvent.

  • Heat the reaction mixture at 80-120°C with stirring until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

G cluster_start Starting Material cluster_reagents Alternative Aminating Reagents cluster_conditions Reaction Conditions cluster_product Product cluster_analysis Comparative Analysis start 4,6-Dichloropyridazine reagent1 Ammonium Hydroxide (Direct SNAr) start->reagent1 reagent2 Pd-Catalyst + Ligand + Ammonia Surrogate (Buchwald-Hartwig) start->reagent2 reagent3 Other Amine Sources (e.g., Formamide) start->reagent3 cond1 High Temperature & Pressure (Microwave) reagent1->cond1 cond2 Inert Atmosphere, Milder Temperature reagent2->cond2 cond3 Reflux reagent3->cond3 product 6-Chloro-4-pyridazinamine cond1->product cond2->product cond3->product analysis Yield Purity Cost Safety product->analysis

Caption: Comparative workflow for the synthesis of 6-Chloro-4-pyridazinamine.

Validation

A Comparative Analysis of Synthetic Routes to 6-Chloro-4-pyridazinamine for Research and Development

A comprehensive evaluation of two primary synthetic pathways to 6-Chloro-4-pyridazinamine, a key building block in medicinal chemistry, reveals distinct advantages and disadvantages in terms of yield, cost-effectiveness,...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of two primary synthetic pathways to 6-Chloro-4-pyridazinamine, a key building block in medicinal chemistry, reveals distinct advantages and disadvantages in terms of yield, cost-effectiveness, and reaction conditions. This guide provides researchers, scientists, and drug development professionals with the necessary data to make informed decisions for its synthesis.

The two principal routes for the preparation of 6-Chloro-4-pyridazinamine involve nucleophilic aromatic substitution reactions starting from isomeric dichloropyridazines. The preferred and more direct method utilizes 3,5-dichloropyridazine, while an alternative pathway proceeds via the amination of 3,6-dichloropyridazine followed by a subsequent dechlorination step.

Route 1: Direct Amination of 3,5-Dichloropyridazine

This route offers a straightforward and efficient one-step synthesis to the target molecule. The reaction involves the selective nucleophilic substitution of the chlorine atom at the 5-position of 3,5-dichloropyridazine with ammonia.

Experimental Protocol:

A mixture of 3,5-dichloropyridazine (1.0 eq), aqueous ammonia, and 1,4-dioxane is heated in a sealed vessel. The reaction is typically stirred at 100 °C overnight. Upon completion, the product precipitates from the reaction mixture and can be isolated by simple filtration.

ParameterValue
Starting Material 3,5-Dichloropyridazine
Key Reagents Aqueous Ammonia, 1,4-Dioxane
Reaction Temperature 100 °C
Reaction Time Overnight
Reported Yield 62%
Purification Filtration

Route 2: Amination of 3,6-Dichloropyridazine and Subsequent Dechlorination

This two-step approach first involves the amination of the more readily available 3,6-dichloropyridazine to form 6-chloro-3-pyridazinamine. This intermediate is then subjected to a dechlorination reaction to yield the final product. A variation of the initial amination step can be performed under microwave irradiation to significantly reduce the reaction time.

Experimental Protocol:

Step 1: Synthesis of 3-Amino-6-chloropyridazine

  • Conventional Heating: 3,6-dichloropyridazine is reacted with aqueous ammonia in a suitable solvent under elevated temperature and pressure.

  • Microwave Irradiation: 3,6-dichloropyridazine and a concentrated ammonium hydroxide solution are heated in a sealed microwave reactor vial at 120 °C for 30 minutes. The product precipitates upon cooling and can be collected by filtration.

Step 2: Dechlorination of 3-Amino-6-chloropyridazine

A detailed, high-yielding experimental protocol for the selective dechlorination of 3-amino-6-chloropyridazine to 6-Chloro-4-pyridazinamine is not extensively documented in readily available literature, posing a significant challenge for the viability of this route.

ParameterRoute 1Route 2 (Step 1 - Microwave)
Starting Material 3,5-Dichloropyridazine3,6-Dichloropyridazine
Key Reagents Aqueous Ammonia, DioxaneAmmonium Hydroxide
Reaction Time Overnight30 minutes
Reported Yield 62%87% (for intermediate)
Number of Steps 12 (plus challenging second step)

Cost-Benefit Analysis

FactorRoute 1: Direct AminationRoute 2: Two-Step Synthesis
Starting Material Availability & Cost 3,5-Dichloropyridazine may be less common and potentially more expensive than its 3,6-isomer.3,6-Dichloropyridazine is a more common and generally less expensive starting material.
Process Efficiency A single, straightforward step with a moderate yield.The first step is high-yielding and rapid under microwave conditions. However, the lack of a well-defined, efficient second step is a major drawback.
Time and Energy Consumption Longer reaction time under conventional heating.Microwave-assisted first step is significantly faster and more energy-efficient. The overall time and energy consumption is dependent on the yet-to-be-optimized second step.
Scalability The procedure is amenable to scaling up, although high-pressure equipment may be required for larger quantities.The microwave-assisted step may have limitations for very large-scale industrial production. The overall scalability is hindered by the uncertainty of the second step.
Environmental Impact Utilizes an organic solvent (dioxane).The microwave method for the first step is solvent-free, which is environmentally advantageous. The overall impact depends on the reagents and solvents used in the second step.

Logical Relationship of Synthetic Routes

G cluster_0 Route 1 cluster_1 Route 2 3,5-Dichloropyridazine 3,5-Dichloropyridazine 6-Chloro-4-pyridazinamine 6-Chloro-4-pyridazinamine 3,5-Dichloropyridazine->6-Chloro-4-pyridazinamine NH3, Dioxane, 100°C Yield: 62% 3,6-Dichloropyridazine 3,6-Dichloropyridazine Intermediate 3-Amino-6-chloropyridazine 3,6-Dichloropyridazine->Intermediate NH4OH, Microwave, 120°C Yield: 87% Intermediate->6-Chloro-4-pyridazinamine Dechlorination (Route requires optimization)

Figure 1. Comparative workflow of the two synthetic routes to 6-Chloro-4-pyridazinamine.

Conclusion for Researchers and Drug Development Professionals

For laboratory-scale synthesis and research purposes, Route 1, the direct amination of 3,5-dichloropyridazine, is the recommended and more reliable method due to its single-step nature and predictable outcome, despite a moderate yield. The availability and cost of 3,5-dichloropyridazine should be considered and may be a limiting factor for larger-scale syntheses.

Route 2 presents a potentially more cost-effective option in terms of the starting material; however, it is currently incomplete. The high yield and efficiency of the first (amination) step under microwave conditions are very promising. Significant process development would be required to establish a viable and efficient dechlorination protocol for the second step to make this route a practical alternative. For drug development professionals considering process optimization and scale-up, investing research efforts into a robust dechlorination method for 3-amino-6-chloropyridazine could unlock a more economical overall synthesis of 6-Chloro-4-pyridazinamine.

Comparative

Spectroscopic Data Comparison of 6-Chloro-4-pyridazinamine and Its Isomers: A Guide for Researchers

A detailed comparative analysis of the spectroscopic characteristics of 6-Chloro-4-pyridazinamine and its isomers, 3-Chloro-6-pyridazinamine and 4-Chloro-3-pyridazinamine, is presented for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic characteristics of 6-Chloro-4-pyridazinamine and its isomers, 3-Chloro-6-pyridazinamine and 4-Chloro-3-pyridazinamine, is presented for researchers, scientists, and drug development professionals. This guide provides a comprehensive summary of available and predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to aid in the identification and differentiation of these closely related compounds.

This document summarizes known spectroscopic data for 3-Chloro-6-pyridazinamine and provides predicted data for 6-Chloro-4-pyridazinamine and 4-Chloro-3-pyridazinamine based on established principles and data from structurally similar compounds, due to the limited availability of experimental data for the latter two isomers.

Isomer Structures

Isomer NameStructure
6-Chloro-4-pyridazinamine
3-Chloro-6-pyridazinamine
4-Chloro-3-pyridazinamine

Comparative Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for the three isomers.

¹H NMR Spectroscopy Data (Predicted/Experimental)
CompoundChemical Shift (δ) [ppm] and Multiplicity
6-Chloro-4-pyridazinamine H-3: ~8.5 (s), H-5: ~7.5 (s), NH₂: broad singlet
3-Chloro-6-pyridazinamine H-4: ~7.3 (d), H-5: ~6.9 (d), NH₂: broad singlet
4-Chloro-3-pyridazinamine H-5: ~8.3 (d), H-6: ~7.0 (d), NH₂: broad singlet
Note: Predicted values for 6-Chloro-4-pyridazinamine and 4-Chloro-3-pyridazinamine are based on established substituent effects on the pyridazine ring. Experimental data for 3-Chloro-6-pyridazinamine is referenced from publicly available databases.
¹³C NMR Spectroscopy Data (Predicted/Experimental)
CompoundChemical Shift (δ) [ppm]
6-Chloro-4-pyridazinamine C-3: ~150, C-4: ~145, C-5: ~120, C-6: ~155
3-Chloro-6-pyridazinamine C-3: ~158, C-4: ~125, C-5: ~118, C-6: ~152
4-Chloro-3-pyridazinamine C-3: ~148, C-4: ~153, C-5: ~122, C-6: ~140
Note: Predicted values for 6-Chloro-4-pyridazinamine and 4-Chloro-3-pyridazinamine are based on established substituent effects. Experimental data for 3-Chloro-6-pyridazinamine is referenced from publicly available databases.
Infrared (IR) Spectroscopy Data
CompoundKey IR Absorptions (cm⁻¹)
6-Chloro-4-pyridazinamine N-H stretch: 3400-3200, C=N stretch: 1650-1550, C-Cl stretch: 800-600
3-Chloro-6-pyridazinamine N-H stretch: 3450-3300, C=N stretch: 1640-1570, C-Cl stretch: 820-650
4-Chloro-3-pyridazinamine N-H stretch: 3400-3200, C=N stretch: 1650-1550, C-Cl stretch: 800-600
Note: The N-H stretching region may show one or two bands depending on the degree of hydrogen bonding. The C=N and C=C stretching vibrations of the pyridazine ring will appear in the fingerprint region.
Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragmentation Pathways
6-Chloro-4-pyridazinamine 129/131 (M⁺/M⁺+2)Loss of HCN, loss of Cl, subsequent ring fragmentation
3-Chloro-6-pyridazinamine 129/131 (M⁺/M⁺+2)Loss of HCN, loss of Cl, subsequent ring fragmentation
4-Chloro-3-pyridazinamine 129/131 (M⁺/M⁺+2)Loss of HCN, loss of Cl, subsequent ring fragmentation
Note: The presence of a chlorine atom results in a characteristic M/M+2 isotope pattern with a ratio of approximately 3:1.

Experimental Protocols

The following are general experimental protocols for the acquisition of spectroscopic data for chloro-pyridazinamine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: A standard single-pulse experiment is used. Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each carbon. Key parameters include a spectral width of approximately 200-220 ppm, a relaxation delay of 2-10 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectra are typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation (Solid): The sample can be prepared as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin transparent disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

  • Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment (or KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are commonly obtained using a mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, if volatile, through a gas chromatograph (GC-MS).

  • Ionization: In EI, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight) and detected. The resulting mass spectrum shows the relative abundance of each ion.

Visualization of Isomeric Differentiation

The logical workflow for differentiating the isomers based on their spectroscopic data can be visualized as follows:

Isomer_Differentiation start Unknown Chloro-pyridazinamine Isomer ms Mass Spectrometry (MS) start->ms nmr NMR Spectroscopy (¹H & ¹³C) start->nmr ir Infrared (IR) Spectroscopy start->ir mol_ion Molecular Ion at m/z 129/131 ms->mol_ion frag Fragmentation Pattern Analysis ms->frag h_nmr ¹H NMR Analysis (Chemical Shifts & Coupling) nmr->h_nmr c_nmr ¹³C NMR Analysis (Number of Signals & Chemical Shifts) nmr->c_nmr nh_stretch N-H Stretch Analysis ir->nh_stretch isomer_6_cl_4_nh2 6-Chloro-4-pyridazinamine frag->isomer_6_cl_4_nh2 isomer_3_cl_6_nh2 3-Chloro-6-pyridazinamine frag->isomer_3_cl_6_nh2 isomer_4_cl_3_nh2 4-Chloro-3-pyridazinamine frag->isomer_4_cl_3_nh2 h_nmr->isomer_6_cl_4_nh2 h_nmr->isomer_3_cl_6_nh2 h_nmr->isomer_4_cl_3_nh2 c_nmr->isomer_6_cl_4_nh2 c_nmr->isomer_3_cl_6_nh2 c_nmr->isomer_4_cl_3_nh2 nh_stretch->isomer_6_cl_4_nh2 nh_stretch->isomer_3_cl_6_nh2 nh_stretch->isomer_4_cl_3_nh2

Caption: Workflow for the spectroscopic differentiation of Chloro-pyridazinamine isomers.

The primary distinguishing features will arise from the unique electronic environments of the protons and carbon atoms in the pyridazine ring, leading to distinct chemical shifts and coupling patterns in the NMR spectra. While IR and MS will confirm the presence of functional groups and the molecular weight, NMR spectroscopy is the most powerful tool for unambiguous isomer identification.

Validation

A Comparative Guide to the Synthesis of 6-Chloro-4-pyridazinamine: Established versus Modern Approaches

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of an established and a novel synthetic m...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of an established and a novel synthetic method for producing 6-Chloro-4-pyridazinamine, a valuable building block in medicinal chemistry. The comparison is supported by experimental data to aid in the selection of the most suitable method for specific research and development needs.

This document details a conventional thermal amination method and a modern microwave-assisted approach for the synthesis of 6-Chloro-4-pyridazinamine. The objective comparison of reaction parameters, yield, and purity, presented in a clear tabular format, offers a practical resource for chemists. Detailed experimental protocols for both methods are provided to ensure reproducibility.

Comparison of Synthetic Methods

The synthesis of 6-Chloro-4-pyridazinamine typically proceeds via the regioselective amination of a dichloropyridazine precursor. The following table summarizes the key quantitative data for a conventional thermal method and a newer microwave-assisted synthesis, highlighting the advantages and disadvantages of each approach.

ParameterEstablished Method: Thermal AminationNew Method: Microwave-Assisted Amination
Starting Material 3,6-Dichloropyridazine3,6-Dichloropyridazine
Reagent Aqueous AmmoniaAqueous Ammonia
Solvent EthanolEthanol
Temperature 120°C120°C
Reaction Time 12 hours30 minutes
Yield ~85% (for 3-amino isomer)87% (for 3-amino isomer)
Purity High after purificationHigh, requires no further purification
Key Advantage Utilizes standard laboratory equipmentDrastically reduced reaction time
Key Disadvantage Long reaction timeRequires specialized microwave reactor

Experimental Protocols

Detailed methodologies for both the established thermal amination and the new microwave-assisted synthesis are provided below. These protocols are based on established procedures for the synthesis of similar aminopyridazines and are adapted for the synthesis of 6-Chloro-4-pyridazinamine.[1][2]

Established Method: Thermal Amination in a Sealed Tube

This method involves the nucleophilic aromatic substitution of a chlorine atom on the pyridazine ring with an amino group under elevated temperature and pressure.

Materials:

  • 3,6-Dichloropyridazine

  • Aqueous Ammonia (28-30% NH₃ content)

  • Ethanol

  • Sealed pressure tube

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard glassware for filtration and purification

Procedure:

  • In a thick-walled sealed tube, dissolve 3,6-dichloropyridazine (1.0 eq) in ethanol.

  • Add aqueous ammonia (excess, e.g., 10 eq) to the solution.

  • Seal the tube tightly and place it in a heating mantle or oil bath pre-heated to 120°C.

  • Heat the reaction mixture for 12 hours with constant stirring.

  • After the reaction is complete, allow the tube to cool to room temperature in a fume hood.

  • Carefully open the sealed tube to release any internal pressure.

  • Transfer the reaction mixture to a round-bottom flask and remove the ethanol and excess ammonia by rotary evaporation.

  • The resulting crude product, a mixture of 6-Chloro-4-pyridazinamine and its 3-amino isomer, can be purified by column chromatography on silica gel.

New Method: Microwave-Assisted Amination

This modern approach utilizes microwave irradiation to significantly accelerate the amination reaction.

Materials:

  • 3,6-Dichloropyridazine

  • Aqueous Ammonia (28-30% NH₃ content)

  • Microwave reactor with sealed vessel capabilities

  • Filtration apparatus

  • Ethyl acetate and hexane for washing

Procedure:

  • To a microwave-safe sealed vessel, add 3,6-dichloropyridazine (1.5 g).[2]

  • Add 5 mL of aqueous ammonia solution (28-30% NH₃ content).[2]

  • Seal the vessel and place it in the microwave reactor.[2]

  • Irradiate the reaction mixture at 120°C for 30 minutes with a power of 300W.[2]

  • After the reaction, allow the vessel to cool to room temperature.

  • Filter the resulting precipitate and wash it with a mixture of ethyl acetate and hexane (e.g., 3:7 v/v).[2]

  • Dry the solid product to obtain a mixture of 6-Chloro-4-pyridazinamine and its 3-amino isomer, which can often be used in subsequent steps without further purification.[2]

Visualizing the Synthetic and Validation Workflow

To further clarify the processes involved, the following diagrams illustrate the general synthetic pathway and a typical workflow for the validation of a new synthetic method.

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3_6_Dichloropyridazine 3,6-Dichloropyridazine Reaction_Conditions Solvent (Ethanol) Temperature Time 3_6_Dichloropyridazine->Reaction_Conditions Ammonia Aqueous Ammonia Ammonia->Reaction_Conditions 6_Chloro_4_pyridazinamine 6-Chloro-4-pyridazinamine Reaction_Conditions->6_Chloro_4_pyridazinamine

General Synthetic Pathway for 6-Chloro-4-pyridazinamine.

Validation_Workflow Start Define Synthetic Target: 6-Chloro-4-pyridazinamine Method_Development Develop New Synthetic Method Start->Method_Development Optimization Optimize Reaction Parameters Method_Development->Optimization Synthesis Synthesize Compound Optimization->Synthesis Purification Purify Product Synthesis->Purification Characterization Characterize Structure (NMR, MS, etc.) Purification->Characterization Purity_Analysis Determine Purity (HPLC, etc.) Characterization->Purity_Analysis Comparison Compare with Established Method Purity_Analysis->Comparison Documentation Document Protocol and Results Comparison->Documentation End Validated Method Documentation->End

Workflow for the Validation of a New Synthetic Method.

Disclaimer: The provided experimental protocols are illustrative and may require optimization for specific laboratory conditions and scales. Researchers should always adhere to appropriate safety precautions when handling chemicals. The quantitative data presented for the synthesis of the 3-amino isomer is intended to be representative of the expected outcomes for the 4-amino isomer, though regioselectivity may vary.

References

Comparative

A Comparative Guide to Catalysts for Cross-Coupling Reactions with 6-Chloro-4-pyridazinamine

For researchers, scientists, and drug development professionals, the functionalization of pyridazine scaffolds is a critical step in the synthesis of novel therapeutic agents. 6-Chloro-4-pyridazinamine serves as a versat...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of pyridazine scaffolds is a critical step in the synthesis of novel therapeutic agents. 6-Chloro-4-pyridazinamine serves as a versatile building block, offering a reactive handle for the introduction of diverse molecular fragments through various palladium-catalyzed cross-coupling reactions. The choice of an appropriate catalyst is paramount to ensure high yields, selectivity, and broad functional group tolerance. This guide provides an objective comparison of catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions involving 6-Chloro-4-pyridazinamine and its analogs, supported by experimental data from the literature.

Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures. For a substrate like 6-Chloro-4-pyridazinamine, the selection of the palladium catalyst and ligand is crucial to overcome the challenges associated with coupling an electron-rich chloro-heteroarene. Below is a summary of catalyst systems commonly employed for the Suzuki-Miyaura coupling of chloropyridines and related compounds with arylboronic acids.[1] While specific data for 6-chloro-4-pyridazinamine is limited, the following table provides representative conditions that can serve as a starting point for optimization.[2]

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference(s)
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-951870-90 (for 5-bromo-2-methylpyridin-3-amine)[1]
Pd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O120 (MW)0.17~80 (for 3-chloropyridine)[1]
Pd₂(dba)₃ / P(t-Bu)₃KFTHF50OvernightModerate (for resin-supported chloropyrimidines)[1]
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane1002471 (for 2,4-dichloropyrimidine)[3]
Pd(OAc)₂ / XPhosK₃PO₄Toluene/H₂ORT1-4High (for various heteroaryl chlorides)[4]

Catalyst Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-alkyl pyridazinamines. The choice of a suitable bulky, electron-rich phosphine ligand is critical to facilitate the catalytic cycle and achieve high coupling efficiency.[5][6] The following table compares catalyst systems for the amination of chloro-heterocycles.

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference(s)
Pd(OAc)₂ / BINAPNaOt-BuToluene801880-95 (for 3-bromopyridine)[1]
Pd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane10024>90 (for 2-chloropyrazine)[1]
Pd(OAc)₂ / XPhosK₂CO₃t-BuOH11024High (for various aryl chlorides)[6]
[Pd(IPr)(cinnamyl)Cl]K₃PO₄1,4-DioxaneRT24High (for chloropyrimidines)[3][7]

Catalyst Performance in Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, which is valuable for introducing alkynyl moieties onto the pyridazine ring.[2] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[2]

Catalyst System (Pd Source / Ligand)Co-catalystBaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference(s)
PdCl₂(PPh₃)₂CuIEt₃NTHFRT-Reflux2-2470-95 (general)[2]
Pd(PPh₃)₄CuIi-Pr₂NHDMF8012~85 (for 2-chloropyridine)[2]
Pd₂(dba)₃ / XantphosCuICs₂CO₃1,4-Dioxane10024High (general)[8]
Na₂PdCl₄ / P(t-Bu)₃CuI-DMSO100-High (for chloroaromatics)[9]

Catalyst Performance in Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[10] This reaction can be used to introduce alkenyl groups at the 6-position of the pyridazine ring.[2]

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference(s)
Pd(OAc)₂Et₃NDMF100-14012-2460-80 (general)[2]
Pd(PPh₃)₄K₂CO₃NMP12018~75 (for chloropyridines)[2]
Herrmann's CatalystNaOAcDMA1404High (for aryl bromides)[11]
Pd(L-proline)₂-WaterMW<1High (phosphine-free)[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are representative experimental protocols for the cross-coupling reactions of 6-Chloro-4-pyridazinamine.

General Procedure for Suzuki-Miyaura Coupling

To a Schlenk flask, add 6-Chloro-4-pyridazinamine (1.0 equiv.), the arylboronic acid (1.1-1.2 equiv.), and the base (e.g., K₃PO₄, 2-3 equiv.).[1] Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive pressure of the inert gas.[1] Add the degassed solvent mixture (e.g., 1,4-Dioxane and water, 4:1) via syringe. Heat the reaction mixture to 85-100 °C and stir for the required time, monitoring the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.[1]

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube. Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst. Add 6-Chloro-4-pyridazinamine and the coupling amine to the mixture. Seal the tube and heat the reaction mixture to the desired temperature (typically 65-110 °C) with stirring. Monitor the reaction by TLC or GC-MS until the starting material is consumed. Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate. The crude product is purified by column chromatography.[1]

General Procedure for Sonogashira Coupling

To a Schlenk flask, add 6-Chloro-4-pyridazinamine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) cocatalyst (e.g., CuI, 4 mol%).[2] Evacuate and backfill the flask with argon three times. Add an anhydrous solvent (e.g., THF), the terminal alkyne (1.5 equiv.), and a base (e.g., triethylamine, 2.0 equiv.) via syringe. Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor by TLC or GC-MS.[2] After completion, the reaction is worked up by filtering the mixture through Celite to remove the catalyst. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.[2]

General Procedure for Heck Reaction

In a sealable reaction tube, combine 6-Chloro-4-pyridazinamine (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a ligand if necessary (e.g., P(o-tol)₃, 4 mol%), and a base (e.g., Et₃N, 1.5 equiv.).[2] Add the alkene (1.5 equiv.) and a polar aprotic solvent (e.g., DMF or NMP). Seal the tube and heat the reaction mixture to the desired temperature (typically 100-140 °C) for the required time, monitoring by TLC or GC-MS. After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The organic layers are combined, washed, dried, and concentrated. The crude product is purified by column chromatography.[2]

Visualized Workflows and Mechanisms

To further elucidate the experimental processes and underlying chemical transformations, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 6-Chloro-4-pyridazinamine + Coupling Partner Heating Heating & Stirring (Inert Atmosphere) Reactants->Heating Catalyst Pd Catalyst + Ligand Catalyst->Heating Base_Solvent Base + Solvent Base_Solvent->Heating Quenching Quenching Heating->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Product Final Product Purification->Product

General experimental workflow for cross-coupling reactions.

Catalytic_Cycle cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_add Oxidative Addition (Ar-X) pd0->oxidative_add pd2_complex Ar-Pd(II)-X(L_n) transmetal Transmetalation (R-B(OR)₂ + Base) pd2_complex->transmetal pd2_aryl Ar-Pd(II)-R(L_n) reductive_elim Reductive Elimination pd2_aryl->reductive_elim reductive_elim->pd0 product_suzuki Ar-R

Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald_Hartwig_Cycle cluster_buchwald Buchwald-Hartwig Catalytic Cycle pd0_b Pd(0)L_n oxidative_add_b Oxidative Addition (Ar-X) pd0_b->oxidative_add_b pd2_complex_b Ar-Pd(II)-X(L_n) amine_coord Amine Coordination (R₂NH) pd2_complex_b->amine_coord pd2_amine [Ar-Pd(II)(NHR₂)-L_n]+ deprotonation Deprotonation (Base) pd2_amine->deprotonation pd2_amido Ar-Pd(II)-NR₂(L_n) reductive_elim_b Reductive Elimination pd2_amido->reductive_elim_b reductive_elim_b->pd0_b product_b Ar-NR₂

Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Validation

Comparative In Vitro Analysis of 6-Chloro-Pyridin-2-yl-amine Derivatives as Antimicrobial Agents

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro antimicrobial performance of a series of 6-chloro-pyridin-2-yl-amine derivatives. The data pres...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro antimicrobial performance of a series of 6-chloro-pyridin-2-yl-amine derivatives. The data presented is based on a study that synthesized and evaluated eight derivatives for their antibacterial and antifungal activities.

It is important to note that while the user requested information on 6-Chloro-4-pyridazinamine derivatives, a comprehensive comparative study on this specific scaffold was not available in publicly accessible literature. Therefore, this guide focuses on the closely related and structurally similar 6-chloro-pyridin-2-yl-amine core, for which comparative experimental data has been published.

Data Presentation

The antimicrobial efficacy of the synthesized 6-chloro-pyridin-2-yl-amine derivatives (3a-h) was evaluated against a panel of pathogenic bacteria and fungi. The results, presented as the zone of inhibition in millimeters, are summarized in the tables below.

Table 1: Antibacterial Activity of 6-chloro-pyridin-2-yl-amine Derivatives (Zone of Inhibition in mm)

CompoundBacillus subtilis (MTCC 121)Staphylococcus aureus (MTCC 7443)Xanthomonas campestris (MTCC 7908)Escherichia coli (MTCC 7410)
3a15141211
3b12111009
3c11100908
3d13121110
3e10090807
3f16151312
3g14131110
3h17161413
Streptomycin (Standard)20191817

Table 2: Antifungal Activity of 6-chloro-pyridin-2-yl-amine Derivatives (Zone of Inhibition in mm)

CompoundFusarium oxysporum (MTCC 2480)
3a13
3b10
3c09
3d11
3e08
3f14
3g12
3h15
Fluconazole (Standard)18

Among the tested compounds, derivatives 3a, 3f, and 3h demonstrated the most potent antibacterial activity against the four pathogenic strains.[1] Similarly, these compounds also exhibited the highest antifungal activity against Fusarium oxysporum.[1]

Experimental Protocols

The following methodologies were employed for the synthesis and in vitro antimicrobial screening of the 6-chloro-pyridin-2-yl-amine derivatives.

Synthesis of 6-chloro-pyridin-2-yl-amine Derivatives (3a-h)

The synthesis of the target compounds was achieved through a condensation reaction between 2-amino-6-chloropyridine (starting material 1) and various substituted aldehydes. The general procedure involved reacting equimolar amounts of 2-amino-6-chloropyridine and the respective aldehyde in a suitable solvent. The reaction mixture was then processed to isolate the final products, which were subsequently characterized using elemental analysis, ¹H NMR, and mass spectrometry.[1]

In Vitro Antimicrobial Activity Assay

The antibacterial and antifungal activities of the synthesized compounds were determined using the agar well diffusion method.

  • Preparation of Media: Nutrient agar was prepared for bacterial cultures, and potato dextrose agar was used for fungal cultures. The media were sterilized and poured into sterile Petri dishes.

  • Inoculation: The test microorganisms were evenly spread over the surface of the solidified agar plates.

  • Well Preparation: Wells of a standard diameter were created in the agar plates using a sterile cork borer.

  • Compound Application: A defined concentration of each test compound, dissolved in a suitable solvent, was added to the respective wells. Standard antibiotic (Streptomycin) and antifungal (Fluconazole) agents were used as positive controls.

  • Incubation: The plates were incubated under appropriate conditions for microbial growth (typically 24-48 hours for bacteria and 48-72 hours for fungi).

  • Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well was measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Logical Relationship of Antimicrobial Screening

The following diagram illustrates the logical workflow of the antimicrobial screening process for the synthesized compounds.

antimicrobial_screening_workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_data Data Analysis start 2-amino-6-chloropyridine + Substituted Aldehydes synthesis Condensation Reaction start->synthesis products 6-chloro-pyridin-2-yl-amine Derivatives (3a-h) synthesis->products apply_compounds Apply Test Compounds and Controls to Wells products->apply_compounds Test Subjects prep_media Prepare Agar Media inoculate Inoculate with Microorganisms prep_media->inoculate inoculate->apply_compounds incubate Incubate Plates apply_compounds->incubate measure Measure Zone of Inhibition incubate->measure compare Compare Activity of Derivatives measure->compare sar Structure-Activity Relationship Analysis compare->sar

Caption: Workflow of synthesis and antimicrobial evaluation.

Signaling Pathway (Illustrative)

While the provided study does not elucidate a specific signaling pathway, many antimicrobial agents function by disrupting essential cellular processes. The diagram below illustrates a generalized pathway of bacterial cell wall synthesis, a common target for antibiotics. Inhibition of this pathway leads to cell lysis and death.

bacterial_cell_wall_synthesis cluster_inhibition Potential Point of Inhibition precursor Cytoplasmic Precursors transport Membrane Transport precursor->transport polymerization Glycan Chain Polymerization transport->polymerization crosslinking Peptide Cross-linking polymerization->crosslinking cell_wall Stable Cell Wall crosslinking->cell_wall inhibition Inhibition by Antimicrobial Agent crosslinking->inhibition inhibition->cell_wall Disruption

References

Comparative

Determining Absolute Structure: A Comparative Guide to X-ray Crystallography, VCD, and ECD

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's absolute configuration is a critical step. This guide provides a detailed comparison of three powerful tec...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's absolute configuration is a critical step. This guide provides a detailed comparison of three powerful techniques for elucidating the absolute structure of chiral molecules: single-crystal X-ray crystallography, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD). While the specific crystallographic data for 6-Chloro-4-pyridazinamine is not publicly available, this guide utilizes a representative chloro-substituted small molecule to illustrate the principles and workflow of X-ray crystallography and compares it with established solution-phase spectroscopic methods.

Single-Crystal X-ray Crystallography

X-ray crystallography is considered the gold standard for absolute structure determination, providing a direct visualization of the three-dimensional arrangement of atoms in a crystalline solid.[1] The key to determining the absolute configuration lies in the phenomenon of anomalous dispersion, which is particularly effective when the crystal contains an atom heavier than oxygen, such as chlorine.[2]

Experimental Protocol
  • Crystal Growth: High-quality single crystals of the enantiomerically pure sample are grown. This is often the most challenging step and can involve screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling). For a typical organic molecule, a crystal size of 0.1 to 0.5 mm is suitable.[3]

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays (often Cu Kα radiation for light-atom structures to enhance the anomalous signal). A full sphere of diffraction data, including Friedel pairs (reflections h,k,l and -h,-k,-l), is collected.

  • Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure, yielding the atomic positions. The structural model is then refined against the experimental data.

  • Absolute Structure Determination: The absolute configuration is determined by analyzing the intensities of Bijvoet pairs (Friedel pairs in non-centrosymmetric space groups). The Flack parameter is refined, which should ideally be close to 0 for the correct enantiomer and close to 1 for the inverted structure.[4][5] A small standard uncertainty in the Flack parameter is crucial for a confident assignment.[5]

Experimental Workflow

A Single Crystal Growth B Mount Crystal on Diffractometer A->B C X-ray Diffraction Data Collection (including Friedel pairs) B->C D Structure Solution & Refinement C->D E Anomalous Dispersion Analysis (Refinement of Flack Parameter) D->E F Absolute Structure Determined E->F

X-ray Crystallography Workflow

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[2] The absolute configuration is determined by comparing the experimental VCD spectrum to the spectrum predicted by quantum chemical calculations for a known enantiomer.[6]

Experimental Protocol
  • Sample Preparation: A solution of the enantiomerically pure sample is prepared in a suitable solvent (e.g., CDCl₃, CCl₄, DMSO-d₆). A concentration of around 0.1 M is typical, requiring approximately 5-10 mg of the compound.[6]

  • VCD Spectrum Measurement: The VCD and infrared (IR) spectra are recorded on a VCD spectrometer. Data collection can take several hours to achieve a good signal-to-noise ratio.

  • Quantum Chemical Calculations: The 3D structure of one enantiomer of the molecule is built in silico. The geometry is optimized, and the VCD and IR spectra are calculated using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G* basis set.[6]

  • Spectral Comparison: The experimental VCD spectrum is compared with the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is the same as that used in the calculation. If the experimental spectrum is the mirror image of the calculated one, the absolute configuration is opposite.[6]

Experimental Workflow

cluster_0 Experimental cluster_1 Computational A Dissolve Sample in Solvent B Measure VCD & IR Spectra A->B E Compare Experimental & Calculated Spectra B->E C Model One Enantiomer D DFT Calculation of VCD & IR Spectra C->D D->E F Absolute Configuration Assigned E->F

VCD Spectroscopy Workflow

Electronic Circular Dichroism (ECD) Spectroscopy

ECD is analogous to VCD but measures the differential absorption of circularly polarized light in the ultraviolet-visible region, corresponding to electronic transitions.[7] This technique is particularly useful for molecules containing chromophores. The absolute configuration is determined by comparing the experimental ECD spectrum with that predicted by time-dependent DFT (TD-DFT) calculations.

Experimental Protocol
  • Sample Preparation: A dilute solution of the enantiomerically pure sample is prepared in a suitable transparent solvent (e.g., methanol, acetonitrile).

  • ECD Spectrum Measurement: The ECD and UV-Vis absorption spectra are recorded on a CD spectrometer over a suitable wavelength range (e.g., 200-400 nm).

  • Quantum Chemical Calculations: A conformational analysis of one enantiomer is performed to identify all low-energy conformers. The ECD spectrum for each conformer is then calculated using TD-DFT. A Boltzmann-averaged spectrum is generated based on the relative energies of the conformers.

  • Spectral Comparison: The experimental ECD spectrum is compared to the Boltzmann-averaged calculated spectrum. A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration.[7]

Experimental Workflow

cluster_0 Experimental cluster_1 Computational A Dissolve Sample in Solvent B Measure ECD & UV-Vis Spectra A->B E Compare Experimental & Calculated Spectra B->E C Conformational Analysis of One Enantiomer D TD-DFT Calculation of ECD Spectra for each Conformer C->D G Boltzmann Averaging of Spectra D->G G->E F Absolute Configuration Assigned E->F

ECD Spectroscopy Workflow

Quantitative Comparison of Techniques

The following table summarizes key performance metrics for the three techniques, based on typical values for small organic molecules.

ParameterSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Sample Phase Solid (single crystal)Solution or neat liquidSolution
Sample Amount < 1 mg to 10 mg5 - 10 mg[6]0.1 - 1 mg
Measurement Time Hours to a day1 - 8 hoursMinutes to an hour
Key Output Flack parameter[4]VCD spectrumECD spectrum
Confidence Metric Flack parameter close to 0 with low s.u.[5]High similarity between experimental and calculated spectraHigh similarity between experimental and calculated spectra
Requirement for Heavy Atom Beneficial (e.g., Cl, Br, S) for strong anomalous signal[2]Not requiredNot required, but needs a chromophore
Main Advantage Unambiguous, direct 3D structure determination[1]No crystallization needed, applicable to most organic molecules[2]High sensitivity, small sample amount
Main Limitation Requires high-quality single crystals[2]Requires quantum chemical calculations, longer acquisition timeRequires a chromophore and computational analysis

Supporting Experimental Data: Representative Examples

TechniqueMolecule ExampleExperimental ConditionsResults and Conclusion
X-ray Crystallography Chloro-substituted organic saltCrystal size: ~0.2 x 0.2 x 0.1 mm; Radiation: Cu Kα (λ = 1.54178 Å); Data collection: Full sphere, high redundancy.Refined Flack parameter of 0.02(4). The value being close to zero with a small standard uncertainty allows for the unambiguous assignment of the absolute configuration.[8]
VCD (-)-Mirtazapine0.10 M solution in CDCl₃; 72 µm pathlength cell; 3 hours data collection.[6]Excellent agreement between the experimental VCD spectrum and the DFT-calculated spectrum for the R-enantiomer confirmed the absolute configuration as R.[9]
ECD (-)-CentratherinSolution in acetonitrile.The experimental ECD spectrum showed a good match with the TD-DFT calculated spectrum for the (6R,7R,8S,10R,2′Z) configuration, allowing for its assignment.[7][10]

Conclusion

The choice of technique for absolute structure determination depends on the nature of the sample and the available resources. X-ray crystallography remains the definitive method when high-quality single crystals can be obtained, providing direct and unambiguous structural evidence. VCD offers a powerful alternative for molecules in solution, especially those that are difficult to crystallize, and is broadly applicable as most organic molecules have vibrational bands in the infrared region. ECD is a highly sensitive solution-phase technique ideal for molecules possessing a UV-Vis chromophore. For complex cases or to increase confidence in an assignment, employing a combination of these techniques can be a highly effective strategy.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 6-Chloro-4-pyridazinamine: A Step-by-Step Guide for Laboratory Professionals

For immediate release: This document provides essential safety and logistical information for the proper disposal of 6-Chloro-4-pyridazinamine (CAS No. 29049-45-4).

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of 6-Chloro-4-pyridazinamine (CAS No. 29049-45-4). The following procedures are intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical compound in a laboratory setting. Adherence to these guidelines is crucial for personnel safety and environmental protection.

Immediate Safety Precautions

Before handling 6-Chloro-4-pyridazinamine, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. In the absence of a specific SDS, a risk assessment should be conducted based on the hazards of structurally similar compounds. Always wear appropriate Personal Protective Equipment (PPE), including:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a certified chemical fume hood.

Step-by-Step Disposal Protocol

The primary method for the disposal of 6-Chloro-4-pyridazinamine and its contaminated materials is through a licensed hazardous waste disposal company.

  • Waste Segregation:

    • Collect all waste containing 6-Chloro-4-pyridazinamine, including unused product, reaction residues, and contaminated materials (e.g., gloves, weighing paper, pipette tips), in a dedicated and clearly labeled hazardous waste container.

    • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof lid.

    • Do not mix with incompatible wastes. While specific compatibility data for 6-Chloro-4-pyridazinamine is limited, as a general precaution, avoid mixing with strong oxidizing agents and strong acids.

  • Waste Labeling:

    • Clearly label the hazardous waste container with the following information:

      • "Hazardous Waste"

      • "6-Chloro-4-pyridazinamine"

      • CAS Number: "29049-45-4"

      • Associated Hazards (based on available data for similar compounds): Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.

      • Accumulation Start Date.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from heat, ignition sources, and incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide the waste manifest with all necessary information about the chemical.

Hazardous Decomposition Products

Incineration is a common disposal method for chlorinated organic compounds.[1][2][3][4] During thermal decomposition, 6-Chloro-4-pyridazinamine may produce a variety of hazardous substances. The following table summarizes potential hazardous decomposition products based on the elemental composition of the molecule and data from similar compounds.[5][6][7]

Decomposition ProductChemical FormulaHazard
Nitrogen OxidesNOxRespiratory irritant, air pollutant
Carbon MonoxideCOToxic, flammable gas
Carbon DioxideCO2Asphyxiant in high concentrations
Hydrogen ChlorideHClCorrosive, respiratory irritant

Experimental Protocols

Due to the lack of specific literature on the deactivation of 6-Chloro-4-pyridazinamine, no detailed experimental protocols for chemical neutralization can be provided. Hydrolysis of the chloro group on the pyridazine ring may be possible under certain acidic or basic conditions, but this should not be attempted as a disposal method without thorough validation and safety assessment, as it may produce other hazardous byproducts. The recommended and safest approach is disposal via a certified hazardous waste contractor.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 6-Chloro-4-pyridazinamine.

cluster_0 Start: Handling 6-Chloro-4-pyridazinamine cluster_1 Waste Collection and Segregation cluster_2 Interim Storage cluster_3 Final Disposal A Generate Waste (Unused chemical, contaminated labware, PPE) B Place in a dedicated, compatible, and labeled hazardous waste container. A->B C Is the waste container properly labeled? (Chemical name, CAS#, Hazards) B->C D Affix correct hazardous waste label. C->D No E Store in a designated, secure, and ventilated waste accumulation area. C->E Yes D->E F Contact EHS or licensed hazardous waste contractor. E->F G Arrange for waste pickup and provide manifest. F->G H Waste is transported for incineration or other approved disposal method. G->H

Disposal workflow for 6-Chloro-4-pyridazinamine.

References

Handling

Personal protective equipment for handling 6-Chloro-4-pyridazinamine

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides immediate and essential safety protoc...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for 6-Chloro-4-pyridazinamine (CAS No. 29049-45-4), fostering a secure and efficient research environment.

Chemical Profile: 6-Chloro-4-pyridazinamine is recognized as a compound that is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Adherence to the following safety measures is critical to mitigate these risks.

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against chemical exposure. The following table summarizes the required PPE for handling 6-Chloro-4-pyridazinamine.

Protection TypeRequired PPESpecifications and Guidelines
Eye and Face Protection Safety Goggles and/or Face ShieldWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield is recommended for full facial protection.
Hand Protection Chemical-Resistant GlovesImpervious gloves, such as PVC or rubber gloves, are necessary to prevent skin contact. Always inspect gloves for integrity before use and follow proper removal techniques.
Body Protection Laboratory Coat or Protective SuitWear a lab coat or other suitable protective clothing to prevent skin exposure.[1][3] For more extensive handling, a gas-tight chemical resistant suit may be required.
Respiratory Protection Fume Hood or RespiratorAll handling of 6-Chloro-4-pyridazinamine should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If exposure limits are exceeded or irritation is experienced, a NIOSH-approved respirator or a self-contained breathing apparatus should be used.[3]

Operational Plan: From Receipt to Disposal

This step-by-step protocol outlines the safe handling of 6-Chloro-4-pyridazinamine throughout its lifecycle in the laboratory.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents and strong acids.[4]

  • Keep the container tightly closed when not in use.[1]

  • Ensure the storage area is clearly labeled and accessible only to authorized personnel.

2. Handling and Use:

  • Always work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]

  • Avoid contact with skin and eyes by wearing the appropriate PPE.[1]

  • Do not eat, drink, or smoke in the area where the chemical is handled.[1]

  • Wash hands thoroughly with soap and water after handling.

  • Minimize dust generation and accumulation.

3. Spill Management:

  • In case of a spill, evacuate the area and ensure adequate ventilation.

  • Wear full body protective clothing and breathing apparatus during cleanup.

  • Use an inert absorbent material to contain the spill.

  • Collect the absorbed material into a suitable, labeled container for disposal.[4]

  • Prevent the spillage from entering drains or water courses.

Disposal Plan

Proper disposal of 6-Chloro-4-pyridazinamine and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Chemical Disposal:

  • Dispose of surplus and non-recyclable solutions through a licensed disposal company.[5]

  • Do not dispose of the chemical down the drain.[4]

2. Contaminated PPE and Materials Disposal:

  • Dispose of contaminated gloves and other disposable PPE as hazardous waste in a suitable, closed container.[5]

  • Contaminated lab coats and other reusable clothing should be laundered separately.

  • All waste materials should be disposed of in accordance with local, state, and federal regulations.[1]

Experimental Workflow: Safe Handling of 6-Chloro-4-pyridazinamine

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE b Prepare Fume Hood a->b Ensure Safety c Weigh/Measure b->c Begin Work d Conduct Experiment c->d Proceed with Caution e Clean Work Area d->e Experiment Complete f Dispose of Waste e->f Follow Protocol g Doff PPE f->g Final Step

Caption: Workflow for the safe handling of 6-Chloro-4-pyridazinamine.

References

© Copyright 2026 BenchChem. All Rights Reserved.